molecular formula C24H42O B1582768 Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- CAS No. 134701-20-5

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Cat. No.: B1582768
CAS No.: 134701-20-5
M. Wt: 346.6 g/mol
InChI Key: TVWGHFVGFWIHFN-UHFFFAOYSA-N
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Description

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a useful research compound. Its molecular formula is C24H42O and its molecular weight is 346.6 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hexadecan-2-yl-4,6-dimethylphenol
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InChI

InChI=1S/C24H42O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(3)23-19-20(2)18-22(4)24(23)25/h18-19,21,25H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWGHFVGFWIHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O
Source PubChem
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DSSTOX Substance ID

DTXSID2051685
Record name 2-(Hexadecan-2-yl)-4,6-dimethylphenol
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Molecular Weight

346.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
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CAS No.

134701-20-5
Record name 2,4-Dimethyl-6-(1-methylpentadecyl)phenol
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Record name 2,4-Dimethyl-6-(1-methylpentadecyl)phenol
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Record name Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
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Record name 2-(Hexadecan-2-yl)-4,6-dimethylphenol
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Record name 2,4-dimethyl-6-(1-methyl-pentadecyl)phenol
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Record name Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
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Record name 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a sterically hindered phenolic compound with significant industrial applications. This document delves into its structural characteristics, physicochemical parameters, synthesis, reactivity, and established uses, with a forward-looking perspective on its potential relevance in research and development.

Introduction: A Molecule of Industrial Significance

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a complex organic molecule primarily recognized for its role as a high-performance antioxidant and thermal stabilizer in the polymer industry.[1] Commonly known by its trade name, Irganox 1141, this compound is integral to preventing the oxidative degradation of a wide array of materials, including plastics, elastomers, and synthetic fibers.[1] Its unique structure, featuring a bulky alkyl substituent ortho to the phenolic hydroxyl group, imparts exceptional stability and radical-scavenging ability, which will be explored in detail in this guide. While its industrial applications are well-documented, its broader chemical reactivity and potential biological activities remain areas of emerging interest for the scientific community.

Molecular Structure and Identification

The fundamental properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- are dictated by its molecular architecture.

IUPAC Name: 2-hexadecan-2-yl-4,6-dimethylphenol[2] Synonyms: 2,4-dimethyl-6-(1-methylpentadecyl)phenol, Irganox 1141[2][3] CAS Number: 134701-20-5[4] Molecular Formula: C₂₄H₄₂O[4]

The structure is characterized by a phenol core, substituted with two methyl groups at positions 2 and 4, and a large, branched C16 alkyl group (1-methylpentadecyl) at position 6. This "hindered" arrangement is crucial to its function.

Caption: Chemical structure of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for its application and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 346.6 g/mol [4]
Appearance Yellowish, viscous liquid[5]
Density ~0.900 g/cm³ (Predicted)[6]
Boiling Point 443.7 ± 14.0 °C (Predicted)[6]
Flash Point >200 °C[1]
Water Solubility 0.016 mg/L at 20 °C[5]
Log P (XLogP3-AA) 10.5[2]
Vapor Pressure 1.74E-08 mmHg at 25°C[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]

The high molecular weight and long alkyl chain contribute to its low volatility and poor water solubility, making it highly lipophilic. This high lipophilicity is a key factor in its efficacy as a stabilizer in non-polar polymer matrices.

Synthesis and Reactivity

Plausible Synthesis Route: Friedel-Crafts Alkylation

While specific proprietary synthesis methods for Irganox 1141 are not publicly detailed, a plausible and widely used method for creating such hindered phenols is through the Friedel-Crafts alkylation of a phenol precursor.[7] In this case, 2,4-dimethylphenol would serve as the starting material, which is then alkylated with a long-chain alkene, such as a C16 alpha-olefin, in the presence of an acid catalyst.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2,4-Dimethylphenol 2,4-Dimethylphenol Alkylation Alkylation 2,4-Dimethylphenol->Alkylation Long-chain Alkene (e.g., 1-Hexadecene) Long-chain Alkene (e.g., 1-Hexadecene) Long-chain Alkene (e.g., 1-Hexadecene)->Alkylation Acid Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid, Aluminum Phenoxide) Acid Catalyst->Alkylation Heat Heat Heat->Alkylation Target Molecule Phenol, 2,4-dimethyl-6- (1-methylpentadecyl)- Alkylation->Target Molecule Byproducts Byproducts Alkylation->Byproducts

Caption: Plausible synthesis workflow for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

Experimental Protocol (Adapted from the synthesis of 2,4-dimethyl-6-tert-butylphenol)[7]

This protocol is a representative example of how a researcher might approach the synthesis of a hindered phenol and should be adapted and optimized for the specific long-chain alkene used.

  • Catalyst Preparation (if using Aluminum Phenoxide): The catalyst can be prepared in-situ by reacting 2,4-dimethylphenol with aluminum filings at elevated temperatures.[9]

  • Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet/liquid addition funnel. The flask is charged with 2,4-dimethylphenol and a suitable solvent (e.g., toluene).

  • Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid or pre-formed aluminum phenoxide) is added to the reaction mixture.[7]

  • Alkene Addition: The reaction mixture is heated to the desired temperature (e.g., 130°C). The long-chain alkene is then added dropwise or bubbled through the solution if it is a gas at that temperature. The reaction is maintained at this temperature for several hours.[7]

  • Work-up: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or removed by washing with water or a dilute base. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.

Reactivity as a Hindered Phenolic Antioxidant

The primary reactivity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is centered around its function as a radical scavenger . This is a hallmark of hindered phenolic antioxidants.[10] The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing the radical and preventing it from propagating damaging chain reactions, particularly in the context of polymer degradation.[10]

The general mechanism can be depicted as follows:

G Phenol Ar-OH TS [Ar-O---H---R]• Phenol->TS Radical R• Radical->TS PhenoxyRadical Ar-O• TS->PhenoxyRadical Neutralized R-H TS->Neutralized lab1 Hindered Phenol lab2 Free Radical lab3 Stabilized Phenoxy Radical lab4 Neutralized Species

Caption: General mechanism of radical scavenging by a hindered phenol.

The resulting phenoxy radical (Ar-O•) is sterically hindered by the bulky ortho-alkyl group, which makes it relatively stable and less likely to initiate new radical chains. This stability is key to its effectiveness as an antioxidant.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the phenolic -OH proton (which may be broad and its chemical shift concentration-dependent), the methyl groups on the ring, and a complex set of overlapping signals for the long aliphatic chain. The signal for the methine proton on the alkyl chain adjacent to the ring would be a key diagnostic peak. Deuterium exchange with D₂O can be used to confirm the -OH peak.[11]

    • ¹³C NMR: Would display distinct signals for the aromatic carbons (including those bearing the hydroxyl, methyl, and alkyl groups) and a series of signals for the carbons in the long alkyl chain.[12]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the phenolic hydroxyl group.

    • Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the methyl and long alkyl groups.

    • Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[13]

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 346. Fragmentation patterns would involve cleavage of the long alkyl chain, providing structural information. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of such long-chain alkylphenols.[14][15]

Applications and Industrial Relevance

The primary application of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is as a thermal stabilizer and antioxidant for a variety of polymers.[1] Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications. It is used in:

  • Polyvinyl Chloride (PVC): To protect plasticizers against thermal oxidation and the PVC matrix against dehydrochlorination.[1]

  • Acrylonitrile Butadiene Styrene (ABS) and Methacrylate Butadiene Styrene (MBS): As an antioxidant in emulsion polymerization grades.[1]

  • Polyolefins (Polyethylene, Polypropylene): To enhance long-term thermal stability.

It is often used in combination with other additives like co-stabilizers and light stabilizers to achieve a synergistic effect.[1]

Potential for Further Research

While its industrial utility is clear, several areas warrant further investigation by the research community:

  • Biological Activity: The structural similarity to other phenolic compounds that exhibit biological activities (e.g., antioxidant, anti-inflammatory, or even cytotoxic effects on cancer cell lines) suggests that Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- could be a candidate for biological screening.[16] However, its high lipophilicity might pose challenges for bioavailability.

  • Advanced Antioxidant Mechanisms: Detailed kinetic studies of its radical scavenging activity compared to other hindered phenols could provide valuable insights for the design of new, more effective antioxidants.

  • Environmental Fate and Toxicology: As a widely used industrial chemical, its persistence, bioaccumulation potential, and long-term environmental impact are important areas for continued study.[5]

Conclusion

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a well-established and highly effective hindered phenolic antioxidant with a critical role in the polymer industry. Its chemical properties are finely tuned for its function as a stabilizer in high-performance materials. While its current applications are primarily industrial, its complex structure and inherent reactivity as a radical scavenger present intriguing possibilities for further academic and applied research, particularly in the realms of materials science and potentially, pharmacology.

References

  • ResearchGate. FT‐IR spectra of the synthetic hindered phenol antioxidant. Available from: [Link]

  • ResearchGate. Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Available from: [Link]

  • United States Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available from: [Link]

  • PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Available from: [Link]

  • The Good Scents Company. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Available from: [Link]

  • ResearchGate. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Available from: [Link]

  • PubMed. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • US EPA. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details - SRS. Available from: [Link]

  • Google Patents. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols.
  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available from: [Link]

  • PubMed Central. Fast Antioxidant Reaction of Polyphenols and Their Metabolites. Available from: [Link]

Sources

An In-depth Technical Guide to Irganox 1141 (CAS Number 134701-20-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Deconstructing a Unique Phenolic Antioxidant

Irganox 1141, identified by its CAS number 134701-20-5, is a sterically hindered phenolic antioxidant. Its chemical name is 2-hexadecan-2-yl-4,6-dimethylphenol[1]. Unlike many of its counterparts, Irganox 1141 is a liquid at room temperature, a characteristic that offers distinct advantages in certain polymer processing applications[2]. This guide provides a comprehensive technical overview of Irganox 1141, moving beyond standard data sheets to offer insights into its mechanism, applications, and analytical characterization, tailored for a scientific audience. While its primary and well-documented role is in polymer stabilization, we will also address and clarify certain unsubstantiated claims regarding its biomedical applications that appear in commercial, non-scientific literature.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application and analysis. The data for Irganox 1141 is summarized below, compiled from various technical sources.

PropertyValueSource
CAS Number 134701-20-5[2][3]
Molecular Formula C₂₄H₄₂O[2][3]
Molecular Weight 346.59 g/mol [2]
Appearance Light yellow to yellow thick oil/liquid[2]
Boiling Point 443.7 ± 14.0 °C (Predicted)[2]
Density 0.900 ± 0.06 g/cm³ (Predicted)[2]
Flash Point > 200 °C[4]
Water Solubility 20 µg/L at 20°C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Vapor Pressure 0 Pa at 20°C[2]
pKa 10.81 ± 0.50 (Predicted)[2]

Synthesis Pathway: A Plausible Industrial Approach

While specific proprietary synthesis methods for Irganox 1141 are not publicly detailed, a general and plausible route can be inferred from the chemical literature, particularly from patents describing the synthesis of related 2,4-dialkyl-6-s-alkyl-phenols. The synthesis likely involves the catalytic alkylation of 2,4-dimethylphenol (also known as 2,4-xylenol) with an α-olefin, in this case, 1-hexadecene[5].

The core of this synthesis is a Friedel-Crafts alkylation reaction. The process can be visualized as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2_4_xylenol 2,4-Dimethylphenol catalyst Acid Catalyst (e.g., Montmorillonite, Sulfonic Acid Resin) 2_4_xylenol->catalyst 1. hexadecene 1-Hexadecene hexadecene->catalyst 2. reaction_conditions Reaction 80-250°C catalyst->reaction_conditions irganox_1141 Irganox 1141 (2-hexadecan-2-yl-4,6-dimethylphenol) reaction_conditions->irganox_1141 Yields purification Purification (Filtration, Distillation) irganox_1141->purification

Caption: Plausible synthesis route for Irganox 1141.

Experimental Protocol: Synthesis of 2-hexadecan-2-yl-4,6-dimethylphenol (Conceptual)

  • Reactor Setup: A stirred tank reactor equipped with a heating mantle, condenser, and nitrogen inlet is charged with 2,4-dimethylphenol and an acidic catalyst (e.g., a sulfonic acid resin).

  • Inert Atmosphere: The reactor is purged with an inert gas like nitrogen to prevent oxidation.

  • Reactant Addition: 1-Hexadecene is added to the reactor.

  • Reaction: The mixture is heated to a temperature range of 80-250°C and stirred for several hours to facilitate the alkylation reaction[5].

  • Catalyst Removal: After cooling, the solid catalyst is removed by filtration[5].

  • Purification: The liquid product is then purified. Unreacted starting materials are removed by distillation under reduced pressure. The final product, Irganox 1141, is obtained by high-vacuum distillation[5].

This process yields a mixture of isomers, with the secondary alkyl group attached to the phenol ring. The resulting product is a colorless to light-yellow liquid[5].

Mechanism of Action: The Role of a Sterically Hindered Phenol

Irganox 1141's primary function as an antioxidant stems from its sterically hindered phenolic structure. This class of compounds is highly effective at interrupting the auto-oxidation cycle of polymers and other organic materials[6].

The process of polymer degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This generates highly reactive free radicals within the polymer matrix. The antioxidant mechanism of Irganox 1141 can be broken down into two key steps:

  • Radical Scavenging: The phenolic hydroxyl group (-OH) of Irganox 1141 readily donates its hydrogen atom to a reactive free radical (R• or ROO•), neutralizing it and preventing it from propagating the degradation chain reaction.

  • Stabilization of the Antioxidant Radical: Upon donating the hydrogen atom, the Irganox 1141 molecule becomes a phenoxy radical itself. The key to its effectiveness lies in the fact that this phenoxy radical is highly stabilized and relatively unreactive. This stability is conferred by:

    • Resonance: The unpaired electron can delocalize around the aromatic ring.

    • Steric Hindrance: The bulky hexadecyl group and the two methyl groups ortho and para to the hydroxyl group physically shield the radical center, preventing it from initiating new degradation chains.

Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention Polymer Polymer R_radical R_radical Polymer->R_radical Initiation (Heat, Light) ROO_radical ROO_radical R_radical->ROO_radical + O2 ROO_radical->R_radical Propagation ROOH ROOH ROO_radical->ROOH + Polymer (RH) Irganox_1141 Irganox 1141 (ArOH) ROO_radical->Irganox_1141 Radical Trapping RO_radical RO_radical ROOH->RO_radical Decomposition RO_radical->R_radical Propagation Stable_Radical Stable Phenoxy Radical (ArO•) Irganox_1141->Stable_Radical H• Donation Termination Termination Stable_Radical->Termination Non-reactive products

Caption: Antioxidant mechanism of Irganox 1141.

Core Applications & Field Insights

The primary application of Irganox 1141 is as a thermal stabilizer and antioxidant for a variety of polymers[2][7]. Its liquid form makes it particularly suitable for applications where easy dispersion and handling are required.

  • Polyvinyl Chloride (PVC): Irganox 1141 is used to protect plasticizers in PVC formulations from thermal oxidation and to guard the PVC itself against dehydrochlorination[7]. Recommended dosage levels are typically in the range of 0.1-0.5%[7].

  • Acrylonitrile Butadiene Styrene (ABS) and Methacrylate Butadiene Styrene (MBS): It serves as an effective antioxidant in emulsion-polymerized ABS and MBS, helping to retain physical properties and reduce discoloration[7]. For ABS, typical use levels are 0.1-0.5%, while for MBS, they are 0.15–0.25%, often in combination with other stabilizers like Irganox PS 800[7].

  • Other Polymers: Its use extends to polyolefins, polyurethanes, and polyamides[8]. It can be blended with other additives like co-stabilizers and light stabilizers to create a comprehensive protection package[7][8].

Irganox 1141 as a Bisphenol A (BPA) Alternative

Irganox 1141 has been proposed as a technical alternative to Bisphenol A (BPA) in some applications[7]. This is an area of significant interest for drug development professionals and researchers concerned with the potential endocrine-disrupting effects of materials used in laboratory and medical equipment. However, it is crucial to note that while Irganox 1141 is structurally different from BPA, there is a recognized lack of comprehensive data on its own potential for reproductive toxicity and endocrine disruption. Therefore, while it may be a viable alternative from a performance standpoint in some polymer systems, a thorough toxicological assessment is warranted before it can be considered a universally "safer" alternative, especially in sensitive applications.

The Question of Biomedical Applications: A Note of Caution

Several chemical suppliers list Irganox 1141 with descriptions suggesting it has anticancer properties and acts as a kinase inhibitor. It is imperative to state that a thorough search of peer-reviewed scientific literature does not support these claims. This appears to be a case of misattribution or marketing language that is not backed by scientific evidence. Researchers and drug development professionals should not consider Irganox 1141 as a candidate for kinase inhibition or anticancer therapy based on this information. Its established role is as a polymer additive.

Analytical Methodologies for Quantification and Identification

Accurate quantification of Irganox 1141 is critical for quality control in polymer formulations and for conducting extractables and leachables studies in the context of pharmaceutical containers and single-use systems. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

A robust HPLC-UV method can be developed for the quantification of Irganox 1141.

Experimental Protocol: HPLC-UV Analysis (Generalized)

  • Sample Preparation:

    • Polymer Extraction: A known weight of the polymer is dissolved in a suitable solvent (e.g., dichloromethane) and then precipitated with a non-solvent (e.g., methanol). The supernatant containing the additives is collected, filtered, and diluted for analysis.

    • Liquid Samples: For migration studies, the liquid sample (e.g., food simulant or drug product) may be injected directly or after a simple dilution or liquid-liquid extraction step.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9].

    • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and/or methanol is common[9]. The addition of a small amount of acid (e.g., acetic acid) may be necessary to ensure good peak shape[9].

    • Flow Rate: A typical flow rate is 1.0 mL/min[9].

    • Column Temperature: Maintaining a constant column temperature (e.g., 35°C) is crucial for reproducible retention times[9].

    • Detection: UV detection at approximately 277-280 nm is suitable for the phenolic chromophore[9][10].

  • Method Validation: A full method validation should be performed, including assessments of linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ)[9].

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis in extractables and leachables studies, LC-MS is the method of choice.

Analytical_Workflow Sample Polymer or Liquid Sample Extraction Solvent Extraction / Dilution Sample->Extraction Filtration Filtration (e.g., 0.45 µm) Extraction->Filtration HPLC HPLC System (Reverse-Phase C18) Filtration->HPLC UV_Detector UV Detector (280 nm) HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI Negative Mode) HPLC->MS_Detector Data_Analysis Data Analysis (Quantification & Identification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: General analytical workflow for Irganox 1141.

Irganox 1141, having a phenolic structure, ionizes well in negative electrospray ionization (ESI) mode[11]. The deprotonated molecule [M-H]⁻ would be the target ion for detection. In some cases, to avoid strong retention on reversed-phase columns, Gel Permeation Chromatography (GPC) can be coupled with MS[11].

Safety and Toxicology

The available safety data for Irganox 1141 indicates the following[1][4]:

  • Acute Toxicity: Low acute toxicity, with an oral LD50 in rats greater than 2000 mg/kg[4].

  • Skin Irritation: Classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317)[1].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410)[1].

It is crucial to handle Irganox 1141 with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment[4].

Conclusion and Future Perspectives

Irganox 1141 is a well-established and effective liquid sterically hindered phenolic antioxidant for a range of polymers. Its primary role is to prevent thermal-oxidative degradation, thereby extending the service life of plastic materials. The claims of its utility as a BPA alternative warrant further investigation, particularly concerning its long-term toxicological and endocrine disruption potential. The unsubstantiated claims of its anticancer and kinase inhibitory activity should be disregarded by the scientific community until and unless credible, peer-reviewed evidence emerges. For researchers and drug development professionals, Irganox 1141 is most relevant in the context of material science, particularly in the selection and evaluation of materials for laboratory equipment, single-use bioprocessing systems, and pharmaceutical packaging, where its potential to be an extractable or leachable must be carefully assessed using validated analytical methods like HPLC-UV and LC-MS.

References

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  • Validation and Application of an LC–MS/MS Method for the Determination of Antioxidants Originating from Commercial Polyethylene Packages and their Migration into Food Simulants. (2024). ResearchGate. Available at: [Link]

  • Simultaneous Analysis of Irganox Polymer Additive using LC-MS. Shimadzu. Available at: [Link]

  • 2,6-Dimethylphenol. PubChem. Available at: [Link]

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health. Available at: [Link]

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  • 2,4-Dimethyl-6-s-alkyl-phenols. Google Patents.
  • 2-(Hexadecan-2-yl)-4,6-dimethylphenol. SIELC Technologies. Available at: [Link]

  • Endocrine Disrupting Chemicals: An Overview of Their Toxicity and Implications. (2023). MDPI. Available at: [Link]

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  • Evaluation of Leachable Substances from Materials with Applications in Foods and Pharmaceuticals: Science. (2018). Society of Toxicology. Available at: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Scientific Research Publishing. Available at: [Link]

  • Method of producing 2,2 '-methylenebis(4,6-dialkylphenols). Google Patents.
  • Process for producing 2,6-dimethylphenol. Google Patents.
  • Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions. (2020). PubMed Central. Available at: [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). PubMed. Available at: [Link]

  • Extractables, Leachables, and Food Contact Materials Application Notebook. Waters. Available at: [Link]

  • Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. (2014). Semantic Scholar. Available at: [Link]

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Introduction: The Significance and Synthesis of Long-Chain Alkylated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Long-Chain Alkylated Phenols

Long-chain alkylated phenols (LCAPs) are a critical class of organic compounds characterized by a phenol ring substituted with a long alkyl chain, typically containing eight or more carbon atoms.[1][2] Commercially significant examples include nonylphenol, dodecylphenol, and the naturally derived cardanol.[1][3] These molecules are foundational intermediates in the chemical industry, serving as precursors for a vast array of products. Their primary applications include the manufacturing of non-ionic surfactants (alkylphenol ethoxylates) for detergents, emulsifiers, and paints, as well as components in lubricating oil additives, antioxidants, and phenolic resins.[1][2][4]

The synthesis of LCAPs is dominated by the alkylation of phenol with long-chain olefins, a reaction that, while industrially mature, presents significant chemical challenges.[1] Key among these are controlling regioselectivity (substitution at the ortho vs. para position), preventing polyalkylation, and minimizing the formation of undesired O-alkylated ether byproducts.[5][6] Furthermore, growing environmental scrutiny, particularly concerning the estrogenic effects and persistence of compounds like nonylphenol, has catalyzed a shift towards greener synthetic routes and the exploration of bio-based alternatives.[1]

This guide provides a comprehensive overview of the core synthetic strategies for producing LCAPs. It delves into the mechanistic underpinnings of the Friedel-Crafts alkylation, examines the critical role of catalysis in directing reaction outcomes, and explores sustainable methodologies utilizing renewable feedstocks. The content is designed for researchers and chemical professionals, offering not just procedural outlines but also the causal reasoning behind experimental choices to empower process optimization and innovation.

Chapter 1: The Industrial Cornerstone: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, first discovered in 1877, remains the most prevalent method for synthesizing LCAPs.[7] The reaction is a form of electrophilic aromatic substitution where an alkyl group is attached to the aromatic ring of phenol.[8][9] The inherent reactivity of the phenol ring, which is strongly activated by the hydroxyl group, makes it an excellent nucleophile for this transformation.

The Core Mechanism: An Electrophilic Aromatic Substitution

The reaction proceeds through a well-established multi-step mechanism.[5][9] Understanding these steps is fundamental to controlling the reaction's outcome.

  • Generation of the Electrophile: The reaction is initiated by the formation of a highly reactive carbocation. When using a long-chain alkene as the alkylating agent, a proton from an acid catalyst adds to the double bond, generating a carbocation.[10] With alkyl halides, a Lewis acid catalyst abstracts the halide to form the electrophile.[6][7]

  • Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation.[5] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[7][9]

  • Deprotonation and Catalyst Regeneration: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring.[5] This final step regenerates the acid catalyst, allowing the catalytic cycle to continue.[9]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Alkene R-CH=CH₂ (Alkene) Carbocation R-C⁺H-CH₃ (Carbocation) Alkene->Carbocation + H⁺ Catalyst_H H⁺ (Acid Catalyst) Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium Attack Phenol Phenol Ring Phenol->Arenium Attack AlkylatedPhenol Alkylated Phenol Arenium->AlkylatedPhenol - H⁺ RegenCatalyst H⁺ (Catalyst Regenerated) AlkylatedPhenol->RegenCatalyst

Caption: The three-step mechanism of Friedel-Crafts alkylation of phenol with an alkene.

Causality in Catalysis: Directing the Reaction

The choice of catalyst is the single most important variable in phenol alkylation, as it dictates not only the reaction rate but also the selectivity and overall efficiency.

  • Homogeneous Catalysts (Lewis and Brønsted Acids): Traditional catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and sulfuric acid (H₂SO₄) are highly active.[5][6][11]

    • Expertise: These strong acids are effective at generating carbocations. However, the phenolic hydroxyl group can act as a Lewis base, complexing with and deactivating Lewis acid catalysts.[12] This necessitates using stoichiometric or supra-stoichiometric amounts of the catalyst, leading to significant waste streams and corrosive conditions.

    • Trustworthiness: These systems are prone to side reactions and often yield complex product mixtures that are difficult to separate, making process validation challenging.

  • Heterogeneous Catalysts (Solid Acids): Modern industrial processes increasingly rely on solid acid catalysts to overcome the drawbacks of homogeneous systems. Their primary advantage is ease of separation from the reaction mixture, enabling catalyst recycling and continuous flow processes.[13]

    • Zeolites: Crystalline aluminosilicates like H-Beta (BEA), H-USY (FAU), and ZSM-5 possess well-defined pore structures and strong Brønsted acid sites.[13][14] Their shape-selective nature is a key advantage; the constrained environment within the zeolite pores can preferentially favor the formation of the sterically less-demanding para-alkylated phenol over the ortho isomer.[15]

    • Acidic Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) are effective catalysts at moderate temperatures.[6][13] They provide a high concentration of acid sites and have been used extensively in mechanistic studies to understand the kinetics of O- vs. C-alkylation.[16][17]

    • Sulfated Metal Oxides: Materials like sulfated zirconia or iron oxide act as solid superacids and show high catalytic performance for the alkylation of phenols with long-chain alcohols.[18]

Key Challenges and Strategic Solutions

A successful synthesis requires navigating several competing reaction pathways.

  • Regioselectivity (ortho vs. para): The hydroxyl group directs alkylation to the ortho and para positions.

    • Thermodynamic vs. Kinetic Control: The para isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[12] Therefore, lower temperatures and longer reaction times tend to favor para-selectivity. Conversely, kinetic control at higher temperatures can increase the proportion of the ortho product.[12]

    • Catalyst-Directed Selectivity: Specific catalysts are known to favor one isomer. For example, aluminum phenoxide catalysts are renowned for their ability to direct alkylation to the ortho position through a chelation mechanism.[19][20]

  • Polyalkylation: The mono-alkylated phenol product is more electron-rich and thus more reactive than phenol itself, making it susceptible to a second alkylation.[6]

    • Solution: This side reaction is effectively suppressed by using a molar excess of the phenol reactant relative to the alkylating agent.[6] This increases the statistical probability that the alkylating agent will encounter an unreacted phenol molecule.

  • C-Alkylation vs. O-Alkylation: A significant competing reaction is O-alkylation, where the alkyl group attaches to the phenolic oxygen to form a phenyl ether.[12]

    • Mechanistic Insight: O-alkylation is often kinetically favored, particularly at lower temperatures and with catalysts that have weaker acid sites.[16] The desired C-alkylation generally requires stronger acid sites. In some cases, the initially formed O-alkylated product can rearrange to the more stable C-alkylated phenol (a Fries-type rearrangement), especially in the presence of a strong acid catalyst at higher temperatures.[12]

Chapter 2: The Frontier of Green & Bio-Based Synthesis

The principles of green chemistry—reducing waste, using renewable feedstocks, and employing safer solvents and catalysts—are driving innovation in LCAP synthesis.[21]

Cardanol: A Renewable Phenolic Building Block

Cardanol is a naturally occurring LCAP that represents a powerful alternative to petroleum-derived phenols. It is the primary component of technical Cashew Nut Shell Liquid (CNSL), an abundant and non-edible byproduct of the cashew industry.[22][23][24]

  • Structure and Source: Technical CNSL is obtained by roasting cashew nut shells and consists mainly of cardanol (a meta-substituted phenol with a C15 unsaturated alkyl chain), cardol, and polymeric material.[24]

  • Significance: Utilizing cardanol bypasses the need for an alkylation step, starting instead with a pre-alkylated, bio-based molecule. This "green" feedstock can be used directly in polymerization to create high-performance phenolic resins with enhanced flexibility and water resistance or serve as a synthon for valuable pharmaceuticals and other chemicals.[23][25][26]

Lignin Valorization: Dealkylation and Transalkylation

Lignin, a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units, primarily alkylmethoxyphenols.[27][28] While not a direct synthesis of LCAPs, the catalytic upgrading of lignin derivatives into phenol and other valuable chemicals is a highly relevant green strategy.

  • Dealkylation: Alkylphenols derived from lignin can be converted back to phenol and a separate olefin stream.[29] This process is effectively the reverse of Friedel-Crafts alkylation and is efficiently catalyzed by zeolites like HZSM-5.[14]

  • Transalkylation: In this elegant approach, the alkyl group from a bio-derived alkylphenol is transferred to a simple aromatic like benzene or toluene.[30][31] This simultaneously produces the parent phenol from the renewable feedstock and upgrades a low-value hydrocarbon stream into a more valuable alkylated aromatic (e.g., cumene), which is itself a precursor for phenol synthesis via the cumene process.[28][30]

Chapter 3: Validated Experimental Methodologies

The following protocols provide self-validating, step-by-step frameworks for the synthesis and isolation of LCAPs, representing both traditional and bio-based approaches.

Protocol 1: Solid Acid Catalyzed Alkylation of Phenol with 1-Dodecene

This protocol describes a representative method for the synthesis of dodecylphenol using a reusable heterogeneous catalyst, prioritizing safety and environmental considerations.

  • Catalyst Activation: Place zeolite H-Beta (Si/Al ratio = 15) in a crucible and calcine at 550 °C for 4 hours in a muffle furnace to remove adsorbed water and organic impurities. Cool under vacuum and store in a desiccator.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol (e.g., 0.1 mol) and the activated zeolite H-Beta catalyst (e.g., 5 wt% relative to reactants).

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 120 °C) with vigorous stirring. Add 1-dodecene (e.g., 0.05 mol, ensuring a 2:1 molar excess of phenol) dropwise over 30 minutes to control the initial exotherm.

  • Monitoring: Maintain the reaction at temperature for a specified time (e.g., 6 hours). Monitor the progress by withdrawing small aliquots, filtering the catalyst, and analyzing the liquid phase via Gas Chromatography (GC) to determine the conversion of 1-dodecene and the selectivity towards different isomers.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration (the catalyst can be washed, dried, and reactivated for reuse). Remove the excess unreacted phenol from the filtrate by vacuum distillation. The resulting crude dodecylphenol can be further purified by fractional distillation under reduced pressure.

Protocol 2: Isolation of Cardanol from Technical Cashew Nut Shell Liquid (CNSL)

This protocol details a liquid-liquid extraction method for isolating high-purity cardanol from its natural source material.[24]

  • Initial Dissolution: In a large separatory funnel, dissolve technical CNSL (e.g., 100 g) in methanol (320 mL). Add 25% ammonium hydroxide solution (200 mL) and stir or shake the mixture for 15 minutes.[24] This step selectively converts the more acidic cardol into its ammonium salt, increasing its polarity.

  • Hexane Extraction: Extract the ammoniacal methanol solution with n-hexane (4 x 200 mL).[24] The less acidic and more nonpolar cardanol will preferentially partition into the hexane layer. Combine the hexane extracts.

  • Washing: Wash the combined hexane layer with 5% HCl (100 mL) to remove any residual ammonia, followed by a wash with distilled water (100 mL) to remove residual acid and salts.[24]

  • Decolorization and Drying: Add activated charcoal (10 g) to the washed hexane layer, stir for 10 minutes to adsorb colored impurities, and then filter through a pad of Celite.[22][24] Dry the clear filtrate over anhydrous sodium sulfate.

  • Solvent Removal: Remove the hexane solvent from the filtrate using a rotary evaporator under reduced pressure to yield purified cardanol as a viscous, pale-yellow liquid. Purity can be confirmed by HPLC or ¹H NMR analysis.[25]

Data Presentation: Comparative Analysis of Catalytic Systems

The selection of a catalyst and reaction conditions has a profound impact on conversion and selectivity. The table below summarizes quantitative data from various studies to guide experimental design.

CatalystAlkylating AgentTemp. (°C)Phenol:Olefin Ratio (mol/mol)Conversion (%)Key Selectivity OutcomeReference
Zeolite BEA(15) 1-Octene1001:1~45 (at 6h)O/C-alkylate ratio decreases over time
Zeolite FAU(15) 1-Octene1001:1~35 (at 6h)Highest o/p ratio (1.9) among zeolites tested
Fe₂O₃·SO₄²⁻ Long-chain alcohol1601:1.2>90High yield of alkylphenol[18]
Amberlyst-15 Various Olefins80-120N/AHighO-alkylation is kinetically favored[16][17]
Al Phenoxide Isobutylene1501:1.5-2.5HighPrimarily ortho-alkylation[19]

Visualization of Key Processes and Relationships

Visual diagrams are essential for conceptualizing complex chemical pathways and experimental designs.

G cluster_0 C-Alkylation (Desired) cluster_1 O-Alkylation (Side Reaction) Phenol Phenol (Nucleophile) Ortho ortho-Alkylphenol Phenol->Ortho Attacks via Ring (ortho) Para para-Alkylphenol Phenol->Para Attacks via Ring (para) Ether Phenyl Ether Phenol->Ether Attacks via Oxygen Carbocation R⁺ (Electrophile) Carbocation->Ortho Carbocation->Para Carbocation->Ether

Caption: Competing C-Alkylation and O-Alkylation pathways in phenol alkylation.

G Start Select Catalyst & Substrates Activate Catalyst Activation (e.g., Calcination) Start->Activate Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Start->Setup Activate->Setup React Charge Reactants & Run Reaction (Control Temp, Time, Stoichiometry) Setup->React Monitor Monitor Progress (TLC, GC) React->Monitor Monitor->React Continue Reaction Workup Reaction Quench & Catalyst Filtration Monitor->Workup Reaction Complete Purify Product Purification (Distillation, Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End Pure LCAP Analyze->End

Caption: A generalized experimental workflow for screening catalysts in LCAP synthesis.

Conclusion and Future Outlook

The synthesis of long-chain alkylated phenols is a mature yet continually evolving field. While Friedel-Crafts alkylation remains the dominant industrial method, the focus has decisively shifted towards enhancing its sustainability. The adoption of heterogeneous solid acid catalysts, particularly shape-selective zeolites, has been a major advance, offering improved selectivity, catalyst reusability, and a significant reduction in corrosive waste streams.

Looking forward, the future of LCAP production will be increasingly shaped by the integration of bio-based feedstocks. Natural phenols like cardanol from CNSL provide a direct, renewable route that circumvents the traditional alkylation step entirely. Concurrently, the innovative valorization of lignin through dealkylation and transalkylation pathways promises to unlock a vast, untapped source of aromatic chemicals, transforming a waste product into a valuable resource. For researchers and drug development professionals, these green methodologies not only offer environmentally benign pathways but also provide access to novel molecular scaffolds derived from nature's own chemical diversity.

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  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

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  • Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. (n.d.). ResearchGate. [Link]

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"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" antioxidant mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antioxidant Mechanism of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Introduction: Combating Oxidative Degradation

Oxidative stress, driven by the relentless activity of free radicals, poses a significant threat to the stability of a vast range of organic materials, from biological macromolecules within drug formulations to the polymer matrices of medical devices. Free radicals, highly reactive species with unpaired electrons, initiate and propagate chain reactions that lead to degradation, loss of function, and discoloration. Hindered phenolic antioxidants are a cornerstone of stabilization technology, designed to interrupt these destructive cascades. This guide provides a detailed examination of the antioxidant mechanism of a specific, highly effective hindered phenol: Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a compound valued for its efficacy in non-polar environments. We will explore its molecular structure, the chemical basis of its function, and the empirical methods used to validate and quantify its protective capabilities.

Part 1: The Core Antioxidant Mechanism

The efficacy of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- as an antioxidant is intrinsically linked to its unique molecular architecture. Each component of its structure is tailored to enhance its primary function: scavenging harmful free radicals.

The Anatomy of a High-Performance Antioxidant

The molecule can be deconstructed into three key functional regions:

  • The Phenolic Hydroxyl (-OH) Group: This is the reactive center of the molecule. The hydrogen atom of this group is readily donated to neutralize a free radical, which is the fundamental step in its antioxidant action.[1]

  • Ortho-Alkyl Steric Hindrance: The molecule possesses a bulky (1-methylpentadecyl) group and a methyl group at the ortho positions (carbons 2 and 6) relative to the hydroxyl group. This steric hindrance is critical.[1] It serves to increase the stability of the phenoxy radical that is formed after the hydrogen atom is donated.[2] This stability prevents the antioxidant itself from becoming a pro-oxidant and initiating new degradation chains.[1]

  • The Lipophilic Alkyl Chain: The long (1-methylpentadecyl) side chain imparts a high degree of lipophilicity (fat-solubility) to the molecule.[3][4] This structural feature ensures its compatibility and efficacy within lipid-rich environments, such as oils, fats, and polymers, where oxidative damage is often most prevalent.

The Chain-Breaking Reaction Cascade

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- functions as a primary, or "chain-breaking," antioxidant.[5][6] It directly intercepts the key propagating species in an oxidative cycle, typically peroxyl radicals (ROO•).

The process can be summarized in two principal steps:

  • Interception: A highly reactive peroxyl radical (ROO•), which would otherwise attack an organic substrate (RH) and propagate the chain reaction, is intercepted by the hindered phenol (ArOH).

  • Neutralization and Stabilization: The hindered phenol donates its hydroxyl hydrogen to the peroxyl radical, converting it into a stable hydroperoxide (ROOH). The antioxidant itself is transformed into a sterically hindered and resonance-stabilized phenoxy radical (ArO•).[2] This phenoxy radical is significantly less reactive than the initial peroxyl radical and is incapable of abstracting a hydrogen from another substrate molecule, effectively terminating the chain reaction.[1][2]

Antioxidant_Mechanism cluster_propagation Oxidative Chain Propagation cluster_termination Chain Termination by Hindered Phenol ROO_rad Peroxyl Radical (ROO•) RH Organic Substrate (RH) ROO_rad->RH Attacks ROO_rad_2 Peroxyl Radical (ROO•) R_rad Alkyl Radical (R•) RH->R_rad Forms O2 Oxygen (O₂) R_rad->O2 Reacts with O2->ROO_rad Regenerates ArOH Hindered Phenol (ArOH) ROOH Stable Hydroperoxide (ROOH) ArOH->ROOH Donates H• ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad Forms ROO_rad_2->ArOH Intercepted by

Caption: The chain-breaking mechanism of a hindered phenolic antioxidant.

Part 2: Experimental Validation and Quantification

To substantiate the antioxidant activity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a suite of analytical methods is employed. These assays provide quantitative measures of its radical-scavenging efficacy.

Spectrophotometric Assays for Radical Scavenging

These methods rely on monitoring a color change when a stable radical is neutralized by the antioxidant.

Assay_Workflow start Start prep_reagent Prepare Stable Radical Solution (e.g., DPPH•, ABTS•+) start->prep_reagent prep_sample Prepare Antioxidant Sample (Serial Dilutions) start->prep_sample mix Mix Sample and Radical Solution prep_reagent->mix prep_sample->mix incubate Incubate in the Dark (Allow reaction to proceed) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or Trolox Equivalence measure->calculate end End calculate->end

Caption: Generalized workflow for spectrophotometric antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7][8] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[8]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

    • Sample Preparation: Dissolve Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in a compatible solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

    • Reaction: In a 96-well microplate, add a small volume (e.g., 20 µL) of each sample dilution to the wells. Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to each well. Include a blank control (solvent only) and a positive control (e.g., Trolox or BHT).

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[8]

    • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed, long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The decolorization of the solution is measured spectrophotometrically around 734 nm.[10] This assay is advantageous for its applicability to both lipophilic and hydrophilic compounds.[11]

  • Detailed Protocol:

    • Radical Generation: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Working Solution: Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

    • Reaction: Add a small aliquot (e.g., 5-10 µL) of the antioxidant sample to a cuvette or microplate well, followed by a large volume (e.g., 200 µL) of the ABTS•+ working solution.

    • Measurement: After a set incubation time (e.g., 5-6 minutes), record the absorbance at 734 nm.

    • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The decay of fluorescence is monitored over time, and the antioxidant's capacity is quantified by the protection it affords the probe.

  • Detailed Protocol:

    • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Reaction Setup: In a black 96-well microplate, add the antioxidant sample or Trolox standards, followed by the fluorescein solution.

    • Incubation: Incubate the plate at 37°C for a brief period (e.g., 15-30 minutes).[13]

    • Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence decay kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes (excitation ~485 nm, emission ~520 nm).[13]

    • Calculation: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. The net AUC of the sample is compared to the Trolox standard curve to determine the ORAC value, expressed as micromoles of Trolox Equivalents (TE).[13][14]

Direct Detection via Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a highly specific and powerful spectroscopic technique that serves as the gold standard for unambiguously detecting and characterizing species with unpaired electrons, such as free radicals.[15][16][17] It provides direct evidence of the radical scavenging mechanism by allowing for the simultaneous observation of the decay of a reactive radical signal and the appearance of the antioxidant-derived radical signal.[17]

  • Conceptual Protocol:

    • Radical Generation: Generate a known free radical (e.g., a peroxyl radical) in a controlled system within the EPR sample tube.

    • Sample Introduction: Introduce a solution of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- into the system.

    • Spectral Acquisition: Immediately place the sample in the EPR spectrometer's resonant cavity and record the spectrum over time.

    • Data Analysis: Analyze the resulting spectra to monitor the decrease in the signal intensity of the initial reactive radical and, potentially, the emergence of a new, sharp signal corresponding to the stable phenoxy radical formed from the antioxidant. This provides direct confirmation of the hydrogen atom transfer mechanism.

Part 3: Data Interpretation and Comparative Analysis

The data generated from antioxidant assays are used to rank the potency of different compounds and to understand their structure-activity relationships.

Quantitative Metrics of Antioxidant Potency
MetricAssayDescriptionInterpretation
IC₅₀ DPPH, ABTSThe concentration of an antioxidant required to decrease the initial radical concentration by 50%.A lower IC₅₀ value indicates higher antioxidant activity.
TEAC ABTSTrolox Equivalent Antioxidant Capacity. Compares the antioxidant's activity to that of Trolox.A higher TEAC value indicates stronger antioxidant activity relative to Trolox.
ORAC Value ORACOxygen Radical Absorbance Capacity. Quantifies the protection afforded to a fluorescent probe, expressed in Trolox Equivalents (µmol TE/g or µmol TE/L).[13]A higher ORAC value signifies greater peroxyl radical scavenging capacity.
Comparative Activity

The antioxidant activity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- can be benchmarked against well-known standards. Due to its structural similarity to other hindered phenols like Butylated Hydroxytoluene (BHT), it is expected to exhibit potent, comparable activity, particularly in lipophilic systems. The elongation of the alkyl chain may further enhance its activity in lipid peroxidation scenarios.[3]

(Note: The following table contains representative data for illustrative purposes, as specific assay results for this exact compound can vary based on experimental conditions.)

CompoundAssayTypical Result
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- DPPHLow IC₅₀
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- ORACHigh µmol TE/g
Butylated Hydroxytoluene (BHT) DPPHLow IC₅₀[4]
Trolox (Vitamin E analog) ORACStandard (1.0 µmol TE/µmol)

Conclusion

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- exemplifies the sophisticated design of modern hindered phenolic antioxidants. Its mechanism is a precisely orchestrated process of hydrogen atom donation to chain-propagating free radicals, leading to the formation of a sterically hindered and resonance-stabilized phenoxy radical that effectively terminates the oxidative cycle. The presence of a long alkyl chain ensures its efficacy in the lipophilic environments where it is most needed. The combination of robust spectrophotometric assays like DPPH, ABTS, and ORAC, along with the definitive insight from EPR spectroscopy, provides a comprehensive framework for validating and quantifying its potent antioxidant activity. For researchers and developers, understanding this intricate mechanism is paramount for the rational application of this molecule in stabilizing pharmaceuticals, nutraceuticals, and advanced materials against oxidative degradation.

References

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  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

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  • Bruker. (2019). Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy. [Link]

  • Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. [Link]

  • Ilyasov, I. R., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 602. [Link]

  • Held, P. (2025). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]

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  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

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  • Zweier, J. L., & Kuppusamy, P. (1988). Electron paramagnetic resonance measurements of free radicals in the intact beating heart: a technique for detection and characterization of free radicals in whole biological tissues. Proceedings of the National Academy of Sciences, 85(15), 5546-5550. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Kim, H. J., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260. [Link]

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  • Arts, M. J., et al. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of Agricultural and Food Chemistry, 52(14), 4368-4374. [Link]

  • Bio-Protocol. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. [Link]

  • Al-Hourani, B. J., et al. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 17(7), 7645-7663. [Link]

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  • Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15, 12054472. [Link]

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  • Akter, J., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Metabolites, 14(3), 154. [Link]

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  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]

  • Boulebd, H., et al. (2021). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. International Journal of Chemical Kinetics, 54(17). [Link]

  • Lopes, G. K., et al. (2000). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Agricultural and Food Chemistry, 48(9), 3938-3944. [Link]

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  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Zeitschrift für Naturforschung C, 58(7-8), 535-541. [Link]

  • Kumar, A., & Kumar, S. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 10(11), 1215. [Link]

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  • US EPA. (n.d.). Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. [Link]

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An In-depth Technical Guide to the Free Radical Scavenging Activity of Irganox 1141

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive examination of the free radical scavenging activity of Irganox 1141, a high-performance hindered phenolic antioxidant. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the core chemical mechanisms, presents validated experimental protocols for activity assessment, and contextualizes its application. We will explore the structure-function relationship that governs its efficacy, detailing the hydrogen atom transfer (HAT) mechanism central to its function. Furthermore, this guide furnishes detailed, step-by-step protocols for the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, enabling researchers to quantitatively evaluate and validate the scavenging performance of Irganox 1141 in a laboratory setting.

Introduction: Understanding Irganox 1141 and Oxidative Stress

Irganox 1141, chemically identified as 2,4-dimethyl-6-(1-methylpentadecyl)-phenol, is a sterically hindered phenolic antioxidant.[1][2] Its molecular structure is tailored for high efficacy and compatibility in various organic substrates, where it serves to mitigate thermo-oxidative degradation.[3][4] In both material science and biological contexts, oxidative stress is a deleterious process initiated by free radicals—highly reactive molecules with unpaired electrons.[5] These radicals trigger chain reactions that can degrade polymers, leading to loss of mechanical properties, or damage vital biomolecules, contributing to a range of pathologies.[6][7]

Hindered phenolic antioxidants like Irganox 1141 are primary antioxidants that function as "chain-breakers."[8] They intercept and neutralize free radicals, effectively terminating the oxidative cycle.[5][6] The defining feature of this class of compounds is the presence of bulky alkyl groups (steric hindrance) ortho to the phenolic hydroxyl group, which enhances stability and selectivity towards reactive radicals.[5][9]

The Core Mechanism: Free Radical Scavenging by Hindered Phenols

The antioxidant action of Irganox 1141 is rooted in its ability to donate the hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•). This process, known as Hydrogen Atom Transfer (HAT), is the predominant mechanism for hindered phenols.[10][11]

The key steps are as follows:

  • Initiation: A free radical (R•), such as a peroxyl radical (ROO•), attacks an organic substrate, initiating a degradation chain reaction.

  • Interception: The Irganox 1141 molecule (Ar-OH) intervenes, donating its phenolic hydrogen to the free radical.[12] This neutralizes the aggressive radical (R-H) and halts the chain reaction.

  • Stabilization: The resulting antioxidant radical (Ar-O•) is significantly stabilized. The steric hindrance provided by the bulky substituents prevents it from initiating new chain reactions, and the electron density is delocalized across the aromatic ring through resonance.[6][13] This stability is the cornerstone of its effectiveness.

G

Quantitative Assessment of Scavenging Activity

To empirically measure the free radical scavenging activity of Irganox 1141, standardized in-vitro assays are employed. These assays use stable, colored radical species, and the antioxidant's ability to "quench" or neutralize these radicals is measured spectrophotometrically as a decrease in absorbance.[14] The two most common and reliable methods for this purpose are the DPPH and ABTS assays.

The DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[10][15] When an antioxidant donates a hydrogen atom, the DPPH is converted to its non-radical, pale yellow hydrazine form, causing the absorbance to decrease.[10] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[16]

Experimental Protocol:

  • 1. Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Irganox 1141

    • Methanol or Ethanol (ACS grade)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer

    • 96-well microplates (optional, for high-throughput)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control/standard.

  • 2. Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Scientist's Note: The solution should be freshly prepared for optimal results as it can degrade over time.

    • Irganox 1141 Test Solutions: Prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by dissolving Irganox 1141 in methanol.

    • Trolox Standard Solutions: Prepare a similar concentration series for Trolox to generate a standard curve.

  • 3. Assay Procedure:

    • Pipette 1.0 mL of each Irganox 1141 test solution into a separate test tube.

    • Add 2.0 mL of the 0.1 mM DPPH methanolic solution to each tube.

    • For the control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex the tubes thoroughly.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes. Causality Check: Incubation in the dark is critical to prevent photodegradation of the DPPH radical, ensuring that the observed absorbance change is solely due to the antioxidant's activity.

    • Measure the absorbance of each solution at 517 nm using the spectrophotometer. Use methanol as the blank.

  • 4. Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control

      • A_sample = Absorbance of the test sample (Irganox 1141)

    • Plot the % Inhibition against the concentration of Irganox 1141 to determine the IC50 value —the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

    • The activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to the Trolox standard curve.[11]

G prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 2 mL DPPH with 1 mL Sample/Control prep_dpph->mix prep_irganox Prepare Serial Dilutions of Irganox 1141 prep_irganox->mix prep_control Prepare Control (Methanol) prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

The ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[17] ABTS is oxidized using potassium persulfate to generate the radical, which is a blue-green chromophore with a characteristic absorbance at 734 nm.[18] In the presence of a hydrogen-donating antioxidant, the colored radical is converted back to the colorless neutral form, and the reduction in absorbance is measured. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[14]

Experimental Protocol:

  • 1. Reagents and Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate (K2S2O8)

    • Phosphate buffered saline (PBS) or ethanol

    • Irganox 1141 and Trolox

    • UV-Vis Spectrophotometer

  • 2. Preparation of Solutions:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17] This allows for the complete generation of the radical cation.

    • Diluted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. Self-Validation Check: This absorbance standardization is crucial for ensuring inter-assay consistency and accuracy.

    • Test Solutions: Prepare serial dilutions of Irganox 1141 and Trolox as described in the DPPH protocol.

  • 3. Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to a test tube.

    • Add 10 µL of the Irganox 1141 test solution.

    • Vortex and let the mixture stand for 6 minutes.

    • Measure the absorbance at 734 nm.

  • 4. Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value and/or the TEAC value from the Trolox standard curve.

Data Presentation and Interpretation

The efficacy of an antioxidant is best understood through comparative quantitative data. The IC50 value is a primary metric for potency.

AntioxidantAssayTypical IC50 Range (µg/mL)Notes
Irganox 1141 DPPH/ABTSData not widely published; expected to be potent.As a hindered phenol, its activity is comparable to or greater than BHT, depending on assay conditions. It is designed for stability in polymer matrices.[5]
Trolox (Standard) DPPH/ABTS5 - 15Water-soluble analog of Vitamin E, used as a universal standard for comparison.[19]
BHT (Butylated Hydroxytoluene) DPPH/ABTS20 - 50A common synthetic hindered phenol antioxidant used in food and industry.[5]
Ascorbic Acid (Vitamin C) DPPH/ABTS2 - 8A highly potent, fast-acting hydrophilic antioxidant.

Note: The IC50 values are highly dependent on specific assay conditions (solvent, reaction time, temperature). The values presented are for comparative purposes.

Conclusion

Irganox 1141 exemplifies the efficacy of sterically hindered phenolic antioxidants in combating oxidative degradation. Its primary mechanism of action is hydrogen atom transfer, a process that effectively neutralizes destructive free radicals and terminates chain reactions. The quantitative assessment of this activity, rigorously performed using standardized protocols such as the DPPH and ABTS assays, is fundamental to validating its performance. The detailed methodologies provided in this guide serve as a robust framework for researchers to accurately characterize the free radical scavenging capacity of Irganox 1141 and similar compounds, ensuring scientific integrity and enabling further innovation in the fields of material preservation and therapeutic development.

References

  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics.

  • Moreira, V. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. MDPI.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). The Chemistry behind Antioxidant Capacity Assays. ACS Publications.

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.

  • SpecialChem. (2023). Irganox® 1141 (Heat Stabilizer) - BASF- Technical Datasheet. SpecialChem.

  • Pop, A., et al. (2014). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. ResearchGate.

  • Carocho, M., & Ferreira, I. C. F. R. (2013). Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI.

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.

  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide. BenchChem.

  • ChemicalBook. (n.d.). IRGANOX 1141 CAS#: 134701-20-5. ChemicalBook.

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  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Semantic Scholar.

  • Chen, Y., et al. (2012). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.

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  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.

  • Takahashi, K., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.

  • Haihang Industry. (n.d.). irganOx 1141 cas 134701-20-5. Haihang Industry.

  • BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. BenchChem.

  • Biosynth. (n.d.). Irganox 1141. Biosynth.

  • ChemicalBook. (n.d.). IRGANOX 1141 | 134701-20-5. ChemicalBook.

  • Li, J., et al. (2020). Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. NIH.

  • Platikanova, M. (2023). DPPH Radical Scavenging Assay. MDPI.

  • Lou, J., et al. (2024). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC - NIH.

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Tintoll.

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

  • BASF. (n.d.). Irganox® 1141. Plastics & Rubber.

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  • Takahashi, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC.

  • BASF. (n.d.). IRGANOX®. BASF.

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The Unseen Guardians: A Technical Guide to the Biological Activity of Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hindered phenolic antioxidants represent a cornerstone in the mitigation of oxidative stress, a deleterious process implicated in a vast array of pathologies and degenerative conditions. Their unique structural characteristics, notably the presence of bulky alkyl groups flanking a hydroxyl moiety, bestow upon them a remarkable capacity to neutralize reactive oxygen species (ROS) while maintaining a high degree of stability. This guide provides an in-depth exploration of the biological activities of these molecules, moving beyond a superficial overview to dissect the core mechanisms, structure-activity relationships, and the rigorous methodologies required for their evaluation. We will delve into the causality behind experimental choices, presenting not just protocols but the scientific rationale that underpins them. This document is intended to serve as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of hindered phenolic antioxidants.

Introduction: The Double-Edged Sword of Oxygen and the Rise of Hindered Phenols

Life in an oxygen-rich environment is a paradox. While essential for aerobic metabolism, oxygen also gives rise to a host of highly reactive molecules known as reactive oxygen species (ROS). These include superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1] In physiological homeostasis, ROS play crucial roles in cell signaling and immune defense. However, an imbalance favoring their overproduction—a state known as oxidative stress—can inflict significant damage on vital biomolecules such as DNA, lipids, and proteins.[2] This cumulative damage is a key contributor to aging and the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3]

Antioxidants are the body's primary defense against this onslaught. Among the diverse classes of antioxidants, hindered phenols have emerged as a particularly effective and versatile group.[4] A defining feature of these compounds is the presence of sterically demanding groups, such as tertiary butyl groups, positioned ortho to the phenolic hydroxyl group.[4] This "hindrance" is not a flaw but a design feature of paramount importance. It sterically shields the hydroxyl group, allowing it to efficiently donate a hydrogen atom to neutralize a free radical while the resulting phenoxy radical is stabilized, preventing it from initiating new radical chain reactions.[5][6] This guide will illuminate the intricate world of these molecular guardians, from their fundamental mechanisms to their evaluation in biologically relevant systems.

Core Mechanism of Action: A Tale of Radical Scavenging and Stability

The primary antioxidant function of hindered phenols lies in their ability to act as radical scavengers, effectively terminating the chain reactions propagated by free radicals.[5][7] This process is predominantly governed by the hydrogen atom transfer (HAT) mechanism.

The Two-Step Neutralization Process
  • Hydrogen Donation: The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), neutralizing it and forming a stable, non-radical species (RH).[6]

  • Formation of a Stabilized Phenoxy Radical: The hindered phenolic antioxidant is itself converted into a phenoxy radical. Crucially, this phenoxy radical is significantly less reactive than the initial radical it quenched.[6] The steric bulk of the ortho-substituents prevents this new radical from readily participating in further reactions that could propagate the oxidative chain.[5] Furthermore, the unpaired electron on the oxygen atom is delocalized across the aromatic ring, further enhancing its stability.[6]

This dual-action—efficiently neutralizing a threat and then becoming a stable, non-threatening entity—is the hallmark of an effective primary antioxidant.[7]

G Free_Radical Reactive Free Radical (R•) Hindered_Phenol Hindered Phenol (Ar-OH) Free_Radical->Hindered_Phenol Attacks Phenoxy_Radical Stabilized Phenoxy Radical (Ar-O•) Hindered_Phenol->Phenoxy_Radical Donates H• Neutralized_Molecule Neutralized Molecule (RH) Hindered_Phenol->Neutralized_Molecule Neutralizes

Structure-Activity Relationship: The Devil is in the Details

The antioxidant efficacy of a hindered phenol is not a monolithic property but is intricately linked to its molecular architecture. Several factors influence their activity:[8]

  • Steric Hindrance: The size and position of the alkyl groups are critical. Excessive hindrance can decrease reactivity, while insufficient hindrance may not adequately stabilize the resulting phenoxy radical.[9]

  • Number of Hydroxyl Groups: The presence of multiple hydroxyl groups can enhance antioxidant capacity, as the molecule can donate more than one hydrogen atom.

  • Substitution on the Aromatic Ring: Electron-donating groups on the ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen donation and enhancing antioxidant activity.[10]

  • Molecular Weight: Higher molecular weight hindered phenols generally exhibit lower volatility and better retention within a biological system, leading to more sustained antioxidant effects.[11]

Methodologies for Evaluating Antioxidant Activity: From In Vitro to Cellular Context

A comprehensive evaluation of a hindered phenolic antioxidant's biological activity requires a multi-faceted approach, progressing from simple chemical assays to more complex, biologically relevant models.

In Vitro Chemical Assays: A First-Pass Screening

These assays provide a rapid and cost-effective means of assessing the radical scavenging potential of a compound.[12] They are invaluable for initial screening and for comparing the relative potencies of a series of compounds.

Assay Principle Radical Source Measurement Key Considerations
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[13][14]Stable DPPH radicalDecrease in absorbance at ~517 nm[14]Simple, rapid, and widely used.[1] May not be representative of all types of ROS.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Measures the ability of an antioxidant to quench the pre-formed ABTS radical cation, leading to a loss of color.[14]ABTS radical cation (ABTS•+)Decrease in absorbance at ~734 nmApplicable to both hydrophilic and lipophilic antioxidants.
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12]Peroxyl radicals generated from AAPHDecay of fluorescence over timeConsidered to be more biologically relevant than DPPH and ABTS as it uses a peroxyl radical.
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.[1]Fe³⁺-TPTZ complexIncrease in absorbance at ~593 nm[1]Measures the reducing power of a compound, which is an important aspect of antioxidant activity.

Table 1: Common In Vitro Antioxidant Activity Assays.[12][13][15][16]

This protocol provides a generalized framework. Optimization may be required for specific compounds.

  • Preparation of DPPH Solution: Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol. This solution should be prepared fresh daily.[13]

  • Sample Preparation: Dissolve the hindered phenolic antioxidant in methanol to create a stock solution. Prepare a series of dilutions from this stock solution.

  • Reaction Mixture: In a microplate or cuvette, mix 100 µL of each sample dilution with 3 mL of the DPPH solution.[13]

  • Incubation: Incubate the reaction mixtures in the dark at 37°C for 20-30 minutes.[13][14]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the antioxidant.[13]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to In Vivo Relevance

While informative, in vitro chemical assays do not account for crucial biological factors such as cell uptake, metabolism, and localization of the antioxidant.[17] The Cellular Antioxidant Activity (CAA) assay was developed to address these limitations by measuring the antioxidant capacity of a compound within a cellular environment.[17][18]

The assay utilizes a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is non-fluorescent.[17][19] Once inside the cell, cellular esterases cleave the diacetate groups, trapping the now polar and non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell.[17] A free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is then added to induce oxidative stress.[17] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] An effective antioxidant will scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[19]

G Cell Hepatocarcinoma Cell (HepG2) DCFH DCFH (Non-fluorescent) Cell->DCFH Esterases cleave DA DCFH_DA DCFH-DA (Probe) DCFH_DA->Cell Enters Cell AAPH AAPH (Radical Initiator) ROS ROS AAPH->ROS Generates Antioxidant Hindered Phenol Antioxidant->ROS Scavenges DCF DCF (Fluorescent) DCFH->DCF Becomes ROS->DCFH Oxidizes

This is a generalized protocol and should be optimized for the specific cell line and test compounds.[17][19][20]

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human hepatocarcinoma cells) in a 96-well black microplate and culture until confluent.[17][19]

  • Cell Treatment: Remove the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS). Add a solution containing both the DCFH-DA probe and the hindered phenolic antioxidant (or a standard like quercetin) to the cells.[19][20]

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for probe uptake and de-esterification.[17][21]

  • Washing: Remove the treatment solution and wash the cells with DPBS to remove any extracellular probe and compound.[19]

  • Oxidative Stress Induction: Add the AAPH solution to all wells to initiate the generation of peroxyl radicals.[17]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[19][20]

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and antioxidant-treated wells. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.[17] Results are often expressed as quercetin equivalents (QE).[17]

In Vivo Models: The Ultimate Test of Efficacy

While cellular assays provide a significant step up in biological relevance, the ultimate validation of an antioxidant's efficacy must come from in vivo models.[22][23] These models allow for the assessment of the compound's overall effect in a complex living organism, taking into account factors like bioavailability, distribution, metabolism, and excretion.

Commonly used in vivo models for oxidative stress include:[23]

  • Rodent Models: Rats and mice are frequently used. Oxidative stress can be induced through various means, such as administration of pro-oxidant chemicals (e.g., carbon tetrachloride), exposure to radiation, or using models of diseases associated with oxidative stress (e.g., diabetes, neurodegenerative disorders).[23]

  • Alternative Models: Organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) offer advantages such as a shorter lifespan and simpler genetics, making them useful for initial in vivo screening.[23]

Evaluation of antioxidant activity in these models typically involves measuring biomarkers of oxidative stress, such as:

  • Lipid Peroxidation Products: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

  • Oxidized Proteins: Protein carbonyls.

  • DNA Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Activity of Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[23]

A successful hindered phenolic antioxidant in these models will demonstrate a significant reduction in markers of oxidative damage and/or an enhancement of the endogenous antioxidant defense systems.

Applications in Research and Drug Development

The potent and stable antioxidant properties of hindered phenols make them attractive candidates for a wide range of applications.

  • Pharmaceuticals: Hindered phenolic structures are being explored for the development of drugs to treat diseases with an underlying oxidative stress component, such as Alzheimer's disease, Parkinson's disease, and atherosclerosis.[4] Some compounds have even shown a "chameleonic" ability to switch from being an antioxidant in healthy cells to a pro-oxidant in tumor cells, inducing apoptosis.[24][25]

  • Nutraceuticals and Food Preservation: Synthetic hindered phenols like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have long been used as food preservatives to prevent spoilage due to oxidation.[4]

  • Materials Science: In the polymer industry, hindered phenols are crucial additives that protect plastics and rubbers from degradation caused by heat and oxygen, thereby extending their lifespan and performance.[5][6]

Conclusion: The Future is Bright for Hindered Phenols

Hindered phenolic antioxidants are more than just simple radical scavengers; they are finely tuned molecules whose efficacy is dictated by a complex interplay of steric and electronic factors. Their ability to safely and effectively neutralize reactive oxygen species has cemented their importance in fields ranging from materials science to medicine. As our understanding of the role of oxidative stress in disease continues to grow, so too will the interest in developing novel hindered phenolic compounds with enhanced bioavailability and targeted activity. The rigorous, multi-tiered evaluation approach outlined in this guide, from fundamental in vitro assays to complex in vivo models, provides a robust framework for identifying and validating the next generation of these remarkable molecular protectors.

References

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  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
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  • Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4).
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An In-Depth Technical Guide to Investigating the In Vitro Anticancer Potential of Irganox 1141

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Industrial Antioxidant to a Candidate for Oncological Investigation

In the landscape of drug discovery, promising candidates can emerge from unexpected origins. Irganox 1141, chemically known as Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-[1][2], is a sterically hindered phenolic antioxidant primarily utilized as a thermal stabilizer in polymers like PVC and ABS[3][4]. Its industrial application is well-documented, preventing degradation and oxidation. However, some commercial suppliers have noted potential anticancer properties, including kinase inhibition and apoptosis induction, though such claims remain to be substantiated by peer-reviewed research[5][6].

This guide is formulated for researchers, scientists, and drug development professionals. It moves beyond speculative claims to establish a rigorous, scientifically-grounded framework for the systematic in vitro evaluation of Irganox 1141 as a potential anticancer agent. We will proceed not from a position of established fact, but from a hypothesis-driven perspective, outlining the scientific rationale and detailed methodologies required to explore this compound's putative cytotoxic and mechanistic properties in cancer cells. The core of our hypothesis rests on the well-established dual role of phenolic antioxidants, which can paradoxically exhibit pro-oxidant and cytotoxic activities in the unique microenvironment of cancer cells[7][8][9].

Part 1: The Scientific Premise - A Hypothesis on the Anticancer Activity of a Hindered Phenol

The chemical structure of Irganox 1141, a substituted phenol, is central to its potential biological activity. Phenolic compounds are known to exert anticancer effects through various mechanisms, including scavenging reactive oxygen species (ROS), inducing cell cycle arrest, and triggering apoptosis[9][10].

Our central hypothesis is that Irganox 1141, under the specific metabolic conditions of cancer cells (e.g., elevated basal ROS levels and altered redox balance), transitions from an antioxidant to a pro-oxidant, leading to catastrophic oxidative stress and subsequent apoptosis. This transition could be mediated by its interaction with intracellular components, leading to the generation of phenoxyl radicals that disrupt mitochondrial function and activate apoptotic signaling cascades.

This proposed mechanism provides a testable framework for a comprehensive in vitro investigation. The following sections detail the experimental blueprint designed to validate or refute this hypothesis.

Logical Framework for Investigation

The experimental workflow is designed as a multi-stage process, beginning with broad cytotoxicity screening and progressively narrowing the focus to specific molecular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Investigation A Dose-Response & IC50 Determination (MTT Assay) B Cell Line Panel Screening (e.g., NCI-60) A->B Identify sensitive lines C Apoptosis Quantification (Annexin V/PI Staining) B->C Confirm cell death mechanism D Cell Cycle Arrest Analysis (Propidium Iodide Staining) E ROS Production Measurement (DCFDA Assay) D->E Investigate upstream triggers F Signaling Pathway Analysis (Western Blot) E->F Link oxidative stress to signaling

Caption: Experimental workflow for Irganox 1141 anticancer evaluation.

Part 2: Experimental Blueprint for In Vitro Evaluation

This section provides the detailed, self-validating protocols necessary to conduct a thorough investigation.

Initial Cytotoxicity Screening: The MTT Assay

The first step is to determine if Irganox 1141 exhibits cytotoxic effects against cancer cells and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[11][12].

The MTT assay is selected for its reliability, high-throughput compatibility, and its direct correlation of mitochondrial dehydrogenase activity with cell viability[13]. This provides a quantitative measure (IC50) of the compound's cytotoxic potential, essential for designing subsequent mechanistic experiments.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[11].

  • Compound Treatment: Prepare a stock solution of Irganox 1141 in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the existing medium with the treatment medium. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C[14]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13].

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

ParameterCell Line: MCF-7Cell Line: A549
Seeding Density 8,000 cells/well6,000 cells/well
Treatment Duration 48 hours48 hours
Hypothetical IC50 15.5 µM22.8 µM
Vehicle Control Viability 100% ± 4.5%100% ± 5.2%

Caption: Hypothetical MTT assay results for Irganox 1141.

Quantifying Apoptosis: Annexin V & Propidium Iodide Staining

Once cytotoxicity is established, the next crucial step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a hallmark of effective anticancer agents[15]. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells[16][17][18].

This assay provides clear, quantitative data on the induction of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis[15][17]. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[16]. This dual staining allows for precise population analysis[19].

  • Cell Treatment: Seed cells in 6-well plates and treat with Irganox 1141 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with cold 1X PBS[16].

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[16].

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[15][16].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Gating and Quantification: Analyze the data to quantify the percentage of cells in each quadrant:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Treatment (MCF-7 Cells)Live Cells (Q3)Early Apoptotic (Q4)Late Apoptotic (Q2)
Vehicle Control 95.2%2.1%1.5%
Irganox 1141 (1x IC50) 45.8%35.5%16.3%
Irganox 1141 (2x IC50) 15.3%48.1%33.7%

Caption: Representative hypothetical data from Annexin V/PI analysis.

Probing the Mechanism: Intracellular ROS Production

To test our central hypothesis that Irganox 1141 induces cytotoxicity via oxidative stress, we must measure the generation of intracellular ROS. The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a widely used method for this purpose[20][21][22].

DCFDA is a cell-permeant dye that, upon entering the cell, is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[23][24]. The fluorescence intensity is directly proportional to the level of intracellular ROS, providing a direct test of our pro-oxidant hypothesis.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat cells with Irganox 1141 (0.5x, 1x, 2x IC50) for a shorter duration (e.g., 1, 3, and 6 hours) to capture the early onset of ROS production. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Loading: Remove the treatment medium and wash cells with PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm[20].

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Unveiling Signaling Pathways: Western Blotting

The final step is to identify the specific molecular pathways activated by Irganox 1141 that lead to apoptosis. Western blotting is an indispensable technique for detecting key proteins involved in apoptotic signaling[25][26][27].

Western blotting allows for the specific detection and semi-quantification of key apoptotic marker proteins. By examining the cleavage of Caspase-3 and PARP, we can confirm the execution of apoptosis. Analyzing the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can elucidate the involvement of the intrinsic (mitochondrial) pathway of apoptosis[28].

G I1141 Irganox 1141 ROS ↑ Intracellular ROS I1141->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized ROS-mediated intrinsic apoptosis pathway.

  • Protein Extraction: Treat cells with Irganox 1141 as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Cleaved Caspase-3

      • Cleaved PARP

      • Bax

      • Bcl-2

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Perform densitometry analysis to quantify the relative changes in protein expression compared to the loading control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and PARP would strongly support the hypothesized mechanism[29].

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven blueprint for the initial in vitro investigation of Irganox 1141's anticancer potential. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate the robust, reproducible data required to validate or refute its efficacy as a potential therapeutic agent.

Positive findings from this experimental framework—specifically, dose-dependent cytotoxicity, induction of apoptosis via oxidative stress, and activation of the intrinsic apoptotic pathway—would provide a strong rationale for advancing Irganox 1141 into more complex preclinical models, including 3D cell cultures and in vivo animal studies[30][31]. This structured approach ensures scientific integrity and provides a clear path forward in the challenging but rewarding field of anticancer drug discovery.

References

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A Technical Guide to Investigating the Kinase Inhibition Potential of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a substituted phenol also known by the trade name Irganox 1141, has been anecdotally suggested to possess anti-cancer properties, potentially through the inhibition of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This makes them a prime target for therapeutic development. This technical guide presents a systematic, field-proven methodology for rigorously investigating the kinase inhibition potential of novel compounds, using Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- as a case study. We will move from broad, high-throughput screening to specific biochemical and cell-based assays to validate potential targets, determine the mechanism of action, and establish a clear, evidence-based understanding of the compound's biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the kinase inhibition profile of novel chemical entities.

Introduction: The Hypothesis

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- (CAS: 134701-20-5) is a sterically hindered phenolic compound.[1][2] While primarily used as an antioxidant in industrial applications,[3][4] preliminary, non-peer-reviewed information suggests it may exhibit anticancer properties by inhibiting kinases and inducing apoptosis.[1] Such claims, while intriguing, require rigorous scientific validation. The central hypothesis to be tested is: Does Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- act as a direct inhibitor of one or more protein kinases, and does this inhibition lead to downstream anti-proliferative and pro-apoptotic effects in cancer cells?

This guide will provide the experimental framework to answer this question, emphasizing robust methodologies and data-driven decision-making.

Part 1: Initial Biochemical Characterization: Identifying the Target

The first principle in characterizing a potential inhibitor is to identify its direct molecular targets. With over 500 kinases in the human kinome, an unbiased, broad-spectrum approach is the most logical starting point.

High-Throughput Kinase Panel Screening

The most efficient method to identify potential kinase targets is to screen the compound against a large, diverse panel of purified kinases. Several commercial services offer profiling against hundreds of kinases.

Causality Behind Experimental Choice: A broad kinase screen provides a comprehensive overview of the compound's selectivity. A highly selective inhibitor that targets a single kinase is often desirable to minimize off-target effects. Conversely, a multi-kinase inhibitor might be effective in cancers driven by redundant signaling pathways.[5] This initial screen will guide all subsequent validation efforts.

Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Phenol, 2,4-dimethyl-6- (1-methylpentadecyl)- Stock (e.g., 10 mM in DMSO) Screening Single High-Concentration Screen (e.g., 10 µM) against >300 Kinase Panel Compound->Screening Assay Biochemical Kinase Assay (e.g., Radiometric or Luminescence-based) Screening->Assay Data Data Analysis: Calculate % Inhibition vs. Control Assay->Data Hits Identify 'Hits': Kinases with >50% Inhibition Data->Hits

Caption: High-level workflow for initial kinase panel screening.

Hit Confirmation and IC50 Determination

The "hits" from the initial screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. We will use a luminescence-based assay that measures ADP production, a universal product of kinase reactions.

Trustworthiness of the Protocol: This protocol incorporates a positive control (a known inhibitor) and a negative control (vehicle) to ensure the assay is performing correctly. Serial dilution of the test compound allows for the precise determination of the IC50 value.

Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle) [6][7][8]

Objective: To determine the IC50 of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- against a specific kinase identified in the primary screen.

Materials:

  • Recombinant purified kinase of interest.

  • Specific substrate peptide for the kinase.

  • Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

  • Staurosporine (positive control, non-selective kinase inhibitor).[6]

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]

  • DMSO (vehicle).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[7]

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. Also prepare a DMSO-only control.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of each compound dilution (or DMSO/Staurosporine controls) to the appropriate wells.

    • Prepare a master mix of the kinase in kinase assay buffer. Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a master mix of the substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Presentation:

The raw luminescence data is converted to percent inhibition relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). The data is then plotted with inhibitor concentration on a logarithmic x-axis and percent inhibition on a linear y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9][10]

ParameterDescription
Test Compound Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
Target Kinase Hypothetical Kinase A (from screen)
IC50 To be determined (nM or µM)
Positive Control Staurosporine
IC50 (Control) Expected value (e.g., 5-20 nM for many kinases)[6]

Part 2: Cellular Activity Validation

A compound that is active in a biochemical assay may not be effective in a cellular environment due to factors like cell permeability, metabolism, or efflux. Therefore, validating the compound's activity in a relevant cancer cell line is a critical next step.

Cell-Based Target Engagement Assay

To confirm that the compound can enter the cell and bind to its intended kinase target, a target engagement assay is employed. The NanoBRET™ technology is a robust method for this purpose.[11]

Causality Behind Experimental Choice: This assay directly measures the binding of the compound to the kinase inside living cells. A positive result provides strong evidence that the compound reaches its target in a physiological context.

Workflow: NanoBRET™ Target Engagement Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Cell Transfect Cells with NanoLuc®-Kinase Fusion Vector Plate Plate Transfected Cells in 384-well plates Cell->Plate AddTracer Add NanoBRET™ Tracer (fluorescent ligand) Plate->AddTracer AddCompound Add Serial Dilution of Test Compound AddTracer->AddCompound Incubate Incubate (e.g., 2 hours) AddCompound->Incubate AddSubstrate Add NanoLuc® Substrate Incubate->AddSubstrate Read Read BRET Signal (Donor & Acceptor Emission) AddSubstrate->Read Calculate Calculate BRET Ratio and Determine IC50 Read->Calculate

Caption: Workflow for a cell-based target engagement assay.

Cellular Phosphorylation Assay

The ultimate proof of kinase inhibition in a cell is to measure the phosphorylation of a known downstream substrate of the target kinase.

Detailed Protocol: Cellular Substrate Phosphorylation Assay (ELISA-based) [11]

Objective: To determine if Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- inhibits the phosphorylation of a key downstream substrate in a cancer cell line.

Materials:

  • Cancer cell line known to have an active pathway involving the target kinase.

  • Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

  • Cell lysis buffer.

  • Phospho-specific antibody for the substrate.

  • Total protein antibody for the substrate.

  • ELISA plate and reagents.

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and grow to ~80% confluency.

    • Treat cells with a serial dilution of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- for a specified time (e.g., 2 hours). Include DMSO controls.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before lysis (e.g., 10 minutes).

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice.

  • ELISA:

    • Perform a sandwich ELISA according to the manufacturer's protocol. One well will capture the total substrate protein, while another will use the phospho-specific antibody to capture only the phosphorylated form.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal for each treatment condition.

    • Plot the normalized phospho-signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

Apoptosis Induction Assay

Since the initial claim suggested the compound induces apoptosis, this must be tested directly. A common method is to measure the activity of caspases, the key effector enzymes in the apoptotic cascade.

Protocol: Caspase-Glo® 3/7 Assay

Objective: To determine if treatment with the compound leads to the activation of executioner caspases 3 and 7.

Procedure:

  • Cell Treatment: Plate cells as in the phosphorylation assay. Treat with the compound for a longer duration (e.g., 24-48 hours) to allow for the apoptotic process to occur.

  • Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the resulting luminescence, which is proportional to caspase activity.

Hypothesized Signaling Pathway

G Compound Phenol, 2,4-dimethyl-6- (1-methylpentadecyl)- Kinase Target Kinase (e.g., Kinase A) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Substrate->Proliferation Promotes PhosphoSubstrate Phosphorylated Substrate (Inactive)

Caption: Hypothesized pathway of action for the test compound.

Conclusion and Future Directions

References

  • PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. National Center for Biotechnology Information. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • AACR. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 807. [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ProZ.com. Chinese/Japanese/Korean<>English Translator, ATA Certified English/Chinese translator. [Link]

  • PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. [Link]

  • The Good Scents Company. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol, 134701-20-5. [Link]

  • PubChem. 2,4-Dimethylphenol. [Link]

  • International Trade Commission. MTB 2019 Published Petitions. [Link]

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An In-Depth Technical Guide to Investigating Apoptosis Induction by Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Discovery for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a substituted phenol compound with the chemical formula C24H42O.[1][2][3] Its current applications are primarily in the manufacturing of plastics and other chemical products.[3][4] While direct studies on the apoptosis-inducing capabilities of this specific molecule are not yet prevalent in publicly accessible literature, its structural class—substituted phenols—has been a source of compounds with significant biological activities, including cytotoxic and anti-cancer effects.[5][6][7] This guide, therefore, serves as a comprehensive technical framework for researchers and drug development professionals to systematically investigate the potential of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- as an inducer of apoptosis.

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[8][9] The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process.[8][9][10] Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[8] Consequently, compounds that can modulate apoptosis are of significant interest in therapeutic development.

This document provides a hypothesized mechanism of action for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- and a detailed experimental roadmap to rigorously test this hypothesis.

Hypothesized Mechanism of Apoptosis Induction

Based on the known actions of other cytotoxic phenolic compounds, we hypothesize that Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- may induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is governed by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[11][12]

We propose that the lipophilic nature of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- allows it to intercalate into cellular membranes, particularly the mitochondrial outer membrane. This could lead to conformational changes in Bcl-2 family proteins, disrupting the sequestration of pro-apoptotic members by their anti-apoptotic counterparts. The subsequent activation and oligomerization of Bax and Bak would then lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in cell death.

Hypothesized Apoptotic Pathway cluster_0 Cellular Entry and Mitochondrial Targeting cluster_1 Modulation of Bcl-2 Family Proteins cluster_2 Caspase Cascade Activation Compound Phenol, 2,4-dimethyl-6- (1-methylpentadecyl)- Mitochondrion Mitochondrion Compound->Mitochondrion Lipophilic interaction Bcl2 Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) Mitochondrion->Bcl2 Compound disrupts Bcl-2 function Bax Pro-apoptotic Bax/Bak Bcl2->Bax Inhibition CytoC Cytochrome c Release Bax->CytoC MOMP Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Annexin_V_PI_Workflow Start Seed and Treat Cells (e.g., with IC50 concentration) Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark (15 min, Room Temp) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Result

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for the time point determined to be optimal from the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Part C: Elucidation of the Molecular Mechanism

To validate our hypothesized mechanism, we need to investigate the activation of caspases and the modulation of Bcl-2 family proteins.

1. Caspase Activation Assays

Caspases are a family of proteases that are central to the execution of apoptosis. [13][14][15]We will measure the activity of the initiator caspase-9 (intrinsic pathway) and the executioner caspase-3.

Experimental Protocol: Colorimetric Caspase Activity Assay

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: Incubate the cell lysate with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases the chromophore.

  • Absorbance Measurement: Measure the absorbance of the chromophore at 405 nm.

  • Data Analysis: Quantify the increase in caspase activity relative to the untreated control.

2. Western Blotting Analysis

Western blotting will allow us to visualize changes in the expression levels of key apoptotic proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and cleaved PARP (a substrate of caspase-3). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Expected Changes in Apoptotic Protein Expression

Protein TargetExpected Change with Compound TreatmentRationale
Bcl-2DecreaseDownregulation of anti-apoptotic protection
BaxIncrease or Translocation to MitochondriaPromotion of MOMP
Cleaved Caspase-3IncreaseActivation of the executioner caspase
Cleaved PARPIncreaseIndication of caspase-3 activity and DNA repair inhibition

Data Interpretation and Future Directions

A significant increase in the Annexin V-positive cell population, coupled with the activation of caspase-9 and caspase-3, and the expected changes in Bcl-2 and Bax protein levels would strongly support the hypothesis that Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- induces apoptosis via the intrinsic pathway.

Should these results be promising, future investigations could include:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To directly measure the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway.

  • Investigation of the Extrinsic Pathway: Examining the activation of caspase-8 to determine if the death receptor pathway is also involved.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial investigation into the apoptosis-inducing properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. While direct evidence is currently lacking, its chemical nature suggests a potential for bioactivity that warrants exploration. The methodologies outlined herein are designed to provide clear, interpretable data that will be invaluable for researchers and drug development professionals in determining if this compound holds promise as a novel therapeutic agent. The systematic approach, from initial cytotoxicity screening to detailed mechanistic studies, ensures a thorough and efficient evaluation of its potential to modulate the fundamental process of apoptosis.

References

  • 6,6′-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) Induces Autophagic Associated Cell Death through mTOR-Mediated Autophagy in Lung Cancer. (2022). National Institutes of Health. [Link]

  • 6,6'-((Methylazanedyl)bis(methylene))bis(2,4-dimethylphenol) Induces Autophagic Associated Cell Death through mTOR-Mediated Autophagy in Lung Cancer. (2022). PubMed. [Link]

  • 2,4-dimethyl-6-(1-methyl pentadecyl) phenol, 134701-20-5. The Good Scents Company. [Link]

  • 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL. gsrs. [Link]

  • The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update. (n.d.). PubMed. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Multiple Functions of BCL-2 Family Proteins. PMC. [Link]

  • BCL-2 family proteins in apoptosis and its regulation. ResearchGate. [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. (n.d.). PubMed. [Link]

  • Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate. [Link]

  • Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. US EPA. [Link]

  • 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. PubChem. [Link]

  • Biological activity of acetylated phenolic compounds. (n.d.). PubMed. [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. [Link]

  • Determination of some bioactive chemical constituents from Thesium humile Vahl. ResearchGate. [Link]

  • Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl. PMC. [Link]

  • A Primer on Caspase Mechanisms. (2018). PMC. [Link]

  • 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. CAS Common Chemistry. [Link]

  • Phenol, 2,4-dimethyl-. the NIST WebBook. [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2023). PubMed. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

  • GC-MS EVALUATION OF THE BIOACTIVE COMPOUNDS AND ANTIBACTERIAL ACTIVITY OF THE OIL FRACTION FROM THE STEM BARKS OF DACRYODES EDULIS G. DON LAM. ResearchGate. [Link]

  • Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. (2019). PMC. [Link]

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Methodological & Application

A Robust HPLC-MS Method for the High-Sensitivity Quantification of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the selective and quantitative analysis of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- (CAS: 134701-20-5), an industrial antioxidant also known by the trade name Irganox 1141.[1][2] Due to its extremely hydrophobic nature, characterized by a long C16 alkyl chain and a high calculated LogP of approximately 10.5, this compound presents significant analytical challenges, including strong retention on reversed-phase columns and low aqueous solubility.[1][2][3] The method detailed herein utilizes a reversed-phase C18 stationary phase with a tailored gradient elution and negative ion mode electrospray ionization (ESI) for sensitive and specific detection. This protocol is designed for researchers in materials science, environmental analysis, and drug development who may encounter this molecule as a leachable from plastic container closure systems or as a component in various formulations.

Introduction and Analytical Rationale

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a sterically hindered phenolic antioxidant widely used to prevent degradation in polymeric materials.[1][3] Its presence, even at trace levels, must be accurately monitored, particularly when these materials are used for pharmaceutical packaging or food contact applications. The molecule's structure, featuring a polar phenolic head and a large, non-polar alkyl tail, dictates the analytical strategy.

Core Analytical Challenges & Methodological Justification:

  • Extreme Hydrophobicity: The dominant feature of the analyte is its C16 alkyl chain, which results in very strong hydrophobic interactions. A standard reversed-phase (RP-HPLC) approach is appropriate, but the mobile phase composition and gradient must be carefully optimized to ensure elution with good peak shape within a practical timeframe.[4] We selected a C18 column, the most non-polar conventional choice, to maximize retention and separation from more polar matrix components.[5][6]

  • Ionization Efficiency: The phenolic hydroxyl group is the key to sensitive detection by mass spectrometry. This group is readily deprotonated, making negative ion mode ESI the most logical and effective choice for generating a strong [M-H]⁻ signal.[7][8] This approach offers superior sensitivity and specificity compared to positive ion mode, which would rely on less efficient adduct formation.

  • Matrix Complexity: The analyte is typically found within complex organic matrices like plastics or extracted into organic solvents. The protocol must be robust enough to handle these samples, often requiring a simple "dilute-and-shoot" approach after an initial extraction, minimizing sample preparation time while mitigating matrix effects.

This guide provides a comprehensive protocol, from sample preparation to data analysis, explaining the causality behind each step to ensure reproducibility and scientific rigor.

Experimental Protocols and Methodologies

Required Reagents, Consumables, and Equipment
Item Specification Supplier Example
Analyte Standard Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, >98% puritySigma-Aldrich, Echemi
Acetonitrile (ACN) HPLC/MS Grade or equivalentFisher Scientific, Merck
Methanol (MeOH) HPLC/MS Grade or equivalentFisher Scientific, Merck
Water Type I, 18.2 MΩ·cmMilli-Q® System
Ammonium Acetate MS Grade, >99%Sigma-Aldrich
HPLC Column C18, 2.1 x 100 mm, 1.8 µm particle sizeWaters, Agilent, Phenomenex
Sample Vials 2 mL, amber glass, with PTFE-lined capsAgilent, Waters
Instrumentation HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.Agilent, Shimadzu, Waters, Thermo Fisher
Preparation of Standards and Mobile Phase

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water.

    • Protocol: Dissolve 0.7708 g of ammonium acetate in 1.0 L of Type I water. Mix thoroughly and filter through a 0.22 µm membrane if necessary. This volatile buffer is MS-compatible and aids in creating stable ionization conditions.[6][9]

  • Mobile Phase B (Organic): Acetonitrile.

Standard Solution Preparation Protocol:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the analyte standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock (10 µg/mL): Transfer 100 µL of the Primary Stock into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Calibration Standards (1 - 100 ng/mL): Perform serial dilutions from the Working Stock using a 50:50 (v/v) Acetonitrile/Water mixture to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 ng/mL.

Sample Preparation: A General Protocol for Polymer Extracts

This protocol is a general guideline. The ideal extraction solvent and conditions may vary based on the specific polymer matrix.

  • Extraction: Submerge a known weight or surface area of the polymer sample in a suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Hexane) in a sealed glass container.

  • Incubation: Incubate at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24-72 hours) to facilitate leaching of the additive.

  • Dilution: Withdraw an aliquot of the extraction solvent. Dilute it with Acetonitrile to a concentration that falls within the calibration range and ensures the final solvent composition is compatible with the mobile phase (at least 50% ACN is recommended).

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Instrumentation and Parameters

The following tables outline the optimized instrumental conditions for a robust and sensitive analysis.

Table 1: HPLC Method Parameters

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent retention for the highly non-polar analyte.[5]
Column Temperature 40 °C Ensures reproducible retention times and improves peak shape.
Mobile Phase A 10 mM Ammonium Acetate in Water MS-compatible buffer.[9]
Mobile Phase B Acetonitrile Strong organic solvent for eluting the hydrophobic analyte.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Gradient Program Time (min) %B
0.0 85
5.0 100
8.0 100
8.1 85

| | 10.0 | 85 |

Table 2: Mass Spectrometer Method Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The phenolic proton is acidic and easily abstracted to form [M-H]⁻.[8]
Detection Mode Selected Ion Monitoring (SIM) Maximizes sensitivity and selectivity for quantitative analysis.
Monitored Ion (m/z) 345.3 ([M-H]⁻) Calculated from the molecular formula C₂₄H₄₂O (MW = 346.6 g/mol ).[1][10]
Capillary Voltage 3.0 kV Typical voltage for stable spray in negative ESI.
Drying Gas Temp. 325 °C Facilitates efficient desolvation of the mobile phase.
Drying Gas Flow 8 L/min

| Nebulizer Pressure | 35 psi | |

System Visualization and Workflow

The entire analytical process, from sample receipt to final data, can be visualized as a linear workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Extraction Solvent Extraction Sample->Extraction Standard Analyte Standard StdPrep Stock & Serial Dilutions Standard->StdPrep Dilution Dilution to Working Conc. Extraction->Dilution Filtration 0.22 µm Filtration Dilution->Filtration StdPrep->Filtration HPLC HPLC Separation (C18 Gradient) Filtration->HPLC MS MS Detection (ESI-, SIM m/z 345.3) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (R² > 0.99) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: End-to-end workflow for the analysis of 2,4-dimethyl-6-(1-methylpentadecyl)-phenol.

Expected Performance and Validation Criteria

A properly executed method should meet established criteria for analytical performance. The following table provides typical targets for system suitability and method validation.

Table 3: Method Performance and Acceptance Criteria

Parameter Acceptance Criterion Purpose
System Suitability
- Retention Time RSD ≤ 2.0% (over 6 injections) Confirms stability and precision of the HPLC system.
- Peak Area RSD ≤ 5.0% (over 6 injections) Demonstrates consistent detector response.
- Peak Asymmetry (As) 0.8 - 1.5 Ensures good chromatographic peak shape, free of tailing.
Method Validation
- Linearity (R²) ≥ 0.995 Confirms a linear relationship between concentration and response.
- Accuracy (% Recovery) 80 - 120% Measures the agreement between measured and true values.

| - Limit of Quantification | S/N ratio ≥ 10 | The lowest concentration that can be reliably quantified. |

Discussion of Potential Challenges

  • Analyte Carryover: Due to its "sticky" hydrophobic nature, this analyte may adsorb to surfaces in the autosampler and column. To mitigate this, a robust needle wash protocol using a strong organic solvent (e.g., Isopropanol or THF) should be implemented between injections. Running a blank injection after a high-concentration sample is crucial to confirm the absence of carryover.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. While the high organic content of the mobile phase reduces this risk, the use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and improve quantitative accuracy.

  • Solubility Issues: The analyte has extremely poor solubility in highly aqueous solutions. Ensure that the sample diluent and the initial mobile phase conditions have a sufficiently high organic content to prevent the analyte from precipitating in the sample vial or at the head of the column. The starting condition of 85% Mobile Phase B is designed specifically to address this.

Conclusion

The HPLC-MS method described in this application note provides a reliable, sensitive, and robust protocol for the quantitative determination of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. By employing a C18 reversed-phase column with a tailored high-organic gradient and negative ion ESI, the method successfully overcomes the analytical challenges posed by the analyte's extreme hydrophobicity. This guide serves as a comprehensive resource for scientists requiring accurate measurement of this compound in quality control, safety assessment, and research environments.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Retrieved from [Link]

  • Hlouskova, P., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1417, 46-54. Retrieved from [Link]

  • Ferguson, P. L., et al. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Analytical Chemistry, 72(10), 2245–2252. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Scilit. (n.d.). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2022). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Foods, 11(15), 2329. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164362, 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. Retrieved from [Link]

  • Singh, B., & Kumar, R. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Retrieved from [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Alkylphenols using LC-MS. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Application Note: Quantification of Irganox 1141 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Industrial Laboratory

Introduction: The Role and Importance of Irganox 1141

Irganox 1141 is a sterically hindered phenolic antioxidant used as a stabilizer in a variety of polymeric materials.[1][2] Its primary function is to protect the polymer from thermo-oxidative degradation, which can occur during high-temperature processing (e.g., extrusion, molding) and throughout the product's service life. The mechanism of action involves scavenging free radicals that initiate the degradation cascade, thereby preserving the mechanical properties, appearance, and integrity of the final product.[3]

Accurate quantification of Irganox 1141 is critical for several reasons:

  • Quality Control: Ensuring the additive is present at the specified concentration (typically 0.1% to 0.5% by weight) is essential for guaranteeing long-term product stability and performance.

  • Process Validation: Verifying that the antioxidant is not significantly depleted during manufacturing operations.

  • Regulatory Compliance: Confirming that concentrations in materials intended for sensitive applications, such as food packaging or medical devices, are within approved limits.

  • Failure Analysis: Investigating premature product failure, which may be linked to insufficient antioxidant levels.

This application note provides a comprehensive, field-proven protocol for the reliable quantification of Irganox 1141 in common polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of Analysis: A Multi-Step Approach

The core challenge in analyzing polymer additives is their separation from the macromolecular matrix. Our approach is a robust, two-stage process: first, the quantitative extraction of Irganox 1141 from the polymer, followed by its separation and detection using reversed-phase HPLC.

digraph "Overall_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Overall analytical workflow for Irganox 1141 quantification.


While several techniques can be used for antioxidant analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for its robustness, precision, and widespread availability.[4][5] Alternative methods like GC-MS may require derivatization for non-volatile phenolic compounds, while FTIR spectroscopy is better suited for rapid, semi-quantitative screening.[6][7][8]

Detailed Protocol: Quantification via Dissolution-Precipitation and HPLC-UV

This protocol is designed to provide the highest possible extraction efficiency, which is the most critical variable for accurate results. The dissolution-precipitation method overcomes the limitations of simple solvent extraction, where the additive can be physically trapped within the crystalline regions of the polymer.[9][10]

Causality: This method works by fully solvating the polymer chains in a suitable solvent at an elevated temperature, which releases all additive molecules into the solution.[10] A non-solvent is then added, causing the long polymer chains to precipitate while the small-molecule additive remains dissolved.[11][12] This ensures a near-complete recovery of the analyte, forming the basis of a trustworthy protocol.

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}

Figure 2: Step-by-step workflow for the dissolution-precipitation extraction.


Materials:

  • Polymer sample (e.g., polyethylene, polypropylene)

  • Toluene (HPLC Grade)

  • Methanol (HPLC Grade)

  • Irganox 1141 analytical standard

  • Glass beakers, magnetic stir bars, and hot plate

  • Volumetric flasks (100 mL)

  • PTFE syringe filters (0.45 µm)

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of the polymer sample into a 150 mL beaker. Record the exact weight (W_sample).

  • Dissolution: Add 25 mL of toluene and a magnetic stir bar. Heat the mixture to 110°C on a stirring hot plate in a fume hood. Continue heating and stirring until the polymer is fully dissolved, resulting in a clear, viscous solution.

  • Cooling: Remove the beaker from the heat and allow it to cool to approximately 60°C.

  • Precipitation: While stirring, slowly add 50 mL of methanol to the solution. The polymer will precipitate as a solid mass. This step must be done slowly to avoid trapping the analyte in the precipitating polymer.

  • Separation & Collection: Carefully decant the liquid supernatant into a 100 mL volumetric flask.

  • Washing: Add 10 mL of methanol to the beaker containing the precipitated polymer. Stir for 1 minute to wash any remaining analyte from its surface. Decant this washing into the same 100 mL volumetric flask. Repeat this wash step with another 10 mL of methanol.

  • Final Volume: Allow the solution in the volumetric flask to cool completely to room temperature. Dilute to the 100 mL mark with methanol. This is your final sample solution.

  • Filtration: Filter a portion of the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Principle: The filtered extract is injected into a reversed-phase HPLC system. The components are separated based on their polarity. Irganox 1141, being a relatively non-polar molecule, will be retained on the non-polar C18 stationary phase and will elute at a characteristic retention time when a polar mobile phase is used. Detection is achieved by a UV detector set to a wavelength where the phenolic chromophore absorbs light.

digraph "Chromatography_Principle" { graph [bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Principle of reversed-phase chromatographic separation.


ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of non-polar to moderately polar analytes.
Mobile Phase A Deionized WaterPolar component of the mobile phase system.
Mobile Phase B AcetonitrileOrganic component; elutes the analyte from the C18 column.
Gradient 60% B to 100% B over 15 minEnsures separation from early-eluting polar impurities and provides a sharp peak for the analyte.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
UV Wavelength 230 nmProvides good sensitivity for the phenolic functional group present in Irganox 1141.[4]

Trustworthiness: A multi-point external standard calibration is essential for ensuring the accuracy of the quantification. This validates the instrument's response across a range of concentrations.

  • Stock Standard: Prepare a 1000 µg/mL stock solution of Irganox 1141 in methanol.

  • Working Standards: From the stock solution, prepare a series of working standards in methanol ranging from 1 µg/mL to 50 µg/mL. A typical set would be 1, 5, 10, 25, and 50 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system. Plot the peak area of Irganox 1141 against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

  • Sample Analysis: Inject the filtered sample solution from Part A.

  • Calculation: Determine the concentration of Irganox 1141 in the sample vial (C_vial, in µg/mL) using the calibration curve equation.

Calculate the final weight percentage (% w/w) in the original polymer sample using the following formula:

% Irganox 1141 (w/w) = (C_vial × V_flask) / (W_sample × 10,000)

Where:

  • C_vial = Concentration in the HPLC vial (µg/mL)

  • V_flask = Final volume of the sample flask (100 mL)

  • W_sample = Initial weight of the polymer sample (g)

  • 10,000 = Conversion factor (µg/g to % w/w)

Conclusion

The combination of a thorough dissolution-precipitation extraction method and a validated reversed-phase HPLC-UV analysis provides a robust and reliable system for the quantification of Irganox 1141 in polymer matrices. The key to accuracy lies in the sample preparation step, as incomplete extraction is the largest source of analytical error. By ensuring the complete dissolution of the polymer, this protocol establishes a self-validating system for quality control, research, and failure analysis applications, empowering professionals to make data-driven decisions regarding polymer formulation and stability.

References

  • Agilent Technologies. (2011). Separation of Antioxidants and UV Stabilizers Used in Plastics. Agilent Application Note. [Link]

  • Diablo Analytical, Inc. & Frontier Laboratories, Ltd. (n.d.). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. LCGC International. [Link]

  • Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Technical Note PYA1-080E. [Link]

  • Frontier Laboratories Ltd. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis – Part 2. Technical Note PYA1-081E. [Link]

  • Zheng, Q., Hu, D., & Fan, J. (2022). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences, 358, 01014. [Link]

  • Li, B., Wang, Z. W., Lin, Q. B., Hu, C. Y., Su, Q. Z., & Wu, Y. M. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 957–965. [Link]

  • MATEC Web of Conferences. (2022). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]

  • Su, Q. Z., et al. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). ADDITIVE ANALYSIS IN POLYOLEFINS. [Link]

  • Request PDF on ResearchGate. (n.d.). Determination of antioxidants in polyolefins by pressurized liquid extraction prior to high performance liquid chromatography. [Link]

  • Royal Society of Chemistry. (2015). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Analytical Methods. [Link]

  • Request PDF on ResearchGate. (n.d.). Determination of antioxidants in polyolefins using total dissolution methodology followed by RPLC. [Link]

  • Diva-portal.org. (n.d.). Determination of antioxidants and UV- stabilizers in the environment. [Link]

  • Jordi Labs. (n.d.). Extractables and Leachables from Single Use Bioprocess Systems. [Link]

  • Request PDF on ResearchGate. (n.d.). The selective dissolution/precipitation technique for polymer recycling: A pilot unit application. [Link]

  • Grosset, C., Cantin, D., Villet, A., & Alary, J. (1990). HPLC analysis of antioxidants. Talanta, 37(3), 301–306. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Irganox Polymer Additive using LC-MS. LC-MS Application Data Sheet No. 048. [Link]

  • Wikipedia. (n.d.). Carbon-fiber reinforced polymer. [Link]

  • Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. C10G-E095. [Link]

  • ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. [Link]

  • ChemWhat. (n.d.). IRGANOX 1141 CAS#: 134701-20-5. [Link]

  • LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. [Link]

  • Request PDF on ResearchGate. (n.d.). Water extraction and degradation of a sterically hindered phenolic antioxidant in polypropylene films. [Link]

  • NPTEL. (2020). 65 Dissolution & Recovery | Polymers Concepts, Properties, Uses & Sustainability. [Link]

  • Request PDF on ResearchGate. (n.d.). A “polymer-to-polymer” recycling of PET by the dissolution-precipitation strategy. [Link]

  • Shim-pol. (n.d.). Analytical Solutions for Analysis of Polymer Additives. C10G-E095. [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

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Application Notes and Protocols for In Vitro Cell-Based Assays for Irganox 1141 Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cytotoxicity Profiling of Irganox 1141

Irganox 1141, a sterically hindered phenolic antioxidant, is widely utilized as a thermal stabilizer in various polymers and plasticizers to prevent thermo-oxidative degradation.[1] Its primary function is to protect materials from damage during processing and end-use, ensuring product integrity and longevity. While its industrial application is well-established, a thorough understanding of its interaction with biological systems is paramount, particularly in applications where human contact is possible, such as in medical devices, food packaging, or consumer goods. Cytotoxicity testing is a critical first step in the biocompatibility assessment of any chemical compound, providing essential data on its potential to cause cellular damage.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of Irganox 1141. The protocols detailed herein are designed to establish a robust and multi-faceted understanding of the substance's cellular effects, moving beyond simple viability readouts to explore specific mechanisms of toxicity. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of each assay, ensuring a holistic and scientifically rigorous approach. All medical devices, regardless of the duration of their contact with the body, must be evaluated for potential cytotoxicity.[4]

Strategic Selection of In Vitro Assays

A single cytotoxicity assay is often insufficient to fully characterize the toxic potential of a compound. Therefore, a battery of tests targeting different cellular functions is recommended to build a comprehensive cytotoxicity profile. This multi-parametric approach enhances the reliability of the findings and provides insights into the potential mechanisms of cell death.[5] The assays described below have been selected to evaluate key indicators of cellular health: cell membrane integrity, metabolic activity, lysosomal function, oxidative stress, and apoptosis.

Core Cytotoxicity Assessment
  • Lactate Dehydrogenase (LDH) Assay: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[6][7] This assay is a reliable indicator of necrosis or late-stage apoptosis.

  • MTT Assay: A colorimetric assay that assesses cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to a purple formazan product.[10] A decrease in metabolic activity is often correlated with a loss of cell viability.

  • Neutral Red Uptake (NRU) Assay: This assay evaluates the integrity of lysosomes. Viable cells incorporate and bind the neutral red dye within their lysosomes.[11][12] Damage to the cell, particularly the lysosomes, results in a decreased uptake of the dye.

Mechanistic Toxicity Assessment

Given that Irganox 1141 is an antioxidant, it is crucial to investigate its effects on the cellular redox environment. Furthermore, some commercial sources suggest it may induce apoptosis, a claim that warrants rigorous scientific investigation.[13][14]

  • Oxidative Stress Assays: These assays are critical for understanding if Irganox 1141, despite its antioxidant nature, can induce oxidative stress at certain concentrations. This can be assessed by measuring:

    • Reactive Oxygen Species (ROS): Direct measurement of ROS levels using fluorescent probes like DCFDA.[15]

    • Glutathione (GSH) Levels: Quantification of the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular redox state.[16] A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

  • Apoptosis Assays: To investigate the induction of programmed cell death, a multi-pronged approach is recommended:

    • Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[17]

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7), which are central to the apoptotic cascade.[17]

Experimental Workflow & Data Interpretation

A logical workflow is essential for a comprehensive cytotoxicity assessment. The following diagram illustrates the proposed experimental pipeline.

G cluster_0 Phase 1: Range-Finding & Core Cytotoxicity cluster_1 Core Assays cluster_2 Phase 2: Mechanistic Investigation cluster_3 Oxidative Stress cluster_4 Apoptosis cluster_5 Phase 3: Final Assessment Start Prepare Irganox 1141 Stock & Dilutions CellSeeding Seed Cells in 96-well Plates Start->CellSeeding Treatment Treat Cells with Irganox 1141 (Broad Concentration Range) CellSeeding->Treatment Incubation Incubate for 24h, 48h, 72h Treatment->Incubation LDH LDH Assay (Membrane Integrity) Incubation->LDH MTT MTT Assay (Metabolic Activity) Incubation->MTT NRU Neutral Red Assay (Lysosomal Integrity) Incubation->NRU DataAnalysis1 Data Analysis: Calculate IC50 Values LDH->DataAnalysis1 MTT->DataAnalysis1 NRU->DataAnalysis1 RefinedTreatment Treat Cells with Irganox 1141 (Concentrations around IC50) DataAnalysis1->RefinedTreatment Inform Concentration Selection ROS ROS Detection (e.g., DCFDA) RefinedTreatment->ROS GSH GSH/GSSG Ratio Assay RefinedTreatment->GSH AnnexinV Annexin V Staining (Flow Cytometry/Microscopy) RefinedTreatment->AnnexinV Caspase Caspase-3/7 Activity Assay RefinedTreatment->Caspase DataAnalysis2 Data Analysis: Correlate with Core Cytotoxicity ROS->DataAnalysis2 GSH->DataAnalysis2 AnnexinV->DataAnalysis2 Caspase->DataAnalysis2 Report Comprehensive Cytotoxicity Profile of Irganox 1141 DataAnalysis2->Report

Caption: Experimental workflow for assessing Irganox 1141 cytotoxicity.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the potential application of Irganox 1141.[18] For general screening, a robust and well-characterized cell line such as Balb/c 3T3 mouse fibroblasts is often used, especially in the context of regulatory guidelines like ISO 10993-5.[2][19] For more specific applications, human cell lines relevant to the site of exposure (e.g., HaCaT keratinocytes for skin contact, Caco-2 for potential ingestion) should be considered.

  • Cell Line: Balb/c 3T3 (ATCC CCL-163)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂, and 95% humidity.

Preparation of Irganox 1141 Test Article

Due to its low water solubility, Irganox 1141 must be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Prepare a 100 mM stock solution of Irganox 1141 in cell culture-grade DMSO.

  • Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations.

  • Crucially , ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from established methods.[8][20]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with 100 µL of medium containing various concentrations of Irganox 1141. Include a vehicle control (DMSO) and a positive control (e.g., 1% Triton X-100).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Assay for Membrane Integrity

This protocol is based on the principle of LDH release from damaged cells.[6][21]

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well flat-bottom sterile plates

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Seed cells and treat with Irganox 1141 as described in the MTT assay protocol (Steps 1-3).

  • Prepare controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Background: Medium only.

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well.

  • Incubate at room temperature for 10-30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity (%) using the formula: [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity

This protocol is based on the ability of viable cells to incorporate neutral red dye.[11][22]

Materials:

  • 96-well flat-bottom sterile plates

  • Neutral Red (NR) solution (e.g., 40 µg/mL in serum-free medium)

  • NR destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Seed cells and treat with Irganox 1141 as described in the MTT assay protocol (Steps 1-3).

  • After the treatment period, remove the medium and add 100 µL of pre-warmed NR solution to each well.

  • Incubate for 2 hours at 37°C.

  • Remove the NR solution and wash the cells gently with PBS.

  • Add 150 µL of NR destain solution to each well.

  • Shake the plate on an orbital shaker for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation and Interpretation

Quantitative data from the core cytotoxicity assays should be summarized in a clear and concise table. This allows for easy comparison of the cytotoxic potential of Irganox 1141 across different assays and time points. The IC50 value (the concentration of a substance that reduces the biological response by 50%) is a standard metric for cytotoxicity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.[2][4]

Table 1: Hypothetical Cytotoxicity Data for Irganox 1141

AssayEndpoint24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT Metabolic Activity> 20015095
LDH Membrane Integrity> 200> 200180
NRU Lysosomal Integrity18012080

Data are hypothetical and for illustrative purposes only.

Mechanistic Assays: Investigating Oxidative Stress and Apoptosis

Based on the IC50 values obtained from the core assays, a range of concentrations around the IC50 should be selected for mechanistic studies.

Oxidative Stress Pathway

The following diagram illustrates the cellular response to oxidative stress, which can be interrogated using specific assays.

G Irganox1141 Irganox 1141 Cell Cell Irganox1141->Cell Mitochondria Mitochondria ROS Increased ROS (e.g., O2-, H2O2) Mitochondria->ROS Potential Imbalance GSH_Depletion GSH Depletion (Decreased GSH/GSSG Ratio) ROS->GSH_Depletion Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage DCFDA_Assay ROS Assay (DCFDA) ROS->DCFDA_Assay GSH_Depletion->Damage GSH_Assay GSH/GSSG Assay GSH_Depletion->GSH_Assay Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Pathway of oxidative stress and corresponding assays.

Apoptosis Pathway

The following diagram outlines the key events in apoptosis that can be measured.

G cluster_0 Early Apoptosis cluster_1 Mid-Stage Apoptosis cluster_2 Late Apoptosis ApoptoticStimulus Apoptotic Stimulus (e.g., Irganox 1141) PS_Externalization Phosphatidylserine (PS) Externalization ApoptoticStimulus->PS_Externalization Caspase_Activation Caspase Cascade Activation (Caspase-3, -7) PS_Externalization->Caspase_Activation AnnexinV_Assay Annexin V Assay PS_Externalization->AnnexinV_Assay Membrane_Compromise Plasma Membrane Compromise Caspase_Activation->Membrane_Compromise Caspase_Assay Caspase Activity Assay Caspase_Activation->Caspase_Assay LDH_Assay_Link LDH Assay Membrane_Compromise->LDH_Assay_Link

Caption: Key events in apoptosis and relevant detection assays.

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the comprehensive in vitro cytotoxicity assessment of Irganox 1141. By systematically evaluating its effects on cell membrane integrity, metabolic activity, lysosomal function, and investigating potential mechanisms such as oxidative stress and apoptosis, researchers can generate a detailed and reliable safety profile. This multi-parametric approach is essential for regulatory compliance, risk assessment, and ensuring the safe use of materials containing this common industrial additive.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Garle, M. J., & Fry, J. R. (2003). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 234, 237-244. [Link]

  • RE-Place. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • Protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]

  • Cellculture2. (2024). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. (2025). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. Estonian Centre for Standardisation and Accreditation. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • IS EN ISO 10993-5:2009. (2009). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. National Standards Authority of Ireland. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • G-Biosciences. (2016). Glutathione Assays To Monitor Oxidative Stress. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). Apoptosis Assays & Accessories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Retrieved from [Link]

  • ResearchGate. (2015). In Vitro Methods To Measure Toxicity Of Chemicals. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Assays Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • ResearchGate. (2021). Cell Culture Systems for Assessing Toxicity and Chemotherapeutic Potential of Phytochemical Antioxidants. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. Retrieved from [Link]

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Sources

Application Notes and Protocols for Polymer Stabilization Using Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Polymer Longevity

In the realm of materials science, the intrinsic properties of polymers are in a constant battle against environmental and processing-induced degradation. The relentless onslaught of heat, oxygen, and light initiates a cascade of chemical reactions that can irrevocably compromise the structural integrity, mechanical performance, and aesthetic appeal of polymeric materials. This degradation, primarily driven by free-radical chain reactions, manifests as discoloration, embrittlement, loss of tensile strength, and surface cracking. To counteract these detrimental effects and ensure the long-term performance and durability of polymer products, the incorporation of antioxidant stabilizers is not merely an option, but a necessity.

Among the arsenal of stabilizers, hindered phenolic antioxidants stand out as a cornerstone of polymer protection. This application note provides a comprehensive technical guide to the use of a specific hindered phenolic antioxidant, Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- (CAS No. 134701-20-5), a highly effective stabilizer known commercially as Irganox® 1141.[1][2] This document is intended for researchers, scientists, and formulation chemists engaged in the development and manufacturing of stabilized polymer systems. We will delve into the mechanistic underpinnings of its stabilizing action, provide detailed protocols for its evaluation, and present illustrative data to guide its application in various polymer matrices.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" is fundamental to its effective application.

PropertyValueSource
Chemical Name Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-EPA
CAS Number 134701-20-5EPA
Molecular Formula C₂₄H₄₂OEPA
Molecular Weight 346.6 g/mol EPA
Appearance LiquidBASF[1]
Melting Point -14.3 °CAICIS
Solubility Practically insoluble in water; Soluble in various organic solvents.Benchchem[3]

Mechanism of Action: A Free-Radical Scavenging Approach

The efficacy of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" as a polymer stabilizer lies in its ability to function as a primary antioxidant. The process of thermo-oxidative degradation in polymers is a self-propagating cycle of free-radical reactions. This antioxidant disrupts this destructive cycle by acting as a hydrogen atom donor. The sterically hindered phenolic hydroxyl group readily donates its hydrogen atom to highly reactive peroxy radicals (ROO•), which are key intermediates in the degradation cascade. This action neutralizes the peroxy radicals, converting them into stable hydroperoxides (ROOH) and forming a resonance-stabilized phenoxyl radical. The steric hindrance provided by the bulky alkyl groups ortho to the hydroxyl group is crucial, as it enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.

Antioxidant Mechanism Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Initiation (Heat, Light, Stress) ROO• ROO• R•->ROO• + O₂ ROOH + R• ROOH + R• ROO•->ROOH + R• + RH Inactive Products Inactive Products ROO•->Inactive Products + ArOH (Stabilizer) ArOH Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- ArO• Stabilized Phenoxyl Radical ArOH->ArO• Donates H• Synergistic Stabilization cluster_primary Primary Antioxidant cluster_secondary Secondary Antioxidant Phenol Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- ROO• Peroxy Radical Phenol->ROO• Radical Scavenging ROOH Hydroperoxide ROO•->ROOH Forms Phosphite/Thioester e.g., Phosphite, Thioester Phosphite/Thioester->ROOH Hydroperoxide Decomposition RO• + •OH RO• + •OH ROOH->RO• + •OH Degradation Stable Products Stable Products ROOH->Stable Products Decomposes to

Figure 2: Synergistic action of primary and secondary antioxidants.

Experimental Protocols for Efficacy Evaluation

To quantify the stabilizing effect of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-", a series of standardized tests should be performed. The following protocols provide a framework for evaluating its performance in a given polymer system.

Protocol 1: Sample Preparation

Objective: To prepare polymer samples with and without the antioxidant for subsequent testing.

Materials:

  • Polymer resin (e.g., polyethylene, polypropylene, ABS)

  • Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

  • Two-roll mill or twin-screw extruder

  • Compression molding press

  • Analytical balance

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Masterbatch Preparation (Optional): For accurate dosing, a masterbatch of the liquid antioxidant in the polymer can be prepared.

  • Melt Blending:

    • Two-Roll Mill: Heat the mill to the appropriate processing temperature for the polymer. Add the polymer to the mill and allow it to form a molten sheet. Gradually add the specified concentration of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" to the molten polymer, ensuring uniform distribution. Mill for a consistent period (e.g., 5-10 minutes).

    • Twin-Screw Extruder: Premix the polymer resin with the antioxidant. Feed the mixture into the extruder with a defined temperature profile and screw speed.

  • Compression Molding:

    • Cut the blended polymer into small pieces.

    • Place the pieces in a mold of the desired dimensions for the specific test (e.g., plaques for weathering, discs for OIT).

    • Preheat the press to the molding temperature of the polymer.

    • Apply pressure according to a defined cycle to produce uniform, void-free test specimens.

    • Cool the mold under pressure.

  • Control Samples: Prepare a set of control samples using the same procedure but without the addition of the antioxidant.

Protocol 2: Oxidative Induction Time (OIT) Measurement (ASTM D3895)

Objective: To determine the resistance of the stabilized polymer to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Gas flow controllers for high-purity nitrogen and oxygen

  • Sample pans (aluminum or copper)

Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the compression-molded plaque.

  • DSC Setup:

    • Place the sample in a sample pan and place it in the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating: Heat the sample under nitrogen from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Illustrative OIT Data for Polyethylene:

FormulationAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Control (Unstabilized PE) 0< 5
PE with Stabilizer A 0.125
PE with Stabilizer A 0.255
PE with Stabilizer A + Secondary Stabilizer B 0.1 + 0.185

Note: This is illustrative data. Actual OIT values will vary depending on the polymer grade, processing conditions, and other additives.

Protocol 3: Accelerated Weathering and Colorimetry (ASTM G154)

Objective: To simulate the effects of sunlight and moisture on the polymer and evaluate the stabilizer's ability to prevent discoloration.

Apparatus:

  • Fluorescent UV accelerated weathering chamber (e.g., QUV)

  • Spectrocolorimeter or spectrophotometer

Procedure:

  • Sample Mounting: Mount the compression-molded polymer plaques in the sample holders of the weathering chamber.

  • Exposure Cycle: Program the chamber to a specified cycle of UV exposure and condensation. A common cycle is 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodic Evaluation: At predetermined intervals (e.g., 0, 250, 500, 1000 hours), remove the samples for evaluation.

  • Color Measurement:

    • Measure the color of the exposed samples and an unexposed control sample using a spectrocolorimeter.

    • Calculate the change in color (ΔE*) and the Yellowness Index (YI) according to standard methods (e.g., ASTM E313).

Illustrative Yellowness Index (YI) Data for ABS after 1000 hours of Accelerated Weathering:

FormulationAntioxidant Concentration (wt%)Initial YIYI after 1000 hours
Control (Unstabilized ABS) 0535
ABS with Stabilizer A 0.25.215
ABS with Stabilizer A 0.45.110

Note: This is illustrative data. Actual YI values will depend on the specific ABS grade and weathering cycle.

Protocol 4: Carbonyl Index Measurement by FTIR Spectroscopy

Objective: To monitor the chemical degradation of the polymer by quantifying the formation of carbonyl groups (C=O), which are a primary product of oxidation.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Analysis:

    • Obtain FTIR spectra of the polymer samples at different stages of degradation (e.g., after various intervals of heat aging or accelerated weathering).

    • Ensure good contact between the sample and the ATR crystal.

  • Spectral Analysis:

    • Identify the carbonyl absorption band, which typically appears in the region of 1700-1750 cm⁻¹.

    • Identify a reference peak that is not affected by degradation (e.g., a C-H bending vibration around 1460 cm⁻¹ for polyethylene).

  • Carbonyl Index Calculation:

    • Calculate the area of the carbonyl peak and the reference peak.

    • The Carbonyl Index (CI) is calculated as the ratio of the area of the carbonyl peak to the area of the reference peak.

    • Plot the Carbonyl Index as a function of exposure time.

Experimental Workflow Start Start Sample Preparation Prepare Polymer Samples (with and without stabilizer) Start->Sample Preparation OIT Oxidative Induction Time (ASTM D3895) Sample Preparation->OIT Weathering Accelerated Weathering (ASTM G154) Sample Preparation->Weathering Heat Aging Oven Aging Sample Preparation->Heat Aging Data Analysis Analyze and Compare Performance OIT->Data Analysis FTIR Carbonyl Index (FTIR) Weathering->FTIR Colorimetry Color Measurement (ΔE*, YI) Weathering->Colorimetry Heat Aging->FTIR Mechanical Testing Tensile Strength, Elongation Heat Aging->Mechanical Testing FTIR->Data Analysis Colorimetry->Data Analysis Mechanical Testing->Data Analysis End End Data Analysis->End

Figure 3: A typical experimental workflow for evaluating antioxidant performance.

Safety and Handling

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" may cause skin irritation and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Ensure adequate ventilation to minimize inhalation exposure.

Conclusion

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" is a highly effective and versatile hindered phenolic antioxidant for the stabilization of a wide range of polymers. Its liquid form and solubility in organic solvents make it easy to incorporate into various polymer processing operations. By understanding its mechanism of action and employing systematic evaluation protocols, researchers and formulators can optimize its use to significantly enhance the long-term durability and performance of their polymer products. The synergistic use of this primary antioxidant with secondary stabilizers offers a powerful strategy for achieving comprehensive protection against thermo-oxidative degradation.

References

  • BASF. (2023, January 4). Irganox® 1141 (Heat Stabilizer)
  • Benchchem. Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1.
  • Songwon. SONGNOX® brand by Songwon. SpecialChem.
  • BASF. Irganox® 1141. myBASFWorld.
  • Songwon. SONGNOX® brand by Songwon - Polymer additives. SpecialChem.
  • Songwon International AG. Adhesives & Sealants. UL Prospector.
  • ChemicalBook. IRGANOX 1141 CAS#: 134701-20-5.
  • BASF. IRGANOX®.
  • Sea-Land Chemical Company. (2020, August 1). Aminic and Phenolic Antioxidants.
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  • SpecialChem. (2001, May 14).
  • Google Patents. (2006, October 16).
  • Volza. Irganox & HSN Code 3812 Imports in World.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2001, February 3). NA862 Public Report.docx.
  • Google Patents. (2012, July 12).
  • ResearchGate. (2015, October 30). New Additive Solutions for the PVC Industry.
  • Google Patents. (2018, September 13). RU2307852C9 - Antioxidants for polyamides.
  • Google Patents. (2019, August 14). EP2762506A1 - (meth)acryloyl-terminated polyisobutylene polymer, method for producing same, and active energy ray-curable composition.
  • National Association of Manufacturers (NAM). (2017, January 10). mtbps_public_2017-01-09-13-51-25.txt.
  • epdf.pub. (2000, July 27). PVC Compounds and Processing.
  • United States International Trade Commission. (2019). MTB 2019 Published Petitions.
  • U.S. Environmental Protection Agency. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details - SRS.

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Substituted Phenols in Environmental Waters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenols are a class of organic compounds widely used in industrial processes and agriculture, leading to their prevalence as environmental contaminants.[1] Their potential toxicity necessitates sensitive and reliable analytical methods for monitoring their presence in environmental matrices.[2] This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of substituted phenols in water samples. The described protocol, from sample preparation to data analysis, is designed for high-throughput laboratories and adheres to stringent validation guidelines to ensure data integrity and reliability.

Introduction: The Rationale for a High-Sensitivity LC-MS/MS Approach

Phenolic compounds are utilized in the manufacturing of pesticides, dyes, and pharmaceuticals, and can also form naturally.[1] Due to their widespread use and persistence, they are frequently detected in wastewater and groundwater.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods and limits for phenols in drinking and wastewater due to their potential adverse health effects.[3][4][5]

Traditional analytical techniques for phenols include gas chromatography (GC) and high-performance liquid chromatography (HPLC) with various detectors.[6] However, LC-MS/MS has become the gold standard for its superior sensitivity, selectivity, and ability to analyze a wide range of compounds with varying polarities without the need for extensive derivatization.[7][8] This is particularly crucial for complex environmental samples where matrix interferences can be significant. This guide provides a comprehensive framework for developing and validating such a method, grounded in established scientific principles and regulatory expectations.

Method Development Strategy: A Stepwise Approach

The development of a robust LC-MS/MS method is a systematic process. Our approach focuses on optimizing each stage of the analysis to achieve the desired sensitivity, accuracy, and precision.

Sample Preparation: Isolating Analytes from the Matrix

The primary goal of sample preparation is to extract the target analytes from the sample matrix while removing interfering components. For aqueous samples like river or wastewater, Solid-Phase Extraction (SPE) is a highly effective technique.[1][2][9]

Causality of Choice: A polymeric reversed-phase SPE sorbent, such as a divinylbenzene-based polymer, is selected for its broad retention of phenols with varying polarities.[1] The pH of the water sample is adjusted to be acidic (around pH 2) prior to extraction.[2][4] This is a critical step because it ensures that the phenolic hydroxyl groups are protonated, making the compounds less polar and enhancing their retention on the non-polar SPE sorbent.

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples

  • Sample Preservation: Upon collection, acidify the water sample to a pH < 2 with a suitable acid (e.g., hydrochloric or phosphoric acid) and store at 4°C.[4] If residual chlorine is present, it should be quenched with a reducing agent like sodium thiosulfate.[5]

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass 250 mL of the acidified water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained phenols with 2 x 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

For more complex matrices such as food or soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be more suitable due to its effectiveness in removing a wider range of interferences.[10][11]

Diagram 1: SPE Workflow for Substituted Phenol Analysis

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Preparation Sample Water Sample (250 mL) Acidify Acidify to pH 2 Sample->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute Phenols (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction and concentration of substituted phenols from water samples using SPE.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic step is to separate the target analytes from each other and from any co-extracted matrix components before they enter the mass spectrometer.

Causality of Choice: A C18 reversed-phase column is a common and effective choice for separating a wide range of phenolic compounds.[7][12] The mobile phase typically consists of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[12][13] The acidic mobile phase is crucial as it suppresses the ionization of the phenolic hydroxyl group, leading to better retention and peak shape on the reversed-phase column.[13] A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent percentage, is employed to effectively separate both the more polar and less polar substituted phenols in a single run.

Protocol 2: LC Parameters for Substituted Phenol Separation

  • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.

Causality of Choice: Electrospray Ionization (ESI) in negative ion mode is the preferred ionization technique for phenols. The acidic phenolic proton is readily lost, forming a [M-H]⁻ ion. For certain less acidic or more volatile phenols, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer enhanced sensitivity.[14][15]

For each compound, at least two MRM transitions (a quantifier and a qualifier) are monitored. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable product ion is typically chosen as the quantifier for the best sensitivity, while a second product ion serves as a qualifier to confirm the analyte's identity. The ratio of the qualifier to quantifier ion should remain constant across all standards and samples, providing an additional layer of confirmation.

Table 1: Example MRM Transitions for Selected Substituted Phenols

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
Phenol93.065.039.0-25
4-Chlorophenol127.091.065.0-20
2,4-Dichlorophenol161.0125.097.0-18
4-Nitrophenol138.0108.092.0-22
2,4-Dimethylphenol121.0106.077.0-28

Diagram 2: LC-MS/MS Method Development Workflow

MethodDev cluster_lc LC Optimization cluster_ms MS/MS Optimization cluster_val Method Validation Col Column Selection (e.g., C18) Mob Mobile Phase (Acidified Water/ACN) Col->Mob Grad Gradient Optimization Mob->Grad Val Validation Protocol (ICH/EPA Guidelines) Grad->Val Ion Ionization Mode (ESI Negative) Tune Compound Tuning (Precursor/Product Ions) Ion->Tune MRM MRM Transition Setup (Quantifier/Qualifier) Tune->MRM MRM->Val

Caption: The systematic process for developing a robust LC-MS/MS method for substituted phenols.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[16] The validation protocol should be designed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the EPA.[17][18][19]

Pillar of Trustworthiness: Each validation parameter is a self-validating check on the method's performance. For instance, good linearity demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range.[18] Precision and accuracy, assessed through replicate analyses of quality control samples, confirm the method's reproducibility and closeness to the true value.[18]

Protocol 3: Method Validation Procedure

  • Specificity/Selectivity: Analyze blank matrix samples (reagent water subjected to the full SPE procedure) to ensure no endogenous peaks interfere with the retention times of the target analytes.

  • Linearity and Range: Prepare a series of calibration standards in the reconstituted blank matrix extract over the expected concentration range (e.g., 0.1 to 100 µg/L). A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze replicate (n=5) quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy should be within 80-120% of the nominal value, and the relative standard deviation (RSD) for precision should be ≤ 15%.[18]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (typically with a signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically S/N of 10:1).[20]

  • Matrix Effects: Evaluate the potential for ion suppression or enhancement by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

  • Recovery: Determine the efficiency of the SPE process by comparing the peak area of a pre-extraction spiked matrix sample to a post-extraction spiked matrix sample at the same concentration.[2]

Table 2: Representative Method Validation Performance Data

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
RangeApplication-dependent0.1 - 100 µg/L
Accuracy (% Recovery)80 - 120%87 - 108%[2]
Intra-day Precision (%RSD)≤ 15%< 10%
Inter-day Precision (%RSD)≤ 15%< 12%
LOQSufficient for regulatory limits0.1 µg/L
SPE RecoveryConsistent and reproducible> 85%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the analysis of substituted phenols in water. By understanding the causality behind each experimental choice—from pH adjustment in sample preparation to the selection of MRM transitions—researchers can develop highly reliable and robust methods. Adherence to established validation guidelines ensures that the data generated is accurate, defensible, and fit for purpose, meeting the needs of environmental monitoring and regulatory compliance.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 604: Phenols. Retrieved from [Link]

  • AMSbiopharma. (2022). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2008). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 13(4), 795-808. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • National Environmental Methods Index. EPA-EAD: 604: Phenols in Water Using GCECD/FID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Journal of Separation Science, 26(12-13), 933-944. Retrieved from [Link]

  • LGC Group. (2012). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

  • Wang, L., et al. (2021). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Environmental Science & Technology Letters, 8(3), 256-262. Retrieved from [Link]

  • Ioannou, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7685. Retrieved from [Link]

  • Dasgupta, A., & Wahed, A. (2001). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 46(1), 143-147. Retrieved from [Link]

  • Yin, Z., et al. (2021). Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Food Chemistry, 360, 129996. Retrieved from [Link]

  • ResearchGate. (2021). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Liu, J., et al. (2020). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Journal of Liquid Chromatography & Related Technologies, 43(19-20), 651-658. Retrieved from [Link]

  • Castiglioni, S., et al. (2013). Validation of a LC-MS/MS method for the determination of drugs in wastewater using a three-phase solvent system. Journal of Chromatography A, 1292, 138-146. Retrieved from [Link]

  • Protocols.io. (2019). Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]

  • Rotta, E. M., et al. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry, 12(8), 4999-5009. Retrieved from [Link]

  • Kalogiouri, N. P., & Samanidou, V. F. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3333. Retrieved from [Link]

  • Mitic, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society, 84(4), 415-427. Retrieved from [Link]

  • Khymen, S. O., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 24(20), 3686. Retrieved from [Link]

  • Adiamo, O. Q., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Foods, 10(11), 2736. Retrieved from [Link]

  • Lyu, W., et al. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. Analytica Chimica Acta, 1182, 338942. Retrieved from [Link]

  • Wang, J., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analyst, 144(19), 5789-5797. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Method Validation In The Context Of LC-MS?. YouTube. Retrieved from [Link]

  • JASCO Global. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2000). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66-82. Retrieved from [Link]

  • Shimadzu. Quantitation of Ten Phenols in Water on Triple Quadrupole LC/MS/MS with APCI Interface. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of a multiclass LC-MS/MS method for the analysis of estrogens in sewage sludge. Retrieved from [Link]

  • ResearchGate. (2015). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. Retrieved from [Link]

  • National Institutes of Health. (2025). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of phenol. Retrieved from [Link]

  • MDPI. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. Retrieved from [Link]

  • Tanaka, H., & Hoshino, K. (1999). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 125-133. Retrieved from [Link]

  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 28(3), 423-453. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for Assessing Irganox® 1141 Migration from Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the assessment of Irganox® 1141 migration from plastic materials. Irganox® 1141, a sterically hindered phenolic antioxidant, is integral to the stability and longevity of various polymers used in pharmaceutical, medical device, and food contact applications.[1] Ensuring its migratory levels remain within safe limits is a critical aspect of regulatory compliance and consumer safety. This document outlines a robust methodology encompassing sample preparation, selection of appropriate food and pharmaceutical simulants, migration cell setup, and a validated analytical method for the quantification of Irganox® 1141 using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Introduction: The Imperative of Migration Studies for Hindered Phenolic Antioxidants

Irganox® 1141, chemically identified as 2,4-dimethyl-6-(1-methylpentadecyl)phenol, is a high-molecular-weight antioxidant widely incorporated into polymers such as polyolefins, polyurethanes, and PVC to protect them from thermal and oxidative degradation during processing and end-use.[1] Its primary function is to neutralize free radicals, thereby preserving the mechanical and physical properties of the plastic.[2] However, the very mobility that allows it to function within the polymer matrix also presents the potential for migration into contacting substances, such as drugs, biologics, or foodstuffs.

The migration of additives from packaging and medical device components is a significant concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) due to the potential for patient or consumer exposure to leachables.[2] Low-molecular-weight compounds, in particular, are prone to migration, which can impact the safety and efficacy of the packaged product.[2] Therefore, rigorous migration testing is a mandatory component of the safety assessment for any new packaging material or medical device.

This protocol is designed to provide researchers, scientists, and drug development professionals with a reliable and reproducible framework for quantifying the migration of Irganox® 1141. The methodology is grounded in established international standards for migration testing and sample preparation, ensuring the generation of high-quality, defensible data.

The Chemistry of Irganox® 1141 and its Migration Potential

Irganox® 1141 is a sterically hindered phenol with a molecular formula of C24H42O and a molecular weight of 346.59 g/mol .[3][4][5] It exists as a light yellow, viscous oil and exhibits very low solubility in water (20 μg/L at 20°C) but is soluble in organic solvents like chloroform and methanol.[3] Its antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus terminating the oxidative chain reaction. The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability and reduce volatility.

The migration of Irganox® 1141 from a polymer is governed by several factors, including:

  • Polymer Morphology: The crystallinity and density of the polymer matrix influence the diffusion rate of the antioxidant.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating diffusion and migration.[6]

  • Contact Medium (Simulant): The polarity and chemical nature of the contacting liquid will affect the partitioning of Irganox® 1141 from the polymer surface. Fatty or alcoholic simulants are expected to facilitate higher migration levels due to the lipophilic nature of Irganox® 1141.[6][7][8]

  • Contact Time: The duration of contact between the plastic and the simulant directly correlates with the extent of migration.

  • Concentration of Irganox® 1141: The initial concentration of the antioxidant in the polymer serves as the driving force for migration. While specific concentrations vary, typical use levels for similar phenolic antioxidants like Irganox® 1010 in polyolefins range from 0.05% to 0.4%.[9]

Experimental Design and Protocol

This protocol is structured to provide a clear and logical workflow for assessing Irganox® 1141 migration.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItemSpecifications
Reagents Irganox® 1141 analytical standard>98% purity
Acetonitrile (ACN)HPLC grade
WaterHPLC grade
Methanol (MeOH)HPLC grade
Food Simulants (e.g., Ethanol, Olive Oil, Acetic Acid)As per regulatory guidelines (e.g., FDA, EU)
Equipment High-Performance Liquid Chromatograph (HPLC)With UV/Vis Detector
Analytical Balance4-decimal place accuracy
Migration CellsGlass, with inert seals (e.g., PTFE)
Laboratory Oven/IncubatorTemperature controlled
Ultrasonic Bath
Syringe Filters0.45 µm, PTFE or other compatible material
Volumetric flasks, pipettes, and vialsClass A
Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

Migration_Workflow cluster_prep Phase 1: Preparation cluster_migration Phase 2: Migration Study cluster_analysis Phase 3: Analysis SamplePrep Plastic Sample Preparation (Cleaning & Cutting) MigrationCell Migration Cell Assembly (Sample + Simulant) SamplePrep->MigrationCell SimulantPrep Food/Drug Simulant Preparation SimulantPrep->MigrationCell StandardPrep Irganox 1141 Standard & Calibration Curve Prep SampleAnalysis HPLC-UV Analysis of Aliquots StandardPrep->SampleAnalysis Incubation Incubation (Controlled Time & Temp) MigrationCell->Incubation Sampling Aliquoting of Simulant at Time Points Incubation->Sampling Sampling->SampleAnalysis DataProcessing Data Processing & Quantification SampleAnalysis->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Caption: Experimental workflow for Irganox® 1141 migration testing.

Detailed Step-by-Step Protocol

Step 1: Preparation of Plastic Samples

  • Cleaning: Gently wipe the plastic material with a lint-free cloth dampened with isopropanol to remove any surface contaminants. Allow the solvent to fully evaporate.

  • Cutting: Cut the plastic into uniform pieces with a known surface area (e.g., 1 cm x 5 cm strips). The surface area to volume ratio of the simulant should be consistent across all samples and adhere to regulatory guidelines (e.g., 6 dm² of sample per 1 L of simulant).

  • Weighing: Accurately weigh the prepared plastic samples.

Step 2: Preparation of Food/Drug Simulants

Prepare the appropriate simulants based on the intended use of the plastic material. Common simulants include:

  • Aqueous/Non-fatty: 10% (v/v) Ethanol

  • Acidic: 3% (w/v) Acetic Acid

  • Fatty: 95% (v/v) Ethanol or Olive Oil

Step 3: Migration Cell Setup and Incubation

  • Place the prepared plastic samples into the glass migration cells.

  • Add the pre-heated simulant to the migration cell, ensuring the plastic is fully immersed.

  • Seal the migration cells with inert caps.

  • Place the cells in an incubator set to the desired temperature and time conditions. These conditions should be selected to simulate or accelerate the intended use conditions of the plastic. For example, for room-temperature applications, a test at 40°C for 10 days is often recommended.[8]

  • At predetermined time points (e.g., 2, 24, 72, and 240 hours), withdraw an aliquot of the simulant for analysis.

Step 4: Preparation of Standards and Calibration Curve

  • Prepare a stock solution of Irganox® 1141 in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

  • From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the migrated Irganox® 1141 (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Inject these standards into the HPLC system to generate a calibration curve.

Step 5: HPLC-UV Analysis

The following HPLC parameters can be used as a starting point for the analysis of Irganox® 1141. Method validation should be performed to ensure suitability.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Gradient: Start with 70% ACN, ramp to 100% ACN over 15 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 278 nm[10]

Step 6: Data Analysis and Reporting

  • Integrate the peak corresponding to Irganox® 1141 in the chromatograms of the samples and standards.

  • Use the calibration curve to determine the concentration of Irganox® 1141 in the collected aliquots.

  • Calculate the cumulative migration of Irganox® 1141 per unit surface area of the plastic (e.g., in µg/cm² or mg/dm²).

  • The final report should include the detailed experimental conditions, the calibration curve, representative chromatograms, and the calculated migration values.

Self-Validating System and Quality Control

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Method Blank: A migration cell containing only the simulant should be run in parallel with the samples to check for any background contamination.

  • Positive Control: A plastic sample with a known concentration of Irganox® 1141 can be used to verify the efficiency of the migration and analytical process.

  • Spike and Recovery: Spike a known amount of Irganox® 1141 into a blank simulant and analyze it to assess the accuracy of the analytical method.

  • Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the assessment of Irganox® 1141 migration from plastic materials. By following this guide, researchers can generate accurate and reliable data that is essential for ensuring the safety and regulatory compliance of plastic products intended for use in the pharmaceutical, medical device, and food industries. The adaptability of the protocol allows for its application to a wide range of polymer types and contact simulants, making it a valuable tool for a variety of research and development applications.

References

  • Diva-portal.org. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterizing the migration of antioxidants from polypropylene into fatty food simulants | Request PDF. Retrieved from [Link]

  • MDPI. (2023, February 28). Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation. Retrieved from [Link]

  • ACS Publications. (2024, January 17). Antimigration Polypropylene Antioxidants: A Review | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Migration behavior of antioxidants in polypropylene used for food packaging. Retrieved from [Link]

  • MDPI. (n.d.). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Characterizing the migration of antioxidants from polypropylene into fatty food simulants. Retrieved from [Link]

  • lookchem. (n.d.). IRGANOX 1141 Safety Data Sheets(SDS). Retrieved from [Link]

  • LCGC International. (2026, January 16). Modeling and Chemical Characterization of Grape Stem Extracts for Antioxidant Product Design. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Migration analysis, antioxidant, and mechanical characterization of polypropylene‐based active food packaging films loaded with BHA, BHT, and TBHQ. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]

  • Jordi Labs. (n.d.). Extractables and Leachables from Single Use Bioprocess Systems. Retrieved from [Link]

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Use of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" in food contact materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" in Food Contact Materials: Regulatory Context and Analytical Protocols

Introduction

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" (CAS No. 134701-20-5) is a sterically hindered alkylated phenol used as an antioxidant and stabilizer in the manufacturing of polymers.[1] Its molecular structure lends it high efficacy in preventing thermo-oxidative degradation of plastic materials, such as polyvinyl chloride (PVC) films, which are frequently used in food packaging.[1] While essential for maintaining the integrity and performance of food contact materials (FCMs), the potential for this substance to migrate from the packaging into foodstuffs necessitates rigorous analytical oversight.

This guide provides a comprehensive overview for researchers and scientists on the regulatory landscape, toxicological considerations, and analytical methodologies for detecting and quantifying "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-". The protocols herein are designed to ensure data integrity and support the safety assessment of food contact articles containing this additive.

Part 1: Regulatory and Toxicological Context

A thorough understanding of the regulatory status and toxicological profile of any FCM additive is fundamental to its safe use. This section outlines the key regulatory frameworks and known safety data for "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-".

Regulatory Framework

In the United States, this substance is regulated by the Food and Drug Administration (FDA) as a food contact substance (FCS).[2] It is permitted for use as an antioxidant and/or stabilizer for polymers under 21 Code of Federal Regulations (CFR) 178.2010.[2]

Furthermore, the U.S. Environmental Protection Agency (EPA) subjects this chemical to a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA).[3][4] This rule requires notification to the EPA for new uses of the substance, particularly concerning workplace protection where concentrations are at or above 1.0 percent.[4] The requirements of the SNUR do not apply once the substance has been fully reacted or permanently incorporated into a cured polymer matrix.[3][4]

While European Union regulations provide a well-established framework for migration testing, including Overall Migration Limits (OML) and Specific Migration Limits (SMLs), a specific harmonized SML for this particular substance is not explicitly defined in the main plastics regulation (EU) No 10/2011.[5] However, the principles of migration testing outlined by EU regulations are globally recognized standards for ensuring the safety of FCMs.[5]

Chemical Identity and Physical Properties

A summary of the key identifiers and physicochemical properties for "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" is provided below.

PropertyValueSource
CAS Number 134701-20-5[6]
Molecular Formula C₂₄H₄₂O[1][2]
Molecular Weight 346.6 g/mol [2][6]
LogP (XLogP3) 10.5[2]
Synonyms 2,4-Dimethyl-6-(1-methylpentadecyl)phenol[7]

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// Benzene ring structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- O1; O1 -- H1; C2 -- C7; C4 -- C8; C6 -- C9;

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Caption: Chemical structure of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

Toxicological Profile & Safety

The primary hazards identified for this substance are related to direct contact and environmental release. It is classified as causing skin irritation (H315) and may provoke an allergic skin reaction (H317).[8] Furthermore, it is categorized as very toxic to aquatic life, with long-lasting effects (H400/H410).[8] Due to its high lipophilicity (LogP ≈ 10.5), it has a strong potential for bioaccumulation.[2]

Part 2: Analytical Methodologies for Migration Studies

The core of assessing the safety of this additive in FCMs lies in accurately quantifying its migration into food. This is achieved by using food simulants under controlled conditions that mimic real-world use.

Migration_Workflow cluster_prep Sample Preparation & Migration cluster_analysis Analytical Procedure cluster_data Data Interpretation FCM Food Contact Material Sample Simulant Select Food Simulant (e.g., 95% Ethanol) Migration Migration Test (e.g., 40°C, 10 days) Simulant->Migration Extraction Liquid-Liquid Extraction of Simulant Migration->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration Analysis Instrumental Analysis (HPLC or GC-MS) Concentration->Analysis Quant Quantification vs. Calibration Curve Analysis->Quant Calc Calculate Migration (mg/kg or mg/dm²) Quant->Calc Report Compare to Limits & Report Results Calc->Report

Caption: General workflow for migration testing of FCM additives.

Protocol 1: Sample Preparation and Migration a

Objective: To perform a migration experiment by exposing the FCM to a food simulant and subsequently extracting the target analyte for analysis.

Causality and Rationale: The selection of a food simulant is critical. Due to the high lipophilicity of the analyte, a fatty food simulant like 95% ethanol (Simulant D1) or isooctane is appropriate to represent worst-case migration into fatty foods.[10] The migration conditions (e.g., 10 days at 40°C) are standardized to simulate long-term storage at room temperature. Liquid-liquid extraction (LLE) with a non-polar solvent like hexane is chosen for its efficiency in recovering highly lipophilic compounds from the ethanol/water simulant.

Materials:

  • FCM sample cut into known surface area (e.g., 1 dm²)

  • Migration cell or glass container with a tight-fitting lid

  • Food Simulant: 95% (v/v) ethanol in deionized water

  • Extraction Solvent: n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flasks, separatory funnel, pipettes

  • Analytical balance

Procedure:

  • Migration Setup: Place the FCM sample in the migration cell. Add a known volume of 95% ethanol simulant, ensuring the sample is fully immersed, corresponding to the standard ratio (e.g., 100 mL per 1 dm² of surface area).

  • Incubation: Seal the cell and place it in an incubator at 40°C for 10 days. This condition is a standard proxy for long-term storage.

  • Simulant Collection: After incubation, cool the cell to room temperature and transfer the food simulant into a separatory funnel.

  • Liquid-Liquid Extraction (LLE):

    • Add 30 mL of n-hexane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting pressure.

    • Allow the layers to separate completely. The hexane layer (top) will contain the analyte.

    • Drain the lower aqueous/ethanol layer. Collect the upper hexane layer.

    • Repeat the extraction twice more with fresh 30 mL portions of n-hexane, combining all hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Reduce the volume of the extract to near dryness using a rotary evaporator (water bath temp < 40°C).

    • Further concentrate to ~1 mL under a gentle stream of nitrogen.

  • Reconstitution: Quantitatively transfer the concentrated extract to a 2 mL volumetric flask and bring to volume with the analytical mobile phase (for HPLC) or a suitable solvent like isooctane (for GC). This sample is now ready for instrumental analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" using HPLC with a UV detector.

Causality and Rationale: HPLC is an ideal technique for analyzing non-volatile, thermally labile compounds. The phenolic structure of the analyte contains a chromophore that absorbs UV light, making UV detection a simple and robust quantification method.[11] A reversed-phase C18 column is used, as the highly non-polar analyte will be well-retained and separated from more polar matrix components.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase Isocratic: 95% Acetonitrile, 5% Water
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detector UV at 275 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of the analyte (e.g., 1000 mg/L) in acetonitrile. From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by serial dilution in the mobile phase.

  • Calibration: Inject the calibration standards in triplicate to establish a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.995.

  • Sample Analysis: Inject the reconstituted sample extract from Protocol 1.

  • Data Analysis:

    • Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standards.

    • Use the calibration curve to determine the concentration (in mg/L) of the analyte in the injected sample.

    • Calculate the initial concentration in the food simulant, accounting for the concentration and dilution factors from the extraction step.

Protocol 3: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide unambiguous confirmation of the analyte's identity and an alternative quantification method.

Causality and Rationale: GC-MS is the gold standard for confirmation.[12] It separates compounds based on their volatility and polarity and provides a mass spectrum, which is a unique chemical fingerprint. This confirms that the peak detected by HPLC is indeed the target analyte and not an interfering compound. A high-temperature, non-polar column is selected to elute the high-molecular-weight analyte.

Instrumentation and Conditions:

ParameterSpecification
Instrument GC system with a Mass Spectrometric detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Splitless
Inlet Temp. 280°C
Oven Program Start at 150°C, hold 1 min, ramp at 15°C/min to 320°C, hold 10 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification

Procedure:

  • Analysis: Inject the same sample extract prepared for HPLC analysis (ensure solvent compatibility).

  • Identification: In full scan mode, compare the acquired mass spectrum of the sample peak with a reference spectrum of the pure standard. The fragmentation pattern should match.

  • Quantification (SIM Mode): For higher sensitivity, select 3-4 characteristic ions from the analyte's mass spectrum for SIM analysis. Prepare a calibration curve and analyze samples as described for HPLC.

Part 3: Data Interpretation and Reporting

Calculating Migration: The final migration value (M) must be expressed in either mg of substance per kg of food (mg/kg) or mg of substance per dm² of FCM surface area (mg/dm²).

  • Calculation in mg/kg: M (mg/kg) = (C_sim * V_sim) / (m_food) Where a standard conversion of 1 kg of food is assumed to be in contact with 6 dm² of packaging. M (mg/kg) = (C_sim * V_sim * 6) / (A_fcm)

  • Calculation in mg/dm²: M (mg/dm²) = (C_sim * V_sim) / A_fcm

Where:

  • C_sim = Concentration of analyte in the simulant (mg/L) determined by instrument.

  • V_sim = Volume of the simulant used (L).

  • A_fcm = Surface area of the FCM sample (dm²).

  • m_food = Mass of food represented by the simulant (kg).

Quality Control and Validation: To ensure the trustworthiness of the results, every analytical batch should include:

  • Method Blank: A clean simulant sample carried through the entire extraction and analysis process to check for contamination.

  • Matrix Spike: A simulant sample spiked with a known concentration of the analyte before extraction to assess method recovery.

  • Continuing Calibration Verification: A mid-range calibration standard injected periodically to check for instrument drift.

Conclusion

The use of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" as a stabilizer in food contact materials is contingent upon demonstrating its safety through rigorous migration analysis. The protocols detailed in this guide provide a robust framework for researchers to extract, identify, and quantify this additive. By combining validated chromatographic techniques with a sound understanding of the regulatory context, scientists can ensure that food packaging effectively protects its contents without compromising consumer safety.

References

  • The Alkylphenols Nonylphenol and Octylphenol in Food Contact Materials and Household Items: Exposure and Health Risk Considerations. ResearchGate. [Link]

  • Toxicological Profile for Phenol - Chapter 7: Analytical Methods. NCBI Bookshelf, National Institutes of Health. [Link]

  • 40 CFR 721.5725 -- Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. Electronic Code of Federal Regulations (eCFR). [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | C24H42O | CID 164362. PubChem, National Institutes of Health. [Link]

  • 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL. Global Substance Registration System (GSRS). [Link]

  • 2,4-dimethyl-6-(1-methyl pentadecyl) phenol, 134701-20-5. The Good Scents Company. [Link]

  • Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details. Substance Registry Services, U.S. EPA. [Link]

  • Migration of Chemical Compounds from Packaging Materials into Packaged Foods. MDPI. [Link]

  • Potential Migration of Phenolic Compounds From Active Food Packaging. ResearchGate. [Link]

  • Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. National Institutes of Health. [Link]

  • Analytical Methods for Phenolic Resins. ResearchGate. [Link]

  • Analytical Methods of Phenolic Compounds. Springer Link. [Link]

  • Legislation - Food Contact Materials. European Commission. [Link]

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Application Notes & Protocols: A Guide to the Experimental Design for Studying Hindered Phenol Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of Hindered Phenols in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in a vast array of pathological conditions and material degradation. Hindered phenols are a class of synthetic antioxidants widely employed to protect organic materials, such as plastics, elastomers, and lubricants, from oxidative degradation.[1] Their unique chemical structure, featuring bulky alkyl groups flanking a phenolic hydroxyl group, confers significant stability and reactivity towards free radicals, making them highly effective radical scavengers.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the efficacy of hindered phenol antioxidants. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed, validated protocols for their assessment.

Section 1: Mechanistic Foundations of Hindered Phenol Antioxidant Activity

The efficacy of a hindered phenol antioxidant is rooted in its ability to donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2][3] The resulting phenoxyl radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to propagate the chain reaction.[1]

Two primary mechanisms govern the action of most antioxidants, including hindered phenols:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is the predominant mechanism for hindered phenols.[4]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is followed by proton transfer.[4]

The choice of antioxidant assay is critical as different assays are based on different mechanisms. Therefore, a multi-assay approach is often recommended for a comprehensive evaluation of antioxidant potential.[4]

Section 2: Core In Vitro Assays for Efficacy Determination

A battery of in vitro assays should be employed to characterize the antioxidant efficacy of hindered phenols. Each assay offers a unique perspective on the antioxidant's activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for assessing antioxidant activity.[5] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[6][7] When reduced by an antioxidant, the solution's color fades to a pale yellow, and the absorbance decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[4]

Workflow Diagram: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compound/ Control/Blank DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (Various Concentrations) Test_sol->Mix Control_sol Prepare Positive Control (e.g., Trolox, BHT) Control_sol->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of concentrations of the hindered phenol test compound in methanol.

    • Prepare a series of concentrations of a standard antioxidant (e.g., Trolox, BHT, or BHA) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.[4]

    • For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.

    • For the negative control, add 50 µL of the test compound or standard to 150 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

  • Measurement and Calculation:

    • Measure the absorbance at 515-517 nm using a microplate reader.[6]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[5]

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation: Example DPPH Assay Results

CompoundIC50 (µg/mL)
Hindered Phenol A25.4 ± 2.1
Hindered Phenol B38.7 ± 3.5
BHT (Positive Control)18.2 ± 1.5
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[4]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[4] This radical has a characteristic blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[8]

Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]

    • Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are biologically relevant ROS.[9]

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by an antioxidant.[9] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9][10] The antioxidant protects the fluorescent probe from degradation, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[11]

Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this fresh daily.

    • Prepare a series of concentrations of the hindered phenol test compound and Trolox standard in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.[12]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[12]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes at 37°C.

    • Calculate the net AUC for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of the Trolox standard to generate a standard curve.

    • Express the ORAC value of the test compound as Trolox equivalents.

Section 3: Assessing Efficacy in a Biological Context

While in vitro chemical assays are essential for initial screening, evaluating antioxidant efficacy in a more biologically relevant system is crucial.

Inhibition of Lipid Peroxidation: The TBARS Assay

Lipid peroxidation is a key process in cellular injury, and its inhibition is a critical function of antioxidants. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.[13]

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[14] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.[14] The inhibition of the formation of this adduct by an antioxidant is a measure of its ability to prevent lipid peroxidation.

Protocol: TBARS Assay

  • Induction of Lipid Peroxidation:

    • Prepare a tissue homogenate (e.g., from rat liver) or a liposome suspension.

    • Induce lipid peroxidation using an initiator such as FeSO4/ascorbate.

    • Incubate the lipid source with the initiator in the presence and absence of the hindered phenol test compound.

  • TBARS Reaction:

    • To the reaction mixture, add a solution of TBA in acetic acid and a solution of sodium dodecyl sulfate (SDS).

    • Heat the mixture at 95°C for 60 minutes.[14]

    • Cool the samples and centrifuge to remove any precipitate.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation.[15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the antioxidant.[16][17]

Principle: The assay uses a cell-permeable, non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] Antioxidants that can enter the cell will inhibit the oxidation of DCFH, leading to a reduction in fluorescence.[19]

Workflow Diagram: CAA Assay

CAA_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_oxidation_read Oxidation & Measurement cluster_final_analysis Data Analysis Seed Seed HepG2 Cells in a 96-well Plate Incubate_cells Incubate until Confluent (e.g., 24h) Seed->Incubate_cells Wash1 Wash Cells with DPBS Incubate_cells->Wash1 Add_probe Add DCFH-DA Probe & Test Compound/Standard Wash1->Add_probe Incubate_treat Incubate for 1 hour at 37°C Add_probe->Incubate_treat Wash2 Wash Cells with DPBS Incubate_treat->Wash2 Add_initiator Add AAPH Radical Initiator Wash2->Add_initiator Read_fluorescence Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Add_initiator->Read_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Read_fluorescence->Calculate_AUC Determine_CAA Determine CAA Units (Quercetin Equivalents) Calculate_AUC->Determine_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol: CAA Assay

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate and grow to confluence.[19]

  • Assay Procedure:

    • Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).[17]

    • Treat the cells with various concentrations of the hindered phenol test compound and a standard (e.g., quercetin) in the presence of DCFH-DA for 1 hour at 37°C.[17]

    • Wash the cells to remove the treatment solution.[17]

    • Add the AAPH radical initiator to induce oxidative stress.[17]

  • Measurement and Calculation:

    • Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).[17][19]

    • Calculate the CAA units, which are expressed as quercetin equivalents.

Section 4: Data Interpretation and Comparative Analysis

A comprehensive evaluation of a hindered phenol's antioxidant efficacy requires a comparative analysis of the data obtained from the different assays.

Comparative Efficacy Table

AssayHindered Phenol AHindered Phenol BBHT
DPPH (IC50, µg/mL) 25.4 ± 2.138.7 ± 3.518.2 ± 1.5
ABTS (TEAC, mM) 1.8 ± 0.21.3 ± 0.12.1 ± 0.2
ORAC (µM TE/µM) 2.5 ± 0.31.9 ± 0.23.0 ± 0.4
TBARS (% Inhibition at 50 µg/mL) 65 ± 5%52 ± 4%75 ± 6%
CAA (µmol QE/100 µmol) 45 ± 435 ± 355 ± 5

Interpretation:

  • A lower IC50 value in the DPPH assay indicates higher radical scavenging activity.

  • A higher TEAC value in the ABTS assay signifies greater antioxidant capacity.

  • A higher ORAC value indicates a greater ability to quench peroxyl radicals.

  • A higher percentage of inhibition in the TBARS assay reflects better protection against lipid peroxidation.

  • A higher CAA value indicates superior antioxidant activity in a cellular environment.

By integrating the results from these diverse assays, a holistic understanding of the hindered phenol's antioxidant profile can be achieved. This multi-faceted approach ensures a robust and reliable assessment of efficacy, providing a solid foundation for further research and development.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Pamplona, R., & Barja, G. (2006). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (1), 103.
  • Miliauskas, G., Venskutonis, P. R., & van Beek, T. A. (2004). Screening of radical scavenging activity of some medicinal and aromatic plant extracts. Food Chemistry, 85(2), 231-237.
  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011).
  • Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical Analysis, 13(1), 8-17.
  • ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]

  • MDPI. (2023). Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research, 10(3), 1183-1192.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Active Concepts. (2015, February 23). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from [Link]

  • SciSpace. (n.d.). Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty ac. Retrieved from [Link]

  • MDPI. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

  • ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Food Properties, 19(11), 2379-2401.
  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Scilit. (n.d.). Guidelines for antioxidant assays for food components. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

  • NIH. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage inhibition of lipid peroxidation using TBARS assay at different concentrations of Saraca asoca extract (SAE). Retrieved from [Link]

  • CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

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Application Notes and Protocols for the Analysis of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, with the CAS number 134701-14-3, is a substituted phenolic compound characterized by a dimethylated phenol ring and a long C16 alkyl chain.[1][2] Its structure suggests utility as an antioxidant or stabilizer in various industrial applications, particularly in plastics and lubricants, due to the combination of a sterically hindered phenolic functional group and a significant nonpolar side chain.[1][3] The molecular formula is C₂₄H₄₂O, and it has a molecular weight of approximately 346.6 g/mol .[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the characterization and quantification of this compound. The methodologies outlined are based on established principles of analytical chemistry and are designed to ensure robust and reliable results.

Physicochemical Properties Summary

A thorough understanding of the physicochemical properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₂₄H₄₂O[1][2]
Molecular Weight346.6 g/mol [1]
XLogP310.5[1][3]
Boiling Point (Predicted)443.7 ± 14.0 °C[3]
Flash Point (Predicted)200.4 ± 9.8 °C[3]

The high XLogP3 value indicates that this compound is highly lipophilic and will be readily soluble in nonpolar organic solvents such as hexanes, ethyl acetate, and dichloromethane, and less soluble in polar solvents like methanol and acetonitrile. This property is a critical consideration for sample preparation and chromatographic method development.

I. Qualitative and Structural Analysis

The initial characterization of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- involves the unambiguous confirmation of its structure and purity. The following protocols are recommended for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and assess the purity of the compound.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a suitable choice due to the compound's nonpolar nature.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

      • Relaxation Delay (d1): 5 seconds.

      • Spectral Width: 0 to 220 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the arrangement of protons.

    • Correlate the ¹³C NMR chemical shifts with the expected carbon environments in the molecule.

B. Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight and obtaining fragmentation patterns that can further support structural identification.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-QTOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Given the phenolic hydroxyl group, negative ion mode [M-H]⁻ is expected to be sensitive.

    • Mass Range: m/z 100-1000.

    • Resolution: >10,000 FWHM.

    • Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical exact mass (346.3236 Da) to confirm the elemental composition.[1]

II. Purity and Quantitative Analysis

For purity assessment and quantification in various matrices, chromatographic techniques are indispensable.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Given its predicted boiling point and thermal stability, GC-MS is a suitable technique for the analysis of this compound.

Protocol: GC-MS for Purity and Impurity Profiling

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile organic solvent like hexane or dichloromethane.

    • Create a series of dilutions for calibration if quantification is needed.

  • GC-MS System and Parameters:

    • GC Column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Splitless mode for trace analysis, Split mode for higher concentrations).

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 320 °C.

      • Final Hold: 5 minutes at 320 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Scan Range: m/z 40-550.

B. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for quantifying Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. The phenolic chromophore allows for sensitive UV detection.

Protocol: RP-HPLC-UV for Quantification

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of 1 mg/mL in acetonitrile or methanol.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • HPLC System and Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is ideal due to the compound's high lipophilicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 275 nm (based on the typical absorbance of phenols).

    • Gradient Elution:

      • Start at 80% B.

      • Linear gradient to 100% B over 10 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

Workflow Diagrams

The following diagrams illustrate the logical flow for the analysis of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

cluster_qualitative Part 1: Structural Confirmation sample_prep_nmr Sample Prep (5-10 mg in CDCl3) nmr_acq NMR Acquisition (1H & 13C) sample_prep_nmr->nmr_acq nmr_data Spectral Analysis (Structure Verification) nmr_acq->nmr_data sample_prep_ms Sample Prep (Dilute in MeOH) hrms_acq HRMS Acquisition (ESI-QTOF/Orbitrap) sample_prep_ms->hrms_acq hrms_data Mass Analysis (Formula Confirmation) hrms_acq->hrms_data

Caption: Workflow for Qualitative Analysis.

cluster_quantitative Part 2: Purity & Quantitative Analysis cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method stock_sol Prepare Stock Solution (1 mg/mL in Hexane/ACN) cal_standards Create Calibration Standards stock_sol->cal_standards gcms_inj Inject into GC-MS cal_standards->gcms_inj hplc_inj Inject into HPLC-UV cal_standards->hplc_inj gcms_analysis Analyze Peak Area & Mass Spectrum gcms_inj->gcms_analysis hplc_analysis Analyze Peak Area @ 275 nm hplc_inj->hplc_analysis

Caption: Workflow for Quantitative Analysis.

References

  • PubChem. (n.d.). 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for handling "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" (CAS No. 134701-11-4), a highly lipophilic compound, in cell culture applications. Due to its physicochemical nature, achieving and maintaining its solubility in aqueous cell culture media presents a significant challenge. This document offers practical, field-proven insights and step-by-step protocols to ensure the successful use of this compound in your experiments.

Understanding the Challenge: Physicochemical Properties

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-", also known by trade names such as Irganox 1141, is characterized by its significant nonpolar structure, making it virtually insoluble in water.[1][2] A clear understanding of its properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₂₄H₄₂O[3]
Molecular Weight 346.6 g/mol [4]
Appearance Yellowish Liquid[1]
Water Solubility 0.016 mg/L at 20°C[1]
log Pow (Octanol-Water Partition Coefficient) 10.5 (Calculated)[1]
Melting Point -14.3 °C[1]
Boiling Point 386 °C at 1013 hPa (Extrapolated)[1]

The extremely high log Pow value underscores the compound's profound hydrophobicity, necessitating the use of specialized solubilization techniques for in vitro cell-based assays.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" in cell culture.

Q1: What is the best solvent to prepare a stock solution?

For highly lipophilic compounds like this, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6]

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

This phenomenon, often called "crashing out," is a common issue with highly hydrophobic compounds. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is exceedingly low. The organic solvent is quickly diluted, leaving the compound to precipitate out of the solution.[7]

To prevent this, a gradual dilution process is critical. Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial or stepwise dilution.[8] It is also crucial to use pre-warmed (37°C) cell culture media, as lower temperatures can decrease the solubility of the compound.[7]

Q3: My media looked fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

Delayed precipitation can be attributed to several factors:

  • Compound Instability: The compound may degrade over time at 37°C into less soluble byproducts.[7]

  • Interaction with Media Components: The compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes.[9][10]

  • Evaporation: Over long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.[9]

  • Cellular Metabolism: As cells metabolize, they can alter the pH of the culture medium.[7] For phenolic compounds, a change in pH can significantly impact solubility.[1][11][12]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The cytotoxicity of DMSO varies between cell lines. Most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. However, primary cells are often more sensitive and may require a final DMSO concentration of ≤ 0.1%. It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[6]

Q5: Are there any alternatives to DMSO for solubilizing this compound?

Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic molecules, thereby increasing their aqueous solubility.[13][14][15][16][] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity.[13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" in DMSO.

Materials:

  • "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 346.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 L/1000 mL * 346.6 g/mol * 1 mL = 0.003466 g = 3.466 mg

  • Weigh the compound: Aseptically weigh 3.466 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes.[18] If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat.[6]

  • Inspect and store: Visually confirm that the solution is clear and free of particulates. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[6][8]

Protocol 2: Stepwise Dilution into Cell Culture Medium

This protocol provides a method for diluting the DMSO stock solution into your final cell culture medium to minimize precipitation.

Procedure:

  • Pre-warm media: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[7]

  • Intermediate dilution: Create an intermediate dilution of your stock solution in pre-warmed media. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL, you can first dilute 10 µL of your 10 mM stock into 990 µL of pre-warmed media to create a 100 µM intermediate solution.

  • Final dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.

  • Mix gently: When adding the compound solution to the media at each step, do so dropwise while gently swirling the media. Avoid vigorous vortexing, which can introduce air bubbles.[6]

Troubleshooting Flowchart

This flowchart provides a systematic approach to resolving solubility issues.

G start Precipitation Observed in Cell Culture Media q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate delayed After incubation (hours/days) q1->delayed cause1 Potential Cause: - Rapid dilution ('crashing out') - Cold media - High final concentration immediate->cause1 cause2 Potential Cause: - Compound instability - Interaction with media components - Evaporation - pH shift delayed->cause2 sol1 Solution: 1. Perform serial/stepwise dilutions. 2. Use pre-warmed (37°C) media. 3. Lower the final working concentration. 4. Increase final DMSO % (if tolerated by cells). cause1->sol1 sol2 Solution: 1. Assess compound stability at 37°C. 2. Try serum-free media (or adjust serum %). 3. Ensure proper incubator humidification. 4. Monitor media pH; consider more robust buffering. cause2->sol2 q2 Is precipitation resolved? sol1->q2 sol2->q2 alt_sol Alternative Strategy: Consider using cyclodextrins (e.g., HP-β-CD) for solubilization. q2->alt_sol No end_success Experiment Proceeding q2->end_success Yes

Caption: Troubleshooting workflow for precipitation issues.

Advanced Solubilization Strategy: Cyclodextrins

For cell lines that are highly sensitive to DMSO or for experiments where DMSO may interfere with the assay, (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) offers an excellent alternative.[13] Cyclodextrins form inclusion complexes with hydrophobic drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[14][15][16][]

Protocol 3: Preparation of a Stock Solution using HP-β-CD

Materials:

  • "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-"

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare HP-β-CD solution: Prepare a concentrated solution of HP-β-CD in sterile water or PBS (e.g., 20-40% w/v).

  • Add the compound: While stirring the HP-β-CD solution, slowly add the pre-weighed "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-".

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Sterile filter: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter.

  • Determine concentration: It is advisable to determine the final concentration of your compound in the cyclodextrin solution analytically (e.g., using HPLC) as the efficiency of complexation can vary.

  • Storage: Store the stock solution at 4°C or -20°C.

Final Recommendations

The successful use of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" in cell culture is achievable with careful planning and execution of the solubilization protocol.

  • Always start with a high-concentration stock in 100% DMSO.

  • Perform stepwise dilutions in pre-warmed media.

  • Maintain the final DMSO concentration as low as possible, and always below the cytotoxic level for your specific cells (typically <0.5%).

  • Always include a vehicle control in your experiments.

  • For sensitive applications, consider cyclodextrins as an alternative solubilizing agent.

By following these guidelines, researchers can minimize solubility-related issues and obtain reliable and reproducible results in their cell-based assays.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media? Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Retrieved from [Link]

  • ResearchGate. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • PubMed Central. (2019, February 22). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Retrieved from [Link]

  • NIH. (n.d.). Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation methods of CD/drug inclusion complexes. Retrieved from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • PubMed Central. (2013, July 16). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. Retrieved from [Link]

  • PubMed Central. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]

  • Frontiers. (n.d.). Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Retrieved from [Link]

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Navigating Irganox 1141 Interference: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results in biological assays. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding interference caused by Irganox 1141, a common antioxidant additive.

Introduction: The Hidden Variable in Your Experiments

Irganox 1141 is a sterically hindered phenolic antioxidant widely used as a stabilizer in the manufacturing of various polymers.[1][2][3] It is frequently incorporated into laboratory plastics, such as microplates, pipette tips, and storage tubes, to protect them from degradation during manufacturing and sterilization.[4][5][6][7] While beneficial for polymer stability, Irganox 1141 can leach from these materials into experimental samples, introducing a significant confounding variable in sensitive biological assays.

The primary mechanism of Irganox 1141's antioxidant activity involves scavenging free radicals, which can inadvertently interfere with assay chemistries that rely on redox reactions.[3][8][9] This interference can manifest as either falsely elevated or diminished signals, leading to erroneous data interpretation and potentially compromising research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Irganox 1141 and where does it come from?

A1: Irganox 1141, chemically known as 2,4-dimethyl-6-(1-methylpentadecyl)-phenol, is a primary antioxidant belonging to the sterically hindered phenol class.[2][10] Its principal function is to prevent the thermo-oxidative degradation of polymers during processing and throughout their lifecycle.[9][11] You are most likely to encounter it as a leachable from common laboratory consumables, including but not limited to:

  • Polystyrene (PS) and Polypropylene (PP) microplates

  • Pipette tips

  • Cryovials and sample storage tubes

  • Plastic components of single-use bioreactors and fluid paths

Q2: How does Irganox 1141 interfere with biological assays?

A2: The interference is primarily due to its chemical reactivity as an antioxidant.[12] Many biological assays, particularly those involving enzymatic reactions, fluorescence, or chemiluminescence, are sensitive to the redox state of the reaction environment. The phenolic group in Irganox 1141 can donate a hydrogen atom to neutralize free radicals, thereby disrupting assays that generate or consume reactive oxygen species (ROS).[3][8] This can lead to:

  • Signal Quenching: In assays where a signal is generated via an oxidative process (e.g., HRP-based ELISAs, luciferin-luciferase systems), Irganox 1141 can scavenge the necessary radical intermediates, leading to a falsely low or absent signal.

  • False Positives/Negatives: By altering the redox balance, it can directly interact with assay components, mimicking or inhibiting the activity of the analyte of interest.[13]

Q3: Which types of assays are most susceptible to Irganox 1141 interference?

A3: While any sensitive assay can be affected, the following are particularly vulnerable:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those utilizing horseradish peroxidase (HRP) substrates.

  • Cell-Based Assays: Assays measuring cytotoxicity, cell proliferation (e.g., MTT, XTT), or oxidative stress.

  • Reporter Gene Assays: Luciferase-based systems are highly susceptible to signal quenching.

  • High-Throughput Screening (HTS): The use of large numbers of plastic consumables increases the cumulative exposure to leachables.

Troubleshooting Guides: Isolating and Mitigating Interference

If you suspect Irganox 1141 or other leachables are impacting your results, a systematic troubleshooting approach is crucial.

Guide 1: Confirming Leachable Interference

This workflow is designed to determine if a leachable substance is the root cause of your assay variability.

Leachable_Confirmation_Workflow cluster_0 Phase 1: Initial Suspicion cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Conclusion A Inconsistent results observed (e.g., high well-to-well variability, poor Z-factor, batch effects) B Perform 'Leachate Test' A->B C Incubate assay buffer in suspect labware vs. glass control B->C Method D Run 'buffer-only' blanks in both 'leachate' and control buffer C->D E Compare signals. Is there a significant difference? D->E F_Yes Yes: Leachable interference is likely. Proceed to Mitigation Strategies. E->F_Yes Significant Difference F_No No: Interference is unlikely. Investigate other variables (reagents, protocol, etc.). E->F_No No Significant Difference

Caption: Workflow to confirm interference from labware leachables.

Step-by-Step Protocol: The Leachate Test

  • Preparation:

    • Select the suspect plasticware (e.g., a 96-well plate).

    • As a negative control, use high-quality glass vials or a plate known to be free of interfering additives.

  • Incubation:

    • Dispense your complete assay buffer (or the cell culture medium you use) into both the suspect plasticware and the glass control.

    • Incubate under the same conditions as your actual experiment (time, temperature, CO2, etc.). This allows time for substances to leach into the buffer.

  • Assay Execution:

    • Transfer the "leached" buffer from the plasticware and the "control" buffer from the glass into a fresh, high-quality assay plate (preferably one validated for low leachables).

    • Run your assay using only these buffers as your "blank" samples (i.e., no analyte or cells). Include your standard positive and negative assay controls.

  • Analysis:

    • Compare the signal from the "leached" buffer blank to the "control" buffer blank. A statistically significant difference in the signal is a strong indicator of leachable interference.

Guide 2: Mitigation Strategies

Once leachable interference is confirmed, employ one or more of the following strategies.

Strategy 1: Material Selection and Pre-Treatment

The most effective approach is to prevent the introduction of the interfering substance in the first place.

StrategyDescriptionProsCons
Use "Low-Bind" or "Biologically-Inert" Labware Select products specifically marketed and certified as low in leachables and extractables.Most reliable solution.Higher cost; may not be available for all formats.
Pre-Washing/Rinsing Rinse labware with a solvent appropriate for your assay (e.g., sterile water, PBS, or a mild detergent solution followed by extensive rinsing).Can reduce surface contaminants.May not remove additives embedded within the polymer matrix. Risk of introducing other contaminants.
Solvent Extraction For non-sterile applications, a brief rinse with a more aggressive solvent (e.g., ethanol or methanol) followed by thorough drying can be effective.More effective at removing leachables.CRITICAL: Must be validated to ensure no residual solvent interferes with the assay. Not suitable for all plastics or sterile applications.

Strategy 2: Assay Modification

If changing labware is not feasible, modifying the assay protocol can sometimes reduce sensitivity to interference.

Assay_Modification_Workflow Start Interference Confirmed A Increase Reagent Concentration Start->A Option 1 B Reduce Incubation Time Start->B Option 2 C Change Detection Chemistry Start->C Option 3 D Evaluate Results A->D B->D C->D End_Success Interference Mitigated D->End_Success Improvement End_Fail Still Interfering: Revert to Material Selection D->End_Fail No Improvement

Caption: Decision tree for modifying assay protocols to reduce interference.

  • Increase Enzyme/Substrate Concentration: In some cases, increasing the concentration of key reagents (like HRP or its substrate) can overcome the inhibitory effect of a low-concentration leachable. This requires re-optimization of the assay.

  • Reduce Incubation Times: Shorter contact time between your sample/reagents and the plastic can reduce the amount of leached substance.

  • Switch Detection Modality: If you are using a redox-sensitive system (e.g., HRP/TMB), consider switching to an alternative that is not based on an oxidative reaction, such as those using alkaline phosphatase (AP) or fluorescent labels that are not prone to redox quenching.

Concluding Remarks

Interference from plastic additives like Irganox 1141 is an often-overlooked source of experimental error. By understanding the chemical nature of the interference and employing systematic troubleshooting, researchers can ensure the integrity and reproducibility of their data. The most robust solution is proactive: the careful selection and validation of laboratory consumables to minimize the presence of leachables and extractables.[14] Always demand transparency from manufacturers regarding additives in their products.

References

  • Irganox® 1141. Plastics & Rubber, BASF.
  • Irganox® 1141 (Heat Stabilizer)
  • IRGANOX 1141 | 134701-20-5. ChemicalBook.
  • Irganox 1141 | 134701-20-5. Biosynth.
  • irganOx 1141 cas 134701-20-5. SincereChemical.
  • irganOx 1141 cas 134701-20-5. Haihang Industry.
  • IRGANOX 1141 CAS#: 134701-20-5. ChemicalBook.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC, NIH.
  • Comparative study of the antioxidant capability of EDTA and Irganox. PMC, NIH.
  • IRGANOX®. BASF.
  • Irganox® brand by BASF. Polymer additives, SpecialChem.
  • Antioxidants. Plastics & Rubber, BASF.
  • Evaluation of Leachable Substances from Materials with Applications in Foods and Pharmaceuticals. Science - Society of Toxicology.
  • IRGANOX 1141 - Safety D
  • Interferences in Immunoassay. PMC, NIH.
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf.

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Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-6-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-dimethyl-6-substituted phenols. This guide is designed for researchers, chemists, and process development professionals who are working with this important class of molecules. These sterically hindered phenols are critical building blocks for antioxidants, pharmaceuticals, and specialty polymers.

The primary challenge in their synthesis is achieving high regioselectivity for the introduction of a substituent at the C6 position, the only remaining unsubstituted ortho-position on the 2,4-dimethylphenol scaffold. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of this reaction and optimize your outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when planning the synthesis.

Q1: What are the most common and effective synthetic routes for preparing 2,4-dimethyl-6-substituted phenols?

The most prevalent and industrially significant method is the direct ortho-alkylation of 2,4-dimethylphenol. This is a specific type of Friedel-Crafts alkylation reaction where an alkylating agent is introduced onto the aromatic ring.[1] The key to success lies in choosing a catalytic system that strongly directs the incoming electrophile to the ortho position relative to the hydroxyl group, overcoming the potential for para-alkylation or O-alkylation.

Q2: How do I select the appropriate alkylating agent for my desired C6 substituent?

The choice of alkylating agent is dictated by the substituent you wish to introduce and is fundamentally linked to the catalytic system. The most common agents are:

  • Olefins (e.g., isobutylene, propene): These are widely used in industrial processes, especially for creating bulky tertiary alkyl groups like tert-butyl. They react under acidic catalysis to form a carbocation, which then acts as the electrophile.[2]

  • Alcohols (e.g., methanol, isopropanol): Alcohols can be used in the presence of certain catalysts that facilitate their in-situ dehydration to the corresponding alkene or activate them directly.[3] This approach can be advantageous for atom economy.

  • Alkyl Halides (e.g., methyl iodide): While a classic Friedel-Crafts alkylating agent, using alkyl halides for phenols can be complicated by competing O-alkylation (Williamson ether synthesis), especially under basic conditions.[4][5] Careful control of reaction conditions is paramount.

Q3: What is the role of the catalyst in directing ortho-alkylation, and which catalysts are most effective?

The catalyst is the most critical component for achieving high ortho-selectivity. It functions by coordinating to the phenolic oxygen, which not only activates the aromatic ring but also creates steric hindrance around the oxygen, guiding the electrophile to the adjacent ortho-positions.[6]

  • Aluminum Phenoxides: Formed in situ by reacting the starting phenol with an aluminum source (e.g., aluminum metal or trialkylaluminum), this is a classic and highly effective catalyst. The aluminum center's coordination to the phenolic oxygen is believed to form a six-membered transition state with the incoming olefin, ensuring high ortho-selectivity.[6]

  • Metal/Lewis Acid Systems: Modern approaches utilize cooperative catalysis, such as a combination of a transition metal (e.g., Pd/C) and a Lewis acid (e.g., Sc(OTf)₃). These systems can offer high selectivity under milder conditions.[7][8]

  • Metal Oxides: Catalysts like magnesium oxide have been used for vapor-phase alkylations, particularly with simple alcohols like methanol.[9]

  • Shape-Selective Catalysts: Zeolites can provide excellent ortho-selectivity by using their defined porous structure to sterically prevent the formation of bulkier para-isomers.[3]

Q4: My starting 2,4-dimethylphenol appears discolored (pink or brown). Can I still use it?

Phenols are susceptible to oxidation, which causes the formation of colored quinone-type impurities.[10] While trace discoloration may not significantly impact some robust reactions, it is best practice to use pure starting materials. Oxidized phenol can potentially interfere with catalyst activity and lead to colored impurities in the final product. If the discoloration is significant, purification by distillation (under vacuum to prevent thermal decomposition) or recrystallization is recommended.[11]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Poor Regioselectivity — High Levels of O-Alkylation

Q: My primary side product is the phenyl ether (O-alkylation) instead of the desired C6-alkylated phenol. How can I favor C-alkylation?

Analysis: O-alkylation is often the kinetically favored product, especially at lower temperatures, while C-alkylation is typically the thermodynamically more stable product.[3] The reaction conditions can be manipulated to favor the desired outcome.

Solutions:

  • Increase Reaction Temperature: Higher temperatures often promote the Fries rearrangement of the initially formed O-alkylated product to the more stable C-alkylated isomer. This is a common strategy to drive the reaction towards thermodynamic control.

  • Verify Catalyst System: The choice of catalyst is crucial. Strong Lewis acids like AlCl₃ or aluminum phenoxides are known to strongly favor C-alkylation.[5][6] If you are using a base-catalyzed system with an alkyl halide, O-alkylation is the expected dominant pathway (Williamson ether synthesis).[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor C-alkylation in Friedel-Crafts type reactions.

Problem 2: Poor Regioselectivity — Formation of Multiple Isomers

Q: I am getting a mixture of products, including alkylation at the C5 position or other isomers. How can I improve selectivity for the C6 position?

Analysis: While the existing methyl and hydroxyl groups strongly direct to the C6 position, harsh reaction conditions or an inappropriate catalyst can lead to a loss of selectivity.

Solutions:

  • Use a Sterically Hindered Catalyst: A bulky catalyst system will preferentially direct the incoming alkyl group to the most accessible ortho-position (C6), which is less sterically hindered than the C3 or C5 positions flanked by methyl groups. Aluminum phenoxide catalysts are particularly effective in this regard.[6]

  • Moderate Reaction Conditions: Extremely high temperatures can sometimes lead to isomerization or rearrangement reactions. Attempt to find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Re-evaluate the Alkylating Agent: Highly reactive alkylating agents can be less selective. If possible, choose an agent that requires robust catalytic activation, giving the catalyst more control over the reaction's regiochemistry.

Problem 3: Low Yield — Significant Formation of Poly-Alkylated Products

Q: My reaction is producing a large amount of 2,4-dimethyl-2,6-disubstituted phenol. How can I promote mono-alkylation at the C6 position?

Analysis: The newly formed 2,4-dimethyl-6-substituted phenol is itself an activated aromatic ring and can undergo a second alkylation, usually at the other ortho-position (C2), if conditions are too harsh or the stoichiometry is incorrect. This is a common issue in Friedel-Crafts alkylation.[1]

Solutions:

  • Adjust Stoichiometry: The most effective way to suppress polyalkylation is to use the phenol substrate in excess relative to the alkylating agent.[5] This ensures that the alkylating agent is more likely to encounter a molecule of the starting material rather than the mono-alkylated product. A molar ratio of 2:1 to 4:1 (phenol:alkylating agent) is a good starting point for optimization.

  • Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Stop the reaction as soon as the formation of the desired mono-alkylated product is maximized and before significant amounts of the di-alkylated product begin to form.[12]

  • Lower Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, making it easier to control and stop at the mono-alkylation stage.

Problem 4: Difficult Product Purification

Q: My crude product is an oily mixture that is difficult to purify by column chromatography or crystallization. What are my options?

Analysis: The final product, starting material, and side products often have similar polarities and boiling points, making separation challenging.

Solutions:

  • Vacuum Distillation: For many substituted phenols, vacuum distillation is the most effective purification method.[13] It allows for separation based on boiling point at a reduced temperature, which prevents thermal degradation of the product. A fractional distillation column can provide the necessary separation efficiency.

  • Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help. The phenolic products will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the purified phenol mixture, which can then be extracted and subjected to final purification.

  • Catalyst Removal: Ensure that all catalyst residues are thoroughly removed during the workup, as they can complicate purification and product stability. For example, aluminum-based catalysts are typically quenched with water or dilute acid and removed by filtration or extraction.[6]

Section 3: Data & Diagrams

Table 1: Comparison of Selected Catalytic Systems for Ortho-Alkylation of Phenols
Catalyst SystemAlkylating AgentTypical TemperatureKey AdvantagesPotential IssuesReferences
Aluminum PhenoxideOlefins (e.g., Isobutylene)110-130°CHigh ortho-selectivity, well-established method.Requires in situ preparation, sensitive to moisture.[6],[2]
Pd/C and Sc(OTf)₃Primary Alcohols100-150°CHigh atom economy, heterogeneous catalyst is reusable.Requires dual catalyst system, potential for metal leaching.[7],[8]
Magnesium Oxide (MgO)Alcohols (e.g., Methanol)400-460°CSuitable for vapor-phase continuous processes.Requires very high temperatures, may lack general applicability.[9]
Zeolites (e.g., H-ZSM-5)Olefins, Alcohols150-250°CShape-selective, enhances ortho-product formation.Catalyst deactivation can occur, requires specific pore sizes.[3]
Diagrams

// Yield Path Yield_Solutions [label="Troubleshoot Yield:\n- Check catalyst activity/loading\n- Verify reagent purity\n- Optimize temp & time\n- Ensure inert atmosphere", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Purity Path Check_Regioselectivity [label="Poor Regioselectivity?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Polyalkylation [label="Polyalkylation?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Regioselectivity Solutions O_Alkylation [label="O-Alkylation Issue:\n- Increase temperature\n- Use strong Lewis acid catalyst\n- Use non-polar solvent", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Isomer_Formation [label="Isomer Formation:\n- Use sterically bulky catalyst\n- Moderate reaction temp", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Polyalkylation Solutions Poly_Solutions [label="Polyalkylation Issue:\n- Use phenol in excess\n- Reduce reaction time\n- Lower reaction temperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Optimized Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> Check_Yield; Check_Yield -> Yield_Solutions [label="Yes"]; Check_Yield -> Check_Purity [label="No"]; Yield_Solutions -> Check_Purity;

Check_Purity -> Check_Regioselectivity [label="Yes"]; Check_Purity -> End [label="No, Success!"];

Check_Regioselectivity -> O_Alkylation [label="Yes (Ether)"]; Check_Regioselectivity -> Check_Polyalkylation [label="No"]; O_Alkylation -> Check_Polyalkylation;

Check_Polyalkylation -> Poly_Solutions [label="Yes"]; Check_Polyalkylation -> Isomer_Formation [label="No"]; Poly_Solutions -> End; Isomer_Formation -> End; } enddot Caption: Troubleshooting workflow for optimizing the synthesis of 2,4-dimethyl-6-substituted phenols.

OrthoAlkylationMechanism Phenol 2,4-Dimethylphenol Catalyst_Formation In Situ Catalyst Formation Phenol->Catalyst_Formation Aluminum Aluminum Alkyl (AlR3) Aluminum->Catalyst_Formation Olefin Alkene (e.g., Isobutylene) Transition_State Six-Membered Transition State Olefin->Transition_State Aluminum_Phenoxide Aluminum Phenoxide Intermediate Catalyst_Formation->Aluminum_Phenoxide Aluminum_Phenoxide->Transition_State + Alkene Product Ortho-Alkylated Phenol Transition_State->Product Rearrangement

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 2,4-Dimethyl-6-tert-butylphenol[2]

This protocol details the synthesis via Friedel-Crafts alkylation using isobutylene gas and an in situ prepared aluminum phenoxide catalyst.

Materials:

  • 2,4-Dimethylphenol

  • Toluene (anhydrous)

  • Aluminum turnings or powder

  • Isobutylene gas

  • Nitrogen gas (inert atmosphere)

  • Hydrochloric acid (e.g., 2M HCl)

  • Sodium sulfate or magnesium sulfate (anhydrous)

Procedure:

  • Reactor Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube. Ensure the system is thoroughly dried and purged with nitrogen.

  • Catalyst Formation:

    • Charge the flask with 2,4-dimethylphenol (1.0 eq) and anhydrous toluene.

    • Under a nitrogen atmosphere, add aluminum powder (e.g., 1-2 mol% relative to the phenol).

    • Heat the mixture with vigorous stirring to ~180-190°C. Hydrogen gas will evolve as the aluminum reacts with the phenol to form the aluminum phenoxide catalyst. Maintain this temperature until the gas evolution ceases, indicating complete catalyst formation.

  • Alkylation Reaction:

    • Cool the reaction mixture to the desired reaction temperature (e.g., 130°C).

    • Introduce a steady stream of isobutylene gas through the gas inlet tube below the surface of the reaction mixture. Maintain vigorous stirring to ensure good gas dispersion.

    • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 2M HCl to neutralize the catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to yield 2,4-dimethyl-6-tert-butylphenol as a colorless liquid or low-melting solid.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.2c05021][7][8]

  • Catalyst composition for the ortho-alkylation of a phenol. Google Patents (EP0119190B1). [URL: https://patents.google.com/patent/EP0119190B1/en][9]

  • Ortho-Alkylation of Phenols Using Aluminum Phenoxide - Application Notes. BenchChem. [URL: https://www.benchchem.com/application-notes/ortho-alkylation-of-phenols-using-aluminum-phenoxide][6]

  • Ortho-alkylation of phenols. Google Patents (US3032595A). [URL: https://patents.google.com/patent/US3032595A/en][14]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. [URL: https://www.exporter-china.com/2024/03/20/what-is-the-mechanism-of-phenol-alkylation/][1]

  • Troubleshooting side reactions during the formylation step of synthesis. BenchChem. [URL: https://www.benchchem.com/troubleshooting/side-reactions-during-formylation][12]

  • Optimization conditions for the synthesis of phenol. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-conditions-for-the-synthesis-of-phenol_tbl1_323801833]
  • Preventing side reactions in the alkylation of phenol to 2-Propylphenol. BenchChem. [URL: https://www.benchchem.com/troubleshooting/preventing-side-reactions-in-the-alkylation-of-phenol-to-2-propylphenol][3]

  • Purification of impure phenols by distillation with an organic solvent. Google Patents (US3169101A). [URL: https://patents.google.com/patent/US3169101A/en][13]

  • Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. ResearchGate. [URL: https://www.researchgate.net/publication/281691524_Synthesis_of_antioxidant_24-dimethyl-6-tert-butylphenol][2]

  • Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/blog/alkylation-and-dealkylation-of-phenols-and-application-of-magnesium-iodide-in-dealkylation-of-phenol-ethers.html][4]

  • Buffered Phenol Troubleshooting. Protocol Online. [URL: http://www.protocol-online.org/forums/topic/11877-buffered-phenol-troubleshooting/][10]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [URL: https://www.jk-sci.com/friedel-crafts-alkylation][5]

  • Cleaning Dirty Phenol. YouTube (NileRed). [URL: https://www.youtube.com/watch?v=s5t2nC-i2tY][11]

Sources

Preventing discoloration in polymers stabilized with hindered phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for researchers, scientists, and professionals in drug development and polymer science. This guide addresses a persistent challenge in the field: the discoloration of polymers stabilized with hindered phenolic antioxidants. My aim is to provide you with not just solutions, but a deep, mechanistic understanding of the problem, enabling you to design robust and color-stable formulations.

This is not a static document. It's a live resource built on years of laboratory experience and a thorough understanding of polymer degradation chemistry. We will explore the "why" behind the yellowing, pinking, or browning of your materials and equip you with targeted, evidence-based strategies to prevent it.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions we receive.

Q1: My white polymer, stabilized with a hindered phenol like BHT, is turning yellow after processing. What is happening?

This is a classic case of antioxidant transformation. Hindered phenolic antioxidants work by scavenging radicals to prevent polymer degradation. In doing so, they are consumed and transformed into various byproducts. The initial yellowing is most often caused by the formation of stilbenequinones or quinonemethides, which are highly conjugated molecules that absorb light in the blue-violet region of the spectrum, making them appear yellow. This process is an inherent consequence of the antioxidant's protective function.

Q2: The discoloration seems to worsen over time, especially in storage. Why?

This phenomenon, often called "gas fading" or "phenolic yellowing," is typically caused by the reaction of the hindered phenol or its transformation products with atmospheric oxides of nitrogen (NOx). NOx can originate from gas-fired heating systems, forklifts, or atmospheric pollution. These reactions form additional chromophores (color-causing molecules), leading to a progressive deepening of the discoloration, which can range from yellow to pink or even brown.

Q3: I'm seeing a pink or red discoloration, not yellow. Is this a different problem?

While yellowing is most common, pink, red, or tan discolorations are also linked to hindered phenol chemistry. This often occurs when the antioxidant byproducts react with alkaline (basic) substances present in the formulation or the environment. Fillers like calcium carbonate, certain pigments, or even basic salts can create an alkaline environment that promotes the formation of different, often pink-colored, ionized species from the antioxidant derivatives.

Q4: Can I solve this by simply adding more hindered phenol antioxidant?

No, this approach is often counterproductive. Increasing the concentration of the primary phenolic antioxidant can lead to a higher concentration of the very byproducts that cause discoloration. The key is not to add more of the same, but to add a synergistic co-stabilizer that can intercept the discoloration pathway.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific discoloration issues and presents structured, actionable solutions.

Issue 1: Rapid Yellowing During Melt Processing

You observe significant yellowing immediately after extrusion or injection molding.

Root Cause Analysis:

During high-temperature melt processing, the phenolic antioxidant is actively scavenging radicals generated by thermal and shear stress. This accelerates its conversion to yellow quinonemethide byproducts. The thermal energy provides the activation energy needed for these transformations.

Solution Pathway:

The most effective strategy is to introduce a secondary antioxidant , typically a phosphite or phosphonite.

  • Mechanism of Action: Phosphites are hydroperoxide decomposers. They break down hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of the polymer, into non-radical, stable alcohols (ROH). By eliminating hydroperoxides, the phosphite reduces the overall oxidative stress on the primary hindered phenol, meaning less of it is consumed and converted into colored byproducts. The phosphite essentially "spares" the phenol to do its job for long-term heat aging stability.

  • Synergistic Relationship Diagram:

    G Polymer Polymer Matrix (Under Thermal Stress) ROO Peroxy Radicals (ROO●) Polymer->ROO Oxidation ROOH Hydroperoxides (ROOH) ROO->ROOH Forms Phenol Hindered Phenol (Primary Antioxidant) ROO->Phenol Scavenges ROOH->ROO Decomposes to more radicals Phosphite Phosphite (Secondary Antioxidant) ROOH->Phosphite Decomposes Stable_Polymer Stabilized Polymer Phenol->Stable_Polymer Colored_Byproducts Colored Quinonemethides (Yellowing) Phenol->Colored_Byproducts Forms Phosphite->Stable_Polymer Stable_Alcohols Stable Alcohols (ROH) Phosphite->Stable_Alcohols Forms

    Caption: Synergism between primary (phenol) and secondary (phosphite) antioxidants.

Experimental Protocol: Evaluating Stabilizer Packages

  • Formulation: Prepare several batches of your polymer.

    • Control: Polymer + Hindered Phenol (e.g., 0.1% by weight).

    • Test 1: Polymer + Hindered Phenol (0.1%) + Phosphite A (0.1%).

    • Test 2: Polymer + Hindered Phenol (0.1%) + Phosphite B (0.1%).

  • Compounding: Extrude all formulations under identical conditions (temperature profile, screw speed, residence time).

  • Sample Preparation: Injection mold the extruded pellets into standard color plaques (e.g., 2mm thick).

  • Initial Color Measurement: Immediately after molding, measure the color of the plaques using a spectrophotometer or colorimeter. Record the CIE Lab* values, paying close attention to the b* value (yellowness index).

  • Analysis: Compare the b* values across the different formulations. A lower b* value indicates less yellowing and a more effective stabilizer package.

Data Summary Table:

FormulationHindered Phenol (wt%)Phosphite (wt%)Initial Yellowness Index (b*)
Control0.10.08.5
Test 10.10.1 (Phosphite A)2.1
Test 20.10.1 (Phosphite B)1.8
Issue 2: Discoloration During Storage or Post-Irradiation (e.g., Gamma Sterilization)

Your polymer parts look fine after production but develop a yellow or pink hue after days or weeks in storage, or immediately after gamma/e-beam sterilization.

Root Cause Analysis:

This is a two-part problem.

  • Gas Fading: As previously mentioned, NOx in the atmosphere reacts with the phenol.

  • Post-Irradiation Effects: High-energy radiation (like gamma rays) used for sterilizing medical devices generates a massive initial concentration of radicals in the polymer. The phenolic antioxidant is rapidly consumed to neutralize these, leading to a high concentration of colored byproducts. This is particularly problematic in drug development and medical device applications.

Solution Pathway:

Combine the phenolic antioxidant with a Hindered Amine Light Stabilizer (HALS) . While traditionally used for UV stability, HALS are extremely effective at preventing gas fading and post-irradiation discoloration.

  • Mechanism of Action: HALS do not absorb UV radiation. Instead, they act as radical scavengers through a regenerative cycle known as the Denisov Cycle. A key advantage is that HALS and their active nitroxyl radical form are highly effective at trapping the specific radical species generated by NOx and radiation. Furthermore, some HALS possess a basic character that can neutralize acidic residues which might otherwise contribute to degradation pathways. This multi-faceted scavenging ability protects the primary phenolic antioxidant from being consumed by these specific environmental triggers.

  • Logical Workflow for Stabilizer Selection:

    G Problem Identify Discoloration Trigger Processing Melt Processing (Thermal) Problem->Processing Storage Storage / Gas Fading (Environmental) Problem->Storage Radiation Gamma / E-beam (High Energy) Problem->Radiation Solution Select Co-Stabilizer Processing->Solution Storage->Solution Radiation->Solution Phosphite Add Phosphite (Hydroperoxide Decomposer) Solution->Phosphite If thermal HALS Add HALS (Radical Scavenger) Solution->HALS If environmental or radiation

    Caption: Decision workflow for selecting the appropriate co-stabilizer.

Experimental Protocol: Gas Fade & Irradiation Testing

  • Formulation: Prepare plaques as described in the previous protocol, but include formulations with HALS.

    • Control: Polymer + Hindered Phenol (0.1%).

    • Test 3: Polymer + Hindered Phenol (0.1%) + HALS A (0.15%).

  • Gas Fade Test:

    • Place a set of plaques in a controlled chamber with a low, constant concentration of NOx (e.g., from a gas burner exhaust or a dedicated testing apparatus) for a set period (e.g., 7 days).

    • Keep a control set of plaques in a sealed, inert environment (e.g., a nitrogen-purged bag).

    • Measure the color (Δb*) change between the exposed and unexposed samples.

  • Irradiation Test:

    • Send another set of plaques for gamma irradiation at a standard dose (e.g., 25-50 kGy).

    • Measure the color immediately post-irradiation and after a set aging period (e.g., 30 days) to check for post-irradiation color evolution.

  • Analysis: A successful HALS package will show a significantly smaller change in the yellowness index (Δb*) after both gas fade exposure and irradiation compared to the control.

Summary and Final Recommendations

Discoloration linked to hindered phenols is not a sign of a "bad" antioxidant, but rather evidence that it is performing its primary function. The solution lies in building a synergistic stabilizer system where each component addresses a specific stage of the polymer degradation and antioxidant chemistry cycle.

  • For process-induced yellowing , your first line of defense is a phosphite secondary antioxidant.

  • For long-term storage stability, gas fading, and post-sterilization color , a HALS is the most effective tool.

  • In many demanding applications, particularly in medical devices, a three-component system of a hindered phenol, a phosphite, and a HALS provides the most robust and comprehensive protection against both degradation and discoloration.

By understanding these mechanisms and employing a targeted, analytical approach to formulation, you can overcome the challenge of discoloration and ensure the long-term stability and aesthetic quality of your polymer products.

References

  • Title: The Role of Antioxidants in Polymer Discoloration Source: Polymer Degradation and Stability URL: [Link]

  • Title: Formation of stilbenequinone upon oxidation of BHT Source: ScienceDirect URL: [Link]

  • Title: Gas Fading and Discoloration of Polymers Source: Polymer Additives Handbook URL: [Link]

  • Title: Mechanisms of discoloration of plastics Source: Additives for Polymers URL: [Link]

  • Title: The role of phosphite antioxidants in the stabilization of polymers Source: Polymer Degradation and Stability URL: [Link]

  • Title: Gamma Sterilization of Polypropylene for Medical Devices Source: MDDI (Medical Device and Diagnostic Industry) URL: [Link]

  • Title: Mechanism of action of hindered amine light stabilizers Source: Polymer Degradation and Stability URL: [Link]

Technical Support Center: Enhancing Polymer Thermal Stability with Irganox 1141

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and formulation chemists dedicated to improving the thermal stability of polymeric materials. Here, we delve into the practical application and troubleshooting of Irganox 1141, a high-performance phenolic antioxidant. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you in your experimental endeavors.

Section 1: Understanding Irganox 1141 and Polymer Degradation

What is Irganox 1141 and how does it work?

Irganox 1141 is a sterically hindered phenolic antioxidant designed to protect organic polymers against thermo-oxidative degradation.[1] Its primary function is to interrupt the free-radical chain reactions that occur during polymer processing and end-use, which are initiated by heat, light, and residual catalyst residues.[2][3]

The mechanism of thermo-oxidative degradation is a free-radical chain reaction consisting of initiation, propagation, and termination steps.[3] Heat or other energy sources can cause the formation of free radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other polymer chains, propagating the degradation process and leading to a loss of mechanical properties, discoloration, and overall failure of the material.[2]

Irganox 1141, as a primary antioxidant, donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radicals, neutralizing them and stopping the degradation cascade. The resulting Irganox 1141 radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.[4]

graph TD; A[Polymer + Heat/Shear] --> B{Polymer Radical (R•)}; B --> C{Peroxy Radical (ROO•)}; C --> D[Degradation]; subgraph "With Irganox 1141"; C -- "Irganox 1141-H" --> E{Stable Polymer Hydroperoxide (ROOH)}; C -- "Irganox 1141-H" --> F{Stable Irganox 1141 Radical}; end E -- "Secondary Antioxidant" --> G[Non-radical Products]; Caption: Simplified mechanism of Irganox 1141 action.
In which polymers is Irganox 1141 typically used?

Irganox 1141 is versatile and finds application in a range of polymers, including:

  • Polyolefins (Polyethylene, Polypropylene)

  • Polyvinyl Chloride (PVC)

  • Acrylonitrile Butadiene Styrene (ABS)

  • MBS (Methacrylate-Butadiene-Styrene)

  • Linear Polyurethane

  • Polyamides

Section 2: Troubleshooting Common Issues

This section addresses frequently encountered problems during the application of Irganox 1141 and provides systematic troubleshooting guidance.

Issue: Polymer Discoloration (Yellowing/Pinking)

Question: My polymer compound is exhibiting a yellow or pinkish hue after processing or storage. Is Irganox 1141 the cause, and how can I prevent this?

Answer: Discoloration, such as yellowing or pinking, is a known issue with phenolic antioxidants, including Irganox 1141.[5] It's crucial to understand that this discoloration is often a cosmetic issue and does not necessarily indicate a loss of thermal stability.[6] The color formation is typically due to the transformation of the phenolic antioxidant into quinone-type structures upon reaction with oxygen or other oxidizing species.[6]

Causality and Troubleshooting Steps:

  • Over-oxidation: Excessive heat or shear during processing can accelerate the oxidation of the antioxidant, leading to more colored byproducts.

    • Solution: Optimize your processing parameters. Try reducing the melt temperature, screw speed, or residence time to the minimum required for good dispersion.

  • Gas Fading: Exposure to nitrogen oxides (NOx) from sources like gas-fired heaters or forklifts can cause a reaction with phenolic antioxidants, leading to discoloration.[7]

    • Solution: Store stabilized resins and finished parts in a well-ventilated area, away from combustion engine exhaust. Using electric forklifts and ensuring good air circulation in storage areas can mitigate this issue. If the discoloration has already occurred, exposing the material to UV light (e.g., sunlight) for a short period can sometimes reverse the effect.[5]

  • Interaction with Other Additives: Certain additives can interact with phenolic antioxidants to produce color. For example, some catalyst residues or other acidic components can promote the formation of colored species.

    • Solution: Review your entire formulation. If you suspect an interaction, conduct a designed experiment (DOE) to isolate the problematic additive. Consider using a catalyst quencher or a different grade of an interacting additive.

  • Synergistic Approach with Secondary Antioxidants: The use of a secondary antioxidant, such as a phosphite or a thioester, can significantly reduce discoloration.[8] Phosphites are particularly effective as they decompose hydroperoxides, which are precursors to the colored quinone structures, and can also "regenerate" the primary phenolic antioxidant to some extent.[9]

    • Solution: Incorporate a phosphite co-stabilizer (e.g., Irgafos® 168) into your formulation. A typical starting ratio of primary to secondary antioxidant is 1:1 to 1:3, depending on the polymer and processing conditions.

graph LR; subgraph "Troubleshooting Discoloration"; A[Discoloration Observed] --> B{Identify Cause}; B --> C[Over-oxidation]; B --> D[Gas Fading]; B --> E[Additive Interaction]; C --> F[Optimize Processing]; D --> G[Improve Storage Conditions]; E --> H[Review Formulation]; F & G & H --> I[Incorporate Secondary Antioxidant]; end Caption: Decision tree for troubleshooting discoloration.
Issue: Poor Dispersion and Blooming

Question: I'm observing a hazy surface, streaks, or a powdery deposit on my final product. Could this be due to poor dispersion or blooming of Irganox 1141?

Answer: Yes, these are classic signs of either poor dispersion or blooming of an additive. Blooming is the migration of an additive to the surface of the polymer.[10] This can happen if the concentration of the antioxidant exceeds its solubility in the polymer at a given temperature.

Causality and Troubleshooting Steps:

  • Concentration Exceeds Solubility: Using a higher-than-necessary concentration of Irganox 1141 can lead to supersaturation and subsequent migration to the surface.

    • Solution: Review the recommended dosage for your specific polymer and application. A typical loading level for Irganox 1141 is in the range of 0.1% to 0.5%. Conduct a concentration ladder study to determine the optimal level that provides the desired thermal stability without causing blooming.

  • Inadequate Mixing: If the antioxidant is not uniformly dispersed in the polymer matrix, localized areas of high concentration can lead to blooming.

    • Solution: Ensure your compounding process provides sufficient shear and mixing time. For liquid antioxidants like some grades of Irganox, using a high-intensity mixer or a twin-screw extruder with an appropriate screw design is crucial. Pre-blending the antioxidant with a small amount of polymer powder to create a masterbatch can also improve dispersion.

  • Incompatibility with the Polymer Matrix: While Irganox 1141 is compatible with a wide range of polymers, at very high loadings or in certain specialty polymers, its solubility might be limited.

    • Solution: Consider using a more compatible antioxidant or a blend of antioxidants. In some cases, using a polymeric antioxidant with a higher molecular weight can reduce migration.

  • Processing Temperature: Processing at too low a temperature might not allow for the complete dissolution and dispersion of the antioxidant.

    • Solution: Ensure your processing temperature is high enough to facilitate the melting and uniform distribution of all additives.

Section 3: Experimental Protocols for Performance Evaluation

To quantitatively assess the effectiveness of Irganox 1141 and troubleshoot issues, rigorous analytical testing is essential. The following are detailed, step-by-step protocols for key analytical techniques.

Thermogravimetric Analysis (TGA) for Onset of Degradation

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is an excellent tool for determining the onset temperature of thermal degradation.

Experimental Protocol:

  • Sample Preparation:

    • Use a representative sample of your polymer compound (typically 5-10 mg).

    • For consistent results, ensure the sample has a similar form and surface area for all tests (e.g., a small, flat piece cut from a compression-molded plaque).

  • Instrument Setup (Example for a standard TGA):

    • Pan: Platinum or ceramic.

    • Atmosphere: Nitrogen (for thermal stability) or Air/Oxygen (for thermo-oxidative stability). For evaluating antioxidants, an oxidative atmosphere is more relevant.

    • Gas Flow Rate: 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the degradation temperature of the polymer (e.g., 600°C).[12]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of degradation (T_onset), which is often taken as the temperature at which 5% mass loss occurs (T5%).

    • Compare the T_onset of the unstabilized polymer with that of the polymer stabilized with Irganox 1141. A higher T_onset indicates improved thermal stability.

Data Presentation:

SampleIrganox 1141 (%)T_onset (T5% Mass Loss, °C) in Air
Unstabilized Polymer0250
Stabilized Polymer A0.2285
Stabilized Polymer B0.5300
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

The OIT test is a highly sensitive method to determine the effectiveness of an antioxidant system.[13][14] It measures the time it takes for a polymer to begin to oxidize under isothermal conditions in an oxygen atmosphere.[15]

Experimental Protocol (based on ASTM D3895):

  • Sample Preparation:

    • Use a small, uniform sample (typically 5-10 mg) cut from a thin film or the surface of a molded part.

    • Place the sample in an open aluminum pan.

  • Instrument Setup (Example for a standard DSC):

    • Atmosphere: High-purity nitrogen and oxygen.

    • Gas Flow Rate: 50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 40°C).

      • Heat the sample under a nitrogen atmosphere at a rapid rate (e.g., 20°C/min) to the desired isothermal test temperature (e.g., 200°C for polyethylene).

      • Hold isothermally under nitrogen for a few minutes to allow the temperature to stabilize.

      • Switch the gas to oxygen.

      • Continue to hold isothermally until the oxidative reaction is observed as a sharp exothermic peak.[16]

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.

    • A longer OIT indicates a more effective antioxidant system.

graph TD; A[Start] --> B[Heat to Isothermal Temp under N2]; B --> C[Stabilize at Isothermal Temp]; C --> D[Switch Gas to O2]; D --> E[Hold Isothermally]; E --> F{Onset of Exothermic Peak?}; F -- No --> E; F -- Yes --> G[End Test]; subgraph "OIT Measurement"; D -- Time Measurement Starts --> G; end Caption: Workflow for an OIT experiment by DSC.
Oven Aging for Long-Term Thermal Stability

Oven aging is a practical method to simulate the long-term service life of a polymer at elevated temperatures.[4][17]

Experimental Protocol (based on ASTM D3045):

  • Sample Preparation:

    • Prepare multiple identical test specimens (e.g., tensile bars, color plaques).

    • Measure the initial properties of interest (e.g., tensile strength, elongation at break, color - Yellowness Index).

  • Experimental Setup:

    • Place the specimens in a forced-air convection oven at a constant, elevated temperature. The temperature should be chosen to accelerate aging without changing the fundamental degradation mechanism (typically at least 15°C below the polymer's melting point or Vicat softening temperature).[18]

    • Ensure adequate air circulation and that the specimens are not touching each other.

  • Procedure:

    • Remove a set of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

    • Allow the specimens to cool to room temperature and condition them according to standard procedures (e.g., ASTM D618).

    • Measure the properties of interest for each set of aged specimens.

  • Data Analysis:

    • Plot the change in the property versus aging time.

    • The time to failure is often defined as the time at which a property has decreased by a certain percentage (e.g., 50% of its initial value).

    • Compare the time to failure for the unstabilized and stabilized samples.

Section 4: Synergistic Combinations and Regulatory Information

The Power of Synergy: Combining Irganox 1141 with Secondary Antioxidants

As mentioned in the troubleshooting section, combining Irganox 1141 with a secondary antioxidant can provide a significant performance boost.

  • Phosphite Stabilizers (e.g., Irgafos® 168): These are excellent at decomposing hydroperoxides that are formed during the primary antioxidant's action.[8][19] This prevents the hydroperoxides from breaking down into more reactive radicals and also helps to regenerate the primary phenolic antioxidant, leading to better long-term heat stability and color retention.[9]

  • Thioesters: These are particularly effective for long-term heat aging applications. They function by decomposing hydroperoxides into non-radical, stable products.

The combination of a primary and a secondary antioxidant provides comprehensive protection during both high-temperature processing (where phosphites excel) and long-term service life.[2]

Regulatory Status of Irganox 1141

For applications involving contact with food, it is imperative to comply with the relevant regulations. In the United States, the Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the Code of Federal Regulations (21 CFR).[20][21]

While specific Irganox grades have received FDA clearance for food contact applications, it is the responsibility of the user to verify that their specific application and the concentration of Irganox 1141 used are in compliance with the regulations for the intended food type and conditions of use. It is recommended to consult the latest FDA regulations and the manufacturer's documentation for the most up-to-date information on the food contact status of Irganox 1141.[22][23]

References

  • Gama, N., Ferreira, A., & Barros-Timmons, A. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Polymers, 10(12), 1381.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Retrieved from [Link]

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
  • ASTM D3045-18, Standard Practice for Heat Aging of Plastics Without Load, ASTM Intern
  • U.S. Food and Drug Administration. (2021, April 16). Inventory of Food Contact Substances Listed in 21 CFR. FDA. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • PQRI. (n.d.). Introduction to Polymer Additives and Stabilization. PQRI. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D3045 Heat Aging Practice for Unloaded Plastics Tests. Micom Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers. eCFR. Retrieved from [Link]

  • ResearchGate. (2014, October 29). Use Oxidative Induction Time to Evaluate Antioxidants in Polyethylene Clay Nanocomposite. Retrieved from [Link]

  • Schwetlick, K., & Pionteck, J. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. Accounts of Chemical Research, 42(7), 945-954.
  • SIMONA PMC. (n.d.). How to Avoid Pinking & Yellowing of Polyolefin Polymers. Retrieved from [Link]

  • ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • ASTM International. (n.d.). D3895-19 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • ChemRadar. (2025, February 13). USA-Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comparison of the UV stabilisation effect of commercially available processing stabilizers Irganox HP 136 and Irganox 1010. Retrieved from [Link]

  • ASTM International. (n.d.). D3045-92(2003) Standard Practice for Heat Aging of Plastics Without Load. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Oxidative Stability of Polymers: The OIT Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, June 2). Environmental Assessment for Food Contact Notification No. 2233. FDA. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Retrieved from [Link]

  • Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Vinati Organics. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Retrieved from [Link]

  • Thermal Support. (n.d.). Measurement of Oxidative Induction Times (OIT) by DSC. Retrieved from [Link]

  • Scribd. (n.d.). ASTM D3045.37383. Retrieved from [Link]

  • ADEKA. (n.d.). Polymer additives FAQ. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Threshold of Regulation Exemptions. FDA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Long-Chain Alkylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analysis of long-chain alkylphenols (LCAPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven experience.

Introduction to the Challenge

Long-chain alkylphenols, a class of persistent organic pollutants, present significant analytical challenges due to their hydrophobicity, structural similarity, and low environmental concentrations. Their analysis often involves complex matrices, demanding robust sample preparation and highly sensitive detection methods. This guide provides practical solutions to common issues encountered during their analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of long-chain alkylphenols, particularly those with longer alkyl chains (C8-C9), consistently low during solid-phase extraction (SPE)?

A1: Low recovery of highly hydrophobic LCAPs is a common issue often linked to irreversible adsorption onto the SPE sorbent.

  • Mechanism: The long alkyl chains (e.g., in nonylphenol and octylphenol) exhibit strong non-polar interactions with conventional reversed-phase sorbents like C18. During the elution step, the solvent may not be strong enough to disrupt these interactions fully, leading to incomplete recovery.

  • Troubleshooting:

    • Sorbent Selection: Consider using polymer-based sorbents (e.g., polystyrene-divinylbenzene) which can offer different selectivity and may allow for more efficient elution.

    • Solvent Optimization: Ensure your elution solvent is sufficiently non-polar. A common mistake is using a solvent that is too polar. Try adding a stronger, less polar solvent like dichloromethane (DCM) to your elution mixture. An elution sequence starting with a moderately polar solvent and ending with a highly non-polar one can be effective.

    • Flow Rate: A slower flow rate during elution can increase the contact time between the solvent and the sorbent, improving the desorption of strongly bound analytes.

    • Drying Step: An overly aggressive drying step after sample loading can lead to strong, irreversible adsorption of hydrophobic compounds onto the sorbent. Ensure the drying time is just sufficient to remove water without causing analyte loss.

Q2: I'm observing significant peak tailing for my alkylphenol standards in my gas chromatography (GC) analysis. What is the likely cause?

A2: Peak tailing for alkylphenols in GC is often a result of active sites within the GC system, particularly in the injector and the column.

  • Mechanism: The phenolic hydroxyl group is prone to interacting with active sites (e.g., silanol groups) in the GC liner, column, or even contaminants. This can lead to peak tailing and reduced sensitivity.

  • Troubleshooting:

    • Derivatization: This is the most robust solution. Silylation of the hydroxyl group (e.g., using BSTFA) will make the molecule less polar and less likely to interact with active sites. This process replaces the active hydrogen with a non-polar trimethylsilyl group.

    • Liner Selection: Use a deactivated liner. A liner with a wool plug can sometimes help trap non-volatile residues, but the wool itself can be an active site. Ensure the wool is also deactivated.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. Even with a well-conditioned column, active sites can develop over time.

    • Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and contribute to peak tailing. Conversely, a temperature that is too high can cause degradation. Optimize the inlet temperature for your specific analytes.

Q3: My liquid chromatography-mass spectrometry (LC-MS) analysis of alkylphenols suffers from poor ionization efficiency in electrospray ionization (ESI) mode. How can I improve this?

A3: Alkylphenols are not as readily ionized by ESI as more polar or basic compounds. Operating in negative ion mode is crucial, but further optimization is often necessary.

  • Mechanism: In negative ion mode, ESI abstracts the acidic proton from the phenolic hydroxyl group to form the [M-H]⁻ ion. The efficiency of this process is highly dependent on the mobile phase composition.

  • Troubleshooting:

    • Mobile Phase pH: The pH of the mobile phase should be basic to facilitate deprotonation. Adding a small amount of a basic modifier like ammonium hydroxide or a volatile amine can significantly enhance the signal.

    • Solvent Choice: While acetonitrile is a common organic modifier, methanol can sometimes improve ionization for certain compounds. Experiment with different organic solvents and gradients.

    • Alternative Ionization: If sensitivity remains an issue, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often more efficient for less polar compounds that are difficult to ionize by ESI.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Matrix Effects in Environmental Samples (Water, Sediment)

Symptom: Inconsistent analyte recovery and signal suppression or enhancement in LC-MS analysis when moving from standards in solvent to real-world samples.

Cause: Co-eluting matrix components can interfere with the ionization of the target analytes in the MS source.

Step-by-Step Mitigation Protocol:

  • Enhanced Sample Cleanup:

    • Incorporate a multi-step SPE protocol. For example, use a normal-phase sorbent (like silica or Florisil) after your initial reversed-phase SPE to remove interfering polar compounds.

    • For sediment samples, a preliminary Soxhlet extraction followed by gel permeation chromatography (GPC) can be effective in removing lipids and other high-molecular-weight interferences.

  • Isotope Dilution:

    • Use isotopically labeled internal standards (e.g., ¹³C-labeled nonylphenol) that are chemically identical to the analyte.

    • Spike the sample with the labeled standard at the very beginning of the sample preparation process.

    • The labeled standard will experience the same matrix effects and losses as the native analyte, allowing for accurate quantification.

  • Matrix-Matched Calibration:

    • Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of the target analytes). This helps to compensate for signal suppression or enhancement caused by the matrix.

Issue 2: Poor Chromatographic Resolution of Isomers

Symptom: Co-elution of different structural isomers of octylphenol or nonylphenol, making accurate quantification of individual isomers impossible.

Cause: The numerous branched isomers of technical mixtures of nonylphenol and octylphenol have very similar physicochemical properties, making them difficult to separate on standard GC or LC columns.

Workflow for Improved Isomer Separation:

G cluster_GC High-Resolution GC Approach cluster_LC Advanced LC Approach gc_col Use a Long, Narrow-Bore GC Column (e.g., 60m x 0.25mm x 0.25µm) gc_temp Optimize Oven Temperature Program (Slow ramp rate, e.g., 2-5°C/min) gc_col->gc_temp Enhances Separation end Improved Isomer-Specific Quantification gc_temp->end lc_col Employ a Phenyl-Hexyl or Biphenyl Stationary Phase lc_mod Fine-tune Mobile Phase Gradient (e.g., Water/Methanol or Water/Acetonitrile) lc_col->lc_mod Exploits π-π Interactions lc_mod->end start Poor Isomer Resolution start->gc_col Choose Method start->lc_col Choose Method

Caption: Strategies for improving isomeric separation of LCAPs.

Detailed Steps:

  • Gas Chromatography (GC):

    • Column Selection: Utilize a long (e.g., 60 m) capillary column with a thin film thickness (e.g., 0.25 µm). A non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) is critical to allow for the separation of closely eluting isomers.

  • Liquid Chromatography (LC):

    • Stationary Phase: While C18 is common, a phenyl-hexyl or biphenyl phase can provide alternative selectivity through π-π interactions with the aromatic ring of the alkylphenols, potentially resolving isomers that co-elute on C18.

    • Mobile Phase: A shallow gradient using methanol or acetonitrile as the organic modifier can improve resolution.

Data Summary: Common Adducts in LC-MS

When analyzing LCAPs by LC-MS, it is important to be aware of potential adduct formation, which can complicate data interpretation.

AnalyteIonization ModeCommon Adducts ObservedNotes
4-n-NonylphenolNegative ESI[M-H]⁻, [M+CH₃COO]⁻, [M+Cl]⁻Acetate adducts can arise from mobile phase additives or the matrix.
4-t-OctylphenolNegative ESI[M-H]⁻, [M+HCOO]⁻Formate adducts are common when formic acid is used in the mobile phase.
4-n-NonylphenolPositive APCI[M+H]⁺, [M+Na]⁺Sodium adducts are common but can be minimized with high-purity solvents.

Experimental Protocol: Derivatization of Alkylphenols for GC-MS Analysis

This protocol describes the silylation of alkylphenols to improve their chromatographic behavior and sensitivity.

Materials:

  • Sample extract in a non-polar solvent (e.g., hexane or DCM)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Solvent Exchange: If your sample extract is in a polar solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in 50-100 µL of hexane or DCM.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) to the sample extract in the GC vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze within 24 hours as the derivatives can degrade over time.

Workflow Diagram:

G A Sample Extract (in Hexane) B Add BSTFA + 1% TMCS A->B C Heat at 70°C for 30 min B->C D Cool to Room Temp C->D E Inject into GC-MS D->E

Caption: Silylation workflow for GC-MS analysis of LCAPs.

References

  • Title: Determination of Alkylphenols and Phthalates in Environmental Samples by GC-MS Source: Agilent Application Note URL: [Link]

  • Title: Comparison of various liquid chromatography–mass spectrometry interfaces for the determination of environmental phenols Source: Journal of Chromatography A URL: [Link]

  • Title: Determination of alkylphenols, alkylphenol ethoxylates and linear alkylbenzene sulfonates in sludge from urban wastewater treatment plants by liquid chromatography with mass spectrometric detection Source: Journal of Chromatography A URL: [Link]

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, CAS 134701-20-5, also known as Irganox 1141. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your work.

Compound Overview

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect materials from thermo-oxidative degradation by scavenging peroxy radicals, thereby terminating the oxidation chain reaction.[2][3] This mechanism is crucial for its application as a stabilizer in various formulations, including plastics.[4][5] The molecule's structure, featuring a long aliphatic chain, makes it highly lipophilic and practically insoluble in water.[6][7] This characteristic is a critical factor in selecting appropriate solvents for storage, formulation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-?

A1: As a hindered phenolic antioxidant, this compound is designed for stability, particularly against thermal and oxidative stress.[1][2] However, its stability is highly dependent on the solvent environment, temperature, and exposure to light and oxidizing agents. In appropriate non-polar organic solvents and when protected from light, it is stable for extended periods. Its degradation is often linked to its primary antioxidant function, where it is consumed by reacting with free radicals.[3]

Q2: How does solvent polarity affect the stability and solubility of this compound?

A2: The polarity of the solvent is a critical parameter. Due to its high lipophilicity (estimated XLogP3 of 10.5), Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is readily soluble in non-polar to moderately polar organic solvents like hexane, dichloromethane, and ethyl acetate.[4][5] It has extremely low solubility in highly polar solvents like water (estimated at 0.016 mg/L at 20°C).[7][8] While soluble in alcohols like methanol and ethanol, the stability in these protic solvents might be lower compared to aprotic solvents, especially under conditions that promote oxidation or acidic/basic degradation. The choice of solvent can significantly influence the rate of degradation, with polar solvents sometimes accelerating the breakdown of phenolic compounds.[9][10]

Q3: What are the likely degradation pathways for this compound?

A3: The primary "degradation" pathway is linked to its intended function as a radical scavenger. The phenolic hydroxyl group donates a hydrogen atom to a peroxy radical, forming a stable phenoxy radical.[3] This phenoxy radical can then undergo further reactions to form quinone-type structures, which are often colored and can be a source of discoloration.[2][11] Other degradation pathways can be induced under forced conditions (e.g., strong acid, base, or oxidant) and may involve hydrolysis or oxidation of the alkyl side chains, though the hindered phenol core is relatively robust.[12][13]

Q4: Which solvents are recommended for preparing stock solutions and analytical standards?

A4: For long-term storage, a non-polar, aprotic solvent such as hexane or toluene is recommended. For analytical purposes, solvents compatible with the chosen technique (e.g., HPLC, GC) are necessary. Methanol and acetonitrile are common for reverse-phase HPLC, while dichloromethane or ethyl acetate are suitable for GC analysis.[14] Given the compound's low polarity, ensure it remains fully dissolved in the mobile phase during HPLC runs to avoid precipitation. It is advisable to prepare stock solutions in a non-polar solvent and perform final dilutions into the analytical solvent if required.

Q5: How should I properly store solutions of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-?

A5: Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. To minimize light-induced degradation, use amber glass vials or store them in the dark. For long-term stability, storage at low temperatures (e.g., 2-8°C) is recommended. Always perform a visual inspection for precipitation after removing from cold storage and allow the solution to return to room temperature before use.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Action(s)
Solution Discoloration (Yellowing) This is often due to the formation of oxidized species, such as quinoid structures, which is a natural consequence of the antioxidant's function.[2][11] It can be accelerated by exposure to air (oxygen) or light.While slight yellowing may not indicate significant loss of the parent compound, it's a sign of oxidative stress. Confirm the concentration of the active compound using a stability-indicating analytical method (e.g., HPLC). To prevent this, purge the vial headspace with an inert gas (N₂ or Ar) and store it protected from light.
Precipitation in Solution The compound's solubility limit may have been exceeded, especially if the solution was stored at a low temperature or if a less-than-optimal solvent was used.Gently warm the solution and vortex or sonicate to redissolve the compound.[15] If precipitation persists, the concentration may be too high for the chosen solvent. Consider diluting the solution or using a more suitable solvent (see Table 1).
Unexpected Peaks in Chromatogram These peaks may correspond to impurities from the original material or degradation products formed during storage or sample processing.Conduct a forced degradation study (see Protocol 2) to generate potential degradants. This will help in identifying if the new peaks are related to the compound's degradation. Always run a solvent blank to rule out solvent-related impurities.
Poor Peak Shape in Chromatography In GC, acidic phenols can exhibit tailing.[14] In HPLC, this could be due to poor solubility in the mobile phase or interactions with the column.For GC analysis, derivatization can improve peak shape.[16] For HPLC, adjust the mobile phase composition (e.g., increase the organic solvent percentage) or change the pH to ensure the compound remains fully dissolved and in a single ionic state.
Table 1: Solvent Selection Guide for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
SolventPolarity IndexRecommended UseStability Considerations & Notes
n-Hexane0.1Stock Solutions, Non-polar ChromatographyExcellent solubilizing power for this compound. Good for long-term storage due to its aprotic, non-polar nature.
Dichloromethane (DCM)3.1Stock Solutions, GC/HPLC AnalysisGood solvent, but can contain acidic impurities. Use high-purity, stabilized grades. Volatile.
Ethyl Acetate4.4Stock Solutions, GC/HPLC AnalysisGood alternative to DCM. Less volatile. Ensure it is anhydrous as it is susceptible to hydrolysis.
Methanol5.1Analytical Dilutions (HPLC)High polarity may limit solubility for concentrated stocks.[10] As a protic solvent, it may participate in degradation reactions under certain stress conditions.
Acetonitrile5.8Analytical Dilutions (HPLC)Common HPLC solvent. Aprotic and generally more inert than methanol. Check solubility at the desired concentration.
Dimethyl Sulfoxide (DMSO)7.2High Concentration StocksExcellent solubilizing power, but can be difficult to remove and may oxidize the compound at elevated temperatures. Use with caution.[15]
Water10.2Not RecommendedThe compound is practically insoluble in water.[7]

Experimental Protocols & Methodologies

Protocol 1: General Solvent Selection and Solubility Assessment

This protocol provides a systematic approach to determining the solubility of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in a target solvent.

Objective: To visually and quantitatively determine the solubility of the compound in a selected solvent.

Methodology:

  • Preparation: Weigh approximately 10 mg of the compound into a clear glass vial.

  • Initial Solvent Addition: Add 1.0 mL of the test solvent to the vial to achieve a target concentration of 10 mg/mL.

  • Mechanical Agitation:

    • Vortex the vial vigorously for 1-2 minutes at room temperature.[15]

    • Visually inspect for undissolved material against a dark background.

    • If not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[15]

  • Thermal Treatment (Optional): If the compound remains undissolved, warm the solution to 37°C for up to 30 minutes. Note any changes upon cooling back to room temperature.[15]

  • Serial Dilution: If the compound is not soluble at 10 mg/mL, perform serial dilutions (e.g., to 5 mg/mL, 1 mg/mL) to find the concentration at which it fully dissolves.

  • Confirmation: Once visually dissolved, filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) and analyze the concentration using a calibrated HPLC or GC method to confirm the dissolved amount.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a basic forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of the compound.[12][13][17]

Objective: To investigate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture if solubility permits).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Store the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines.[18]

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). For acid/base hydrolysis, samples may need to be neutralized before analysis.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products. An ideal study aims for 5-20% degradation to ensure that secondary degradation is minimized.[19]

Visualized Workflows and Mechanisms

Forced_Degradation_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Q1B) A->F G Control Sample (RT, Dark) A->G H Incubate (e.g., 48h) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze all samples via Stability-Indicating HPLC-UV/MS I->J K Compare stressed samples to control - Calculate % Degradation - Identify Degradants J->K

Caption: Workflow for a forced degradation study.

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products Phenol Hindered Phenol (Ar-OH) Phenoxy Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy H• Donation Radical Peroxy Radical (ROO•) Radical->Phenoxy H• Donation Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide H• Acceptance Further_Products Non-Radical Products Phenoxy->Further_Products Forms Stable Products (e.g., Quinones)

Caption: Antioxidant mechanism of a hindered phenol.

References

  • PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | C24H42O | CID 164362. [Link]

  • ResearchGate. Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. [Link]

  • WUR eDepot. Chemical study on alkylphenols. [Link]

  • ResearchGate. Degradation pathway of alkylphenolethoxylate (Renner 1997). [Link]

  • Stabilization Technologies. Transformation of Hindered Phenolic Antioxidants. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • The Good Scents Company. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol, 134701-20-5. [Link]

  • amfine.com. Hindered Phenols | Antioxidants for Plastics. [Link]

  • ResearchGate. High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • ResearchGate. Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil. [Link]

  • Tintoll. Hindered Phenol Antioxidant HPAO. [Link]

  • International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC - NIH. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. [Link]

  • Journal of Materials and Environmental Science. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. [Link]

  • Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed Central. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • EPA. Method 8041A. [Link]

  • CDC Stacks. An Alternative Method for the Analysis of Phenol and o-, m-, and p-Cresol by Capillary GC/FID. [Link]

  • ACS Publications. Stability Assessment in Aqueous and Organic Solvents of Metal–Organic Framework PCN 333 Nanoparticles. [Link]

  • ICH. Quality Guidelines. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Penn State Research Database. Degradation of alkylphenolic compounds in aqueous media by fenton and ultraviolet induced fenton reaction. [Link]

  • US EPA. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details - SRS. [Link]

  • Slideshare. Stability testing protocols. [Link]

  • ResearchGate. Degradation process of alkylphenol polyethoxylates in the environment. [Link]

  • Current Research in Nutrition and Food Science Journal. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • Pharma Beginners. Stability Study Protocol and Specification - SOP. [Link]

  • NIST. Phenol, 2,4-dimethyl- - WebBook. [Link]

  • Agilent. DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). [Link]

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Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Irganox 1141

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Irganox 1141 and encountering challenges related to matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical issues. This document will serve as a dynamic troubleshooting resource, structured to address problems from first principles to advanced mitigation strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to understand the context of Irganox 1141 analysis and the nature of matrix effects.

Q1: What is Irganox 1141, and in what types of samples is it typically analyzed?

A1: Irganox 1141 is a sterically hindered phenolic antioxidant and thermal stabilizer.[1] It is widely used as an additive in various polymers to protect them against thermal degradation.[2][3] Consequently, it is frequently analyzed in complex matrices such as:

  • Polymer resins (e.g., PVC, polyolefins, polyurethanes).[3]

  • Food packaging materials, where migration studies are crucial.[4]

  • Food simulants that mimic different food types (e.g., ethanol solutions, acetic acid) to assess leaching.[5]

  • In some specialized applications, it might be studied in biological matrices to assess exposure or toxicological impact, although this is less common.

Property Value
CAS Number 134701-20-5
Molecular Formula C₂₄H₄₂O
Molecular Weight 346.59 g/mol
Primary Function Antioxidant, Heat Stabilizer

Q2: What are matrix effects in LC-MS, and why are they a significant concern for Irganox 1141 analysis?

A2: The "matrix" refers to all components within a sample except for the analyte of interest (Irganox 1141). Matrix effects are the alteration of your analyte's ionization efficiency by these co-eluting matrix components in the mass spectrometer's ion source. This leads to either ion suppression (signal decrease) or, less commonly, ion enhancement (signal increase).[6]

For Irganox 1141, this is a major concern because it is extracted from matrices rich in potentially interfering substances like other polymer additives (plasticizers, UV stabilizers), residual monomers, oligomers, or, in the case of food and biological samples, lipids and proteins.[7] These co-eluting substances can compete with Irganox 1141 for the limited charge on electrospray droplets, leading to an inaccurate (typically lower) measurement of its true concentration.

Q3: What are the common signs of matrix effects in my data?

A3: The hallmark indicators of unaddressed matrix effects are poor data quality and inconsistency. You may observe:

  • Low or inconsistent analyte recovery in spiked quality control samples.

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate quantification , where results are not consistent with expected values.

  • Non-linear calibration curves , especially when using standards prepared in a clean solvent to quantify samples in a complex matrix.

  • Drifting signal intensity over the course of an analytical batch as the ion source becomes contaminated.[8]

Q4: Is ion suppression or enhancement more common for this type of analysis?

A4: Ion suppression is, by far, the more prevalent and problematic matrix effect in LC-MS bioanalysis and polymer additive analysis.[7] The high concentration of co-eluting compounds from complex matrices creates intense competition in the ion source, which suppresses the ionization of the lower-concentration target analyte, Irganox 1141.

Section 2: Troubleshooting Guide - Diagnosis and Quantification

Issue: My Irganox 1141 signal is low, inconsistent, or fails recovery tests. How do I confirm if matrix effects are the cause?

Solution: Before attempting to fix the problem, you must first diagnose it. A systematic approach involves a qualitative assessment to identify where in the chromatogram suppression occurs, followed by a quantitative assessment to measure the extent of the effect.

Step 1: Qualitative Assessment - The Post-Column Infusion Experiment

This experiment is the definitive method for visualizing the regions of ion suppression or enhancement across your entire chromatographic run.

Causality: The principle is to establish a perfectly stable signal for your analyte by continuously infusing it into the MS source. You then inject a blank matrix extract. Any deviation (a dip or rise) from this stable baseline is directly caused by co-eluting matrix components affecting the ionization of the infused analyte. This allows you to "map" the suppression zones of your chromatogram.[9][10]

  • Prepare Solutions:

    • Analyte Solution: Prepare a standard solution of Irganox 1141 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

    • Blank Matrix Extract: Prepare a sample using your matrix of interest (e.g., polymer extract, food simulant) but without any Irganox 1141. Process it through your entire sample preparation procedure.

  • System Setup:

    • Use a syringe pump to deliver the Irganox 1141 solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the eluent flow from your LC column using a 'T' connector placed between the column and the MS ion source.

  • Execution:

    • Start the LC flow with your typical mobile phase gradient.

    • Begin the infusion from the syringe pump and allow the MS signal for Irganox 1141 to stabilize, establishing a flat baseline.

    • Inject the blank matrix extract onto the LC column.

  • Interpretation:

    • Monitor the Irganox 1141 signal in real-time.

    • A significant dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates ion enhancement.

    • The retention time of these deviations shows you where your method is vulnerable. If your Irganox 1141 analyte peak elutes within one of these suppression zones, your quantification is compromised.

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler LC_Column LC Column LC_Pump->LC_Column Tee Tee Connector LC_Column->Tee Mobile Phase Eluent + Separated Matrix Syringe_Pump Syringe Pump (Irganox 1141 Std) Syringe_Pump->Tee Constant Analyte Flow MS Mass Spectrometer Ion Source Tee->MS

Caption: Post-Column Infusion Experimental Setup.

Step 2: Quantitative Assessment - The Post-Extraction Spike Experiment

This experiment quantifies the precise percentage of ion suppression or enhancement and also assesses the efficiency of your sample preparation method.

Causality: By comparing the peak area of an analyte in a clean solution to its area when spiked into a processed blank matrix, you can directly calculate the impact of the matrix on the signal. This isolates the matrix effect from other potential losses during sample prep.[9][11]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of Irganox 1141 in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample, perform your entire extraction procedure, and then spike the final, clean extract with Irganox 1141 to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with Irganox 1141 at the beginning, before the extraction procedure. The goal is to achieve the same final concentration as Sets A and B.

  • Analysis: Analyze multiple replicates (n≥3) of each set by LC-MS.

  • Calculation: Calculate the average peak area for each set and use the following formulas:

Parameter Formula Interpretation
Matrix Effect (ME %) ( (Peak Area B / Peak Area A) - 1 ) * 100< 0%: Ion Suppression> 0%: Ion EnhancementIdeal: -20% to 20%
Recovery (RE %) (Peak Area C / Peak Area B) * 100Measures the efficiency of the sample preparation steps.Ideal: 80% - 120%
Process Efficiency (PE %) (Peak Area C / Peak Area A) * 100The overall success of the method, combining sample prep and matrix effects.Ideal: 80% - 120%

Section 3: Mitigation Strategies - A Multi-Pronged Approach

Once diagnosed and quantified, matrix effects can be mitigated. A single solution is rare; the most robust methods combine several strategies.

cluster_mitigation Mitigation Strategies start Problem Identified: Low/Inconsistent Signal sample_prep Sample Preparation • Solid-Phase Extraction (SPE) • Liquid-Liquid Extraction (LLE) • Dilution start->sample_prep chromatography Chromatography • Modify Gradient • Change Column • Adjust Mobile Phase pH start->chromatography calibration Calibration & IS • Matrix-Matched Standards • Stable Isotope-Labeled IS start->calibration verification Verification: Re-run Post-Extraction Spike sample_prep->verification chromatography->verification calibration->verification

Caption: General workflow for mitigating matrix effects.

Strategy 1: Robust Sample Preparation

Q: Which sample preparation technique is best for reducing matrix effects for Irganox 1141?

A: The goal of sample prep is to remove interfering matrix components before they ever reach the ion source. The choice depends on your matrix, but for the complex samples typically containing Irganox 1141, more rigorous cleanup is better.[7][12]

Technique Principle Pros Cons Best For...
Dilution Reduces the concentration of both the analyte and matrix components.Simple, fast, inexpensive.Reduces sensitivity; may not be feasible for trace analysis.High-concentration samples where sensitivity is not a limitation.[10]
Liquid-Liquid Extraction (LLE) Partitions Irganox 1141 into an immiscible organic solvent, leaving polar interferences behind.Can provide very clean extracts.Can be labor-intensive, use large solvent volumes, and may have variable recovery.[7]Extracting Irganox 1141 from aqueous samples like food simulants.
Solid-Phase Extraction (SPE) Irganox 1141 is retained on a solid sorbent while interferences are washed away.Highly selective, high concentration factor, excellent for cleanup.[13][14]Requires method development to select the correct sorbent and solvents.Highly recommended for complex polymer extracts and biological matrices.
  • Sorbent: Choose a polymeric reversed-phase sorbent suitable for retaining non-polar compounds like Irganox 1141.

  • Condition: Pass methanol through the cartridge, followed by water.

  • Load: Load the sample extract (dissolved in a solvent with a high aqueous content).

  • Wash: Use a weak organic solvent (e.g., 10% methanol in water) to wash away polar interferences.

  • Elute: Use a strong organic solvent (e.g., acetonitrile or methanol) to elute the retained Irganox 1141, leaving strongly bound non-polar interferences on the cartridge.

  • Evaporate & Reconstitute: Evaporate the eluent and reconstitute in the initial mobile phase for injection.

Strategy 2: Chromatographic Optimization

Q: How can I adjust my LC method to avoid interference?

A: If your post-column infusion experiment shows that Irganox 1141 co-elutes with a suppression zone, modifying your chromatography to shift its retention time is a powerful strategy.

  • Modify the Gradient: Make the gradient shallower to increase the separation between your analyte and the interfering peak.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded or a phenyl-hexyl phase, which can alter elution order.

  • Adjust Mobile Phase pH: While Irganox 1141 is non-ionic, adjusting the pH can alter the retention of ionizable matrix components, moving them away from your analyte peak.

  • Consider Alternative Chromatography: For some polymer additives, Gel Permeation Chromatography (GPC) has been used to separate additives from the polymer matrix based on size, which can reduce matrix complexity before a final analytical separation.[15]

Strategy 3: Calibration and Internal Standards

Q: How do I compensate for matrix effects that I cannot completely eliminate?

A: Compensation is a valid strategy when matrix effects are present but consistent.

  • Matrix-Matched Calibration: This involves preparing your entire set of calibration standards in a blank matrix extract that has gone through the full sample preparation procedure. This ensures that your standards experience the same degree of ion suppression as your unknown samples, leading to more accurate quantification.[16][17]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative LC-MS. A SIL-IS is a version of Irganox 1141 where some atoms (like ²H or ¹³C) have been replaced. It is chemically identical, co-elutes perfectly, and experiences the exact same matrix effects and extraction recovery as the native analyte. By measuring the peak area ratio of the analyte to the SIL-IS, all sources of variability are canceled out, providing the most accurate and precise data possible.[7]

References

  • SCIEX. (n.d.). Determination of Irganox compounds extracted from food packaging using 4 food simulants. Retrieved from [Link]

  • SCIEX. (n.d.). Determination of Irganox compounds extracted from food packaging using 4 food simulants. Retrieved from [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(s11), 23-28. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-863. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 048 Simultaneous Analysis of Irganox Polymer Additive using LC-MS. Retrieved from [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Additives in Food Containers Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph Mass Spectrometer. Retrieved from [Link]

  • Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved from [Link]

  • Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1089, 1-14. Retrieved from [Link]

  • Shard, A. G., et al. (2015). The matrix effect in organic secondary ion mass spectrometry. International Journal of Mass Spectrometry, 377, 599-609. Retrieved from [Link]

  • Kaczyński, P., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Molecules, 25(17), 3945. Retrieved from [Link]

  • Beldi, M., et al. (2011). Characterization of plastic packaging additives: Food contact, stability and toxicity. Journal of Materials and Environmental Science, 2(1), 10-19. Retrieved from [Link]

  • mediaTUM. (2010). Development of analytical screening methods for migration estimation of adhesives related substances in food packaging materials. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Research indicates that it may be possible to establish the magnitude of the matrix effect in binary mixtures of organic films. Retrieved from [Link]

  • Vilariño, N., et al. (2019). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins, 11(11), 639. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 1(1), 14-33. Retrieved from [Link]

  • ResearchGate. (2024). Validation and Application of an LC–MS/MS Method for the Determination of Antioxidants Originating from Commercial Polyethylene Packages and their Migration into Food Simulants. Retrieved from [Link]

  • Regueiro, J., & Wenzl, T. (2020). Recent advances in analysis of bisphenols and their derivatives in biological matrices. TrAC Trends in Analytical Chemistry, 124, 115792. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • Le, T. T. N., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. Toxins, 14(12), 834. Retrieved from [Link]

  • Werońska, M., & Wołyniec, E. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

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Technical Support Center: Purification of Synthetic Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of synthetic substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile but often problematic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to solve purification challenges effectively. Phenolic compounds are susceptible to oxidation and can be challenging to handle due to their unique acidity and polarity. This guide offers field-proven insights to navigate these complexities.

Before proceeding with any purification protocol, it is imperative to review the Safety Data Sheet (SDS) for the specific phenol you are handling. Phenols are toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1][2] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene).[1][3] An emergency shower and eyewash station must be readily accessible.[2]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the purification of substituted phenols.

Q1: My phenol sample has turned pink/brown/dark. Is it still usable? How can I fix this?

Answer: The discoloration of phenol and its derivatives is a classic sign of oxidation.[4] Phenols are highly susceptible to air oxidation, which forms colored quinone and poly-phenolic impurities.[4][5] While minor discoloration might not interfere with some reactions, for high-purity applications (e.g., catalysis, drug development), these impurities must be removed.

Root Cause: Exposure to air (oxygen), light, and trace metal contaminants accelerates the oxidation process.

Solutions:

  • Distillation: For phenols that are thermally stable, distillation (simple, fractional, or vacuum) is often the most effective method to remove colored, non-volatile impurities.[4][6] Caution: Do not use cold water in the condenser, as phenol freezes at approximately 40°C and can clog the apparatus.[6]

  • Crystallization: Recrystallization can be effective if a suitable solvent is found that leaves the colored impurities in the mother liquor.

  • Activated Charcoal Treatment: Dissolving the crude phenol in an appropriate organic solvent and stirring with a small amount of activated charcoal can adsorb the colored impurities. Subsequent filtration through Celite® will remove the charcoal.

Prevention: To prevent re-oxidation, store purified phenols under an inert atmosphere (Nitrogen or Argon), protected from light in amber glass bottles, and in a cool, dry place.[3][7]

Q2: I'm trying to purify my phenol using column chromatography on silica gel, but the compound is streaking badly and I'm getting poor separation.

Answer: This is a very common issue. The acidic nature of phenols leads to strong interactions with the silanol groups (Si-OH) on the surface of silica gel. This causes tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.

Root Cause: Strong hydrogen bonding between the phenolic hydroxyl group and the silica gel stationary phase.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to your eluent can significantly improve peak shape.[5] The added acid protonates the silica surface, reducing its interaction with the phenol.

  • Switch to a Different Stationary Phase:

    • Reverse-Phase (C18) Silica: This is an excellent alternative for polar phenols. The non-polar stationary phase minimizes strong acidic interactions, and elution is performed with polar solvents like water/methanol or water/acetonitrile.[5][8]

    • Alumina (Neutral or Acidic): For less polar phenols, alumina can sometimes provide better separation than silica.

    • Polyamide: Polyamide column chromatography is a well-regarded method for separating polyphenols due to its ability to form hydrogen bonds with the phenolic groups.[8][9]

  • Use a Different Technique: If chromatography is consistently failing, consider alternatives like crystallization or distillation.

Q3: How do I remove unreacted starting materials or other acidic/basic impurities from my crude phenol product?

Answer: Liquid-liquid extraction is a powerful and straightforward technique for this purpose. It exploits the acidic nature of phenols to move them between aqueous and organic phases, leaving behind neutral, basic, or less acidic impurities.

Root Cause: The phenolic proton is acidic (pKa ≈ 10) and can be removed by a moderately strong base, forming a water-soluble phenolate salt.

Solution Workflow:

  • Dissolve: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or diethyl ether.

  • Acid Wash (Optional): To remove basic impurities (e.g., residual amines), wash the organic layer with a dilute acid like 1 M HCl. The basic impurities will form water-soluble salts and move to the aqueous layer.

  • Base Wash: To isolate the phenol, extract the organic layer with a dilute base like 1 M NaOH or saturated sodium bicarbonate solution.[10] The phenol will deprotonate to form the sodium phenolate, which dissolves in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Re-acidify and Extract: Separate the aqueous layer containing the phenolate, cool it in an ice bath, and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. The phenol will precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent. The protonated, neutral phenol will move back into the organic phase.

  • Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

This workflow is illustrated in the diagram below.

Troubleshooting Purification Workflows

This section provides a deeper dive into specific techniques, offering detailed protocols and troubleshooting guides.

Workflow 1: Purification by Recrystallization

Recrystallization is ideal for solid phenols and is often the most efficient method for achieving high purity. The key is selecting a solvent where the phenol is highly soluble at high temperatures but sparingly soluble at low temperatures.[5]

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound may prefer to remain an oil.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed crystal" of the pure compound. 4. If it oils out, try redissolving and cooling more slowly, or change the solvent system.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Attempt a pre-purification step (e.g., extraction or a quick charcoal treatment) before recrystallization.
Low recovery of purified product. 1. Too much solvent was used, leaving the product in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility even at low temperatures.1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) before filtration.[5] 3. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Crystals are colored or appear impure. 1. Colored impurities co-crystallized with the product. 2. The cooling was too rapid, trapping impurities in the crystal lattice.1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter hot through Celite® to remove the charcoal and adsorbed impurities. 2. Allow the solution to cool more slowly. 3. A second recrystallization may be necessary.
Diagram: Recrystallization Troubleshooting Logic

G start Begin Recrystallization: Dissolve crude solid in minimum hot solvent cool Cool Solution Slowly start->cool crystals_form Crystals Formed? cool->crystals_form oiled_out Problem: Oiled Out? crystals_form->oiled_out No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes sol1 Cause: Cooling too fast? Solution: Re-dissolve, cool slower. oiled_out->sol1 Yes sol2 Cause: Wrong solvent? Solution: Try different solvent system. oiled_out->sol2 Yes sol3 Cause: Too much solvent? Solution: Evaporate some solvent. oiled_out->sol3 No (No Precipitation) sol4 Cause: No nucleation? Solution: Scratch flask or add seed crystal. oiled_out->sol4 No (No Precipitation) low_yield Problem: Low Yield? sol5 Cause: Too much solvent used? Solution: Minimize solvent in next attempt. low_yield->sol5 sol6 Cause: Incomplete cooling? Solution: Cool longer/colder. low_yield->sol6 impure_crystals Problem: Impure Crystals? sol7 Cause: Impurities trapped? Solution: Cool slower or re-crystallize. impure_crystals->sol7 sol8 Cause: Colored impurities? Solution: Use charcoal treatment. impure_crystals->sol8 collect->low_yield collect->impure_crystals end Pure Product collect->end

Caption: Decision tree for troubleshooting common recrystallization problems.

Workflow 2: Purification by Column Chromatography

When crystallization fails or is impractical, column chromatography is the next workhorse technique. Success hinges on choosing the right stationary and mobile phases.

Protocol: Flash Column Chromatography of a Substituted Phenol
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system gives your desired phenol an Rf value of ~0.3-0.4 and separates it from all impurities.[11] Test various combinations of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone).[8][12]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption.[5]

  • Sample Loading:

    • Dissolve the crude phenol in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use a gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity to move the compounds down the column.

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram: General Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Work-up tlc 1. Develop TLC Method (Find Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent (Gradient Polarity) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor with TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Pure Phenol evap->product

Caption: Step-by-step workflow for purification by flash column chromatography.

Workflow 3: Purification by Distillation

Distillation is highly effective for liquid phenols or low-melting solids, especially for separating them from non-volatile or polymeric impurities.

Troubleshooting Guide: Distillation
Problem Potential Cause(s) Recommended Solution(s)
"Bumping" or uneven boiling. 1. Lack of nucleation sites. 2. Heating too rapidly.1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Heat the flask gently and evenly using a heating mantle.
Product solidifies in the condenser. 1. The melting point of the phenol is higher than the temperature of the condenser cooling water.1. Do not use running water in the condenser. [6] Either run warm water through the condenser or simply use an air condenser (no water).
Poor separation of closely boiling isomers. 1. Inefficient distillation column.1. Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
Product darkens during distillation. 1. Thermal decomposition or oxidation at high temperatures.1. Perform the distillation under vacuum to lower the boiling point. 2. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Steam Distillation Considerations

Steam distillation is a valuable technique for purifying phenols that are volatile in steam, particularly for separating them from non-volatile inorganic salts or high-boiling organic tars. The volatility of a substituted phenol in steam is heavily influenced by its ability to form hydrogen bonds.[13][14]

  • High Recovery (>95%): Generally observed for phenols with intramolecular hydrogen bonding (e.g., 2-nitrophenol, 2-chlorophenol) or those with alkyl substituents (e.g., cresols, xylenols).[13][14]

  • Low Recovery (<5%): Phenols with multiple hydroxyl groups (e.g., hydroquinone, resorcinol, pyrogallol) exhibit strong intermolecular hydrogen bonding, making them much less volatile in steam.[13][14]

Final Purity Assessment

After purification, it is crucial to assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase HPLC is the most common method for analyzing phenolic compounds.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity for a solid compound.

By understanding the chemical principles behind these techniques and anticipating common pitfalls, you can design robust and efficient purification strategies for your synthetic substituted phenols.

References
  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2003). Phenol: Hazards and Precautions. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Petrochemistry Acetone Sector Group (PASG). (n.d.). Safe Use of Phenol. Retrieved from [Link]

  • Polo, A. S., & Chow, M. Y. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639-641.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. Retrieved from [Link]

  • Soczewiński, E., & Wawrzynowicz, T. (2003). 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • García, A., Toledano, A., Andrés, M. A., & Labidi, J. (2020). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Processes, 8(11), 1475.
  • Dang, H. T. T., Lee, H. J., Yoo, E. S., Hong, J., & Kim, J. A. (2023).
  • Rasouli, H., Farzaei, M. H., & Khodarahmi, R. (2017). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Pinto, B., Requejo, F., & Celeiro, M. (2013). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • Ordoñez-Gómez, A. M., González-Barrett, B., & Pimentel-Moral, S. (2022). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. Antioxidants, 11(2), 415.
  • Al-Aanje, M. A., Al-Nasr, A. A., & Al-Zuhair, S. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8081.
  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Recent developments in the HPLC separation of phenolic compounds. Molecules, 18(2), 2328-2375.
  • Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
  • Google Patents. (n.d.). Method of separating components of phenols mixture by distillation.
  • Scilit. (n.d.). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Park, Y. S., Chang, Y. S., & Lee, J. W. (2006). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Water Science and Technology, 53(3), 135-143.
  • ResearchGate. (n.d.). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • Hach. (n.d.). Determination of Phenol. Retrieved from [Link]

  • Psomiadou, E., & Tsimidou, M. (1998). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of Agricultural and Food Chemistry, 46(10), 4178-4183.
  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • Reddit. (2015). How to dry and purify Phenol. Retrieved from [Link]

  • Reddit. (2023). Chromatography columns on phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
  • Costa, J. P., Oliveira, C., & Faria, R. P. (2019). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 94(1), 221-230.
  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • Alsante, K. M., Baertschi, S. W., & Coutant, M. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • University document. (n.d.).
  • Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
  • Cieśla, Ł., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications.
  • Document from an academic source. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1987). Identification of impurities in commercial phenol produced by the cumene process. Retrieved from [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]

  • YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2013). How can I make my 500gm of crystalline phenol in liquid phase?. Retrieved from [Link]

  • YouTube. (2016). Cleaning Dirty Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability and shelf life of a product. This guide provides an in-depth comparative analysis of four commonly used hindered phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), and Propyl Gallate. Moving beyond a simple listing of properties, this document delves into the causality behind their antioxidant activity and presents the experimental frameworks required for their effective evaluation.

The Fundamental Mechanism of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers to terminate the free-radical chain reactions of oxidation.[1] Their efficacy is rooted in the ability of the phenolic hydroxyl group to donate a hydrogen atom to a lipid radical (L•) or a lipid peroxyl radical (LOO•), thus neutralizing the radical and preventing the propagation of oxidation.[1]

The general mechanism can be visualized as follows:

Hindered Phenolic Antioxidant Mechanism cluster_propagation Oxidation Propagation Cycle cluster_intervention Antioxidant Intervention L Lipid (LH) L_radical Lipid Radical (L•) L->L_radical Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 LOO_radical->L_radical + LH - LOOH ArOH Hindered Phenol (ArOH) LOO_radical->ArOH Radical Scavenging ArO_radical Phenoxyl Radical (ArO•) (Resonance Stabilized) ArOH->ArO_radical H• Donation Non_radical_products Stable Non-Radical Products ArO_radical->Non_radical_products Termination

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

The bulky alkyl groups (typically tert-butyl groups) ortho to the hydroxyl group sterically hinder the phenolic radical, preventing it from initiating new radical chains and enhancing its stability.[2] The resulting phenoxyl radical is resonance-stabilized, rendering it relatively unreactive.[2]

A Comparative Overview of Key Hindered Phenolic Antioxidants

The selection of an antioxidant is often a balance of efficacy, regulatory approval, and physical properties. Below is a summary of the four hindered phenols discussed in this guide.

AntioxidantChemical StructureMolar Mass ( g/mol )Key Characteristics
BHT (Butylated Hydroxytoluene)220.35Lipophilic, generally less effective than BHA and TBHQ in some systems, potential for volatility at high temperatures.
BHA (Butylated Hydroxyanisole)180.24A mixture of 2- and 3-isomers, good carry-through properties in baked goods. More stable at higher temperatures than BHT.[3]
TBHQ (Tert-Butylhydroquinone)166.22Highly effective in unsaturated vegetable oils and animal fats, does not cause discoloration in the presence of iron.[4]
Propyl Gallate 212.20More polar than BHT and BHA, often used in combination with other antioxidants for synergistic effects.[3]

Performance Analysis: A Multi-faceted Approach

The comparative performance of these antioxidants is not absolute and can be influenced by the substrate, temperature, and presence of other compounds. Therefore, a combination of analytical methods is necessary for a comprehensive evaluation.

Radical Scavenging Activity: DPPH and ABTS Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods used to evaluate the radical scavenging ability of antioxidants.[5][6] The antioxidant's efficacy is often expressed as the IC50 value (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Comparative DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (mg/mL)Source
BHA0.0052[7]
BHT0.011[7]
TBHQData not available in a directly comparable format
Propyl GallateData not available in a directly comparable format

Note: Lower IC50 values indicate higher antioxidant activity. The presented data is from a single study for direct comparison of BHA and BHT. Values for TBHQ and Propyl Gallate from other studies are not directly comparable due to variations in experimental conditions.

Observations: In this specific study, BHA demonstrated a higher radical scavenging activity than BHT in the DPPH assay.[7] It is important to note that the relative performance of antioxidants can vary depending on the solvent and the specific radical used in the assay.[8] For instance, the ABTS assay, which can be used in both aqueous and organic solvents, may provide a different ranking of antioxidant efficacy compared to the DPPH assay, which is typically conducted in an organic solvent.[6]

Oxidative Stability of Oils and Fats: The Rancimat Method

The Rancimat method, also known as the Oxidative Stability Index (OSI), is an accelerated aging test that measures the resistance of oils and fats to oxidation.[9] The induction time (the time until a rapid increase in oxidation occurs) is a measure of the oil's stability.

Comparative Performance in the Rancimat Test

AntioxidantSubstrateConcentrationInduction Time (hours)Source
TBHQPalm Olein Oil100 ppm2.35
Propyl GallatePalm Olein Oil100 ppm1.96
BHTSoybean Oil Ethyl Esters200 - 7000 ppmHighest effectiveness in this range[10]
BHASoybean Oil Ethyl Esters> 2000 ppmNo noticeable increase in induction time[10]
TBHQSoybean Oil Ethyl Esters8000 ppmGreater stabilizing potential at high concentrations[10]

Observations: In palm olein oil, TBHQ was found to be the most effective antioxidant, followed by Propyl Gallate.[9] In soybean oil ethyl esters, BHT was most effective over a broad concentration range, while TBHQ showed greater potential at higher concentrations.[10] BHA was the least effective in this particular system.[10] These results highlight the substrate-dependent nature of antioxidant performance.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness and reproducibility of results, the following detailed protocols are provided.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the radical scavenging activity of hindered phenolic antioxidants using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol or ethanol mix Mix antioxidant dilution with DPPH solution prep_dpph->mix prep_antioxidant Prepare stock solutions of BHT, BHA, TBHQ, Propyl Gallate prep_standards Prepare serial dilutions of each antioxidant prep_antioxidant->prep_standards prep_standards->mix incubate Incubate in the dark for 30 minutes at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Antioxidant Solutions: Prepare stock solutions of BHT, BHA, TBHQ, and Propyl Gallate in a suitable solvent (e.g., methanol or ethanol). From these stock solutions, prepare a series of dilutions to be tested.

  • Reaction: In a microplate or cuvette, add a specific volume of each antioxidant dilution. To this, add the DPPH solution and mix well. A control sample containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This protocol details the procedure for the ABTS assay to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep ABTS•+ Radical Cation Generation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare 7 mM ABTS solution mix_abts Mix ABTS and potassium persulfate solutions prep_abts->mix_abts prep_persulfate Prepare 2.45 mM potassium persulfate solution prep_persulfate->mix_abts incubate_abts Incubate in the dark at room temperature for 12-16 hours mix_abts->incubate_abts adjust_abs Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abs mix_antioxidant Add antioxidant solution to the diluted ABTS•+ solution adjust_abs->mix_antioxidant measure_abs Measure the absorbance at 734 nm after a set time (e.g., 6 minutes) mix_antioxidant->measure_abs calculate_teac Calculate TEAC value by comparing the results to a Trolox standard curve measure_abs->calculate_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS. React this solution with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the antioxidant solution (or Trolox standard) to the diluted ABTS•+ solution and mix thoroughly.

  • Measurement: Record the absorbance at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the antioxidant capacity of the samples is expressed as Trolox Equivalents (TEAC).

Oxidative Stability Index (Rancimat Method)

This protocol describes the determination of the oxidative stability of an oil or fat containing a hindered phenolic antioxidant using the Rancimat method.

Rancimat_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Result prep_sample Accurately weigh the oil/fat sample into the reaction vessel add_antioxidant Add a precise amount of the hindered phenolic antioxidant prep_sample->add_antioxidant heat_sample Heat the sample to a constant high temperature (e.g., 110 °C) add_antioxidant->heat_sample pass_air Pass a constant stream of purified air through the sample heat_sample->pass_air collect_volatiles Volatile oxidation products are carried by the air into a measuring vessel with deionized water pass_air->collect_volatiles measure_conductivity Continuously measure the conductivity of the water collect_volatiles->measure_conductivity determine_it The induction time (OSI) is the time until a rapid increase in conductivity is detected measure_conductivity->determine_it

Sources

A Comparative Guide to the Performance of Irganox 1141 and Other Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that profoundly impacts the stability, longevity, and performance of polymer-based materials. This guide provides an in-depth technical comparison of Irganox 1141 against other widely used commercial antioxidants, namely Irganox 1010, Irganox 1076, and Irgafos 168. By examining their chemical structures, mechanisms of action, and performance data, this document aims to equip you with the necessary insights to make an informed selection for your specific application.

The Critical Role of Antioxidants in Polymer Stability

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process, known as thermo-oxidative degradation, involves the formation of free radicals that initiate a chain reaction, leading to the cleavage of polymer chains, cross-linking, discoloration, and a loss of mechanical properties.[1] Antioxidants are crucial additives that inhibit or retard these oxidative processes, thereby preserving the integrity and extending the service life of polymeric materials.[2]

Antioxidants are broadly classified into two main categories: primary and secondary.

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that function by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.[3]

  • Secondary Antioxidants (Peroxide Decomposers): This group, which includes phosphites and thioesters, works by decomposing hydroperoxides into non-radical, stable products, preventing the formation of new free radicals.[2]

Often, a synergistic effect is achieved by combining primary and secondary antioxidants, offering comprehensive protection throughout the polymer's lifecycle.[3][4]

An In-Depth Look at Irganox 1141

Irganox 1141 is a high-performance thermal stabilizer and antioxidant.[5] Chemically, it is 2,4-dimethyl-6-(1-methylpentadecyl)phenol, a sterically hindered phenolic antioxidant.[6][7] Its structure is characterized by a phenolic hydroxyl group, which is the active site for radical scavenging, and bulky alkyl groups that provide steric hindrance, enhancing its stability and compatibility within the polymer matrix.

Mechanism of Action: As a primary antioxidant, Irganox 1141 interrupts the free-radical chain reaction of polymer auto-oxidation. The phenolic hydroxyl group donates a hydrogen atom to a peroxy radical (ROO•), neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized and has low reactivity, preventing it from initiating new degradation chains.

Primary Applications: Irganox 1141 is particularly effective as a thermal stabilizer for plasticizers in PVC compounds and as an antioxidant in emulsion-ABS and -MBS.[5] It is often considered a good technical alternative to Bisphenol A.[5]

Comparative Analysis: Irganox 1141 vs. Other Commercial Antioxidants

To provide a comprehensive performance overview, Irganox 1141 is compared against three other widely used antioxidants from the Irganox family: two primary antioxidants (Irganox 1010 and Irganox 1076) and a secondary antioxidant (Irgafos 168).

Competitor Profiles:
  • Irganox 1010: A high molecular weight, sterically hindered phenolic primary antioxidant, chemically known as pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[8][9] It is a highly effective, non-discoloring stabilizer with broad applicability in polyolefins, polyurethanes, and polyesters.[3][9]

  • Irganox 1076: Another sterically hindered phenolic primary antioxidant, chemically identified as octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[10][11] It is known for its low volatility, high resistance to extraction, and excellent color retention, making it suitable for a wide range of polymers, including polyolefins and engineering plastics.[10][12]

  • Irgafos 168: A hydrolytically stable phosphite processing stabilizer, chemically known as Tris(2,4-di-tert-butylphenyl)phosphite.[13][14] As a secondary antioxidant, it excels at decomposing hydroperoxides, thereby protecting the polymer and the primary antioxidant during high-temperature processing.[4][15]

Performance Comparison

The following table provides a representative comparison of the key performance attributes of Irganox 1141 and the selected commercial antioxidants. The data is synthesized from technical datasheets and typical performance characteristics observed in polypropylene (PP) stabilization.

Performance Metric Irganox 1141 Irganox 1010 Irganox 1076 Irgafos 168
Antioxidant Type Primary (Phenolic)Primary (Phenolic)Primary (Phenolic)Secondary (Phosphite)
Molecular Weight LowerHighHighHigh
Physical Form Liquid/Low Melting SolidPowderPowder/GranulesPowder
Processing Stability GoodExcellentExcellentExcellent
Long-Term Thermal Stability GoodExcellentVery GoodSynergist (improves primary AO performance)
Color Stability GoodExcellentExcellentExcellent (prevents discoloration)[4]
Volatility ModerateLowLowLow[4]
Typical OIT in PP (minutes at 200°C, 0.1% loading) ~15-25>30~25-35~5-10 (used with primary AO)

Causality Behind Performance Differences:

  • Molecular Weight and Volatility: Irganox 1010 and 1076 have significantly higher molecular weights compared to Irganox 1141. This contributes to their lower volatility and higher resistance to extraction, making them more suitable for applications requiring long-term thermal stability at elevated temperatures.[3][12]

  • Phenolic Structure: While all three phenolic antioxidants operate via the same radical scavenging mechanism, the larger molecular structure of Irganox 1010, with four phenolic groups per molecule, provides a higher concentration of active sites compared to the single phenolic group in Irganox 1076 and Irganox 1141. This can translate to greater efficiency in some applications.

  • Synergy with Phosphites: Irgafos 168, as a secondary antioxidant, does not provide significant long-term thermal stability on its own. Its primary role is to protect the primary phenolic antioxidants from degradation during high-temperature processing by decomposing hydroperoxides.[4] This synergistic interaction leads to superior overall performance in terms of both processing and long-term stability.[3][4]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of antioxidant performance claims, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate and compare antioxidants.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Principle: OIT is a measure of a material's resistance to thermo-oxidative degradation. The test determines the time until the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere.

Standard: ISO 11357-6, ASTM D3895

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer containing the antioxidant is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated under the inert atmosphere to the desired isothermal test temperature (e.g., 200°C for polypropylene).

  • Isothermal Hold (Inert): The sample is held at the test temperature for a short period (e.g., 5 minutes) to ensure thermal equilibrium.

  • Gas Switch: The purge gas is switched from the inert gas to oxygen or air at a constant flow rate.

  • Isothermal Hold (Oxidative): The sample is held at the test temperature under the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis: The OIT is determined as the time from the introduction of the oxygen atmosphere to the onset of the exothermic peak. A longer OIT indicates better oxidative stability.

Color Stability Measurement

Principle: Color stability is a critical parameter, especially for aesthetic applications. Changes in color, often yellowing, can indicate polymer degradation. Color is quantified using a spectrophotometer or colorimeter based on the CIE Lab* color space.

Methodology:

  • Sample Preparation: Polymer samples (e.g., plaques or films) with and without the antioxidant are prepared.

  • Initial Measurement: The initial L, a, and b* values of the samples are measured using a spectrophotometer. The b* value is particularly important as it indicates the yellow-blue color axis (a positive b* value indicates yellowness).

  • Aging: The samples are subjected to accelerated aging conditions, such as exposure to heat in an oven (e.g., 150°C for a specified duration) or UV radiation.

  • Post-Aging Measurement: The L, a, and b* values of the aged samples are measured at regular intervals.

  • Data Analysis: The change in the b* value (Δb) is calculated to quantify the degree of yellowing. A smaller Δb indicates better color stability.

Visualizing Mechanisms and Workflows

Antioxidant Mechanisms

The following diagrams illustrate the fundamental mechanisms of primary and secondary antioxidants.

Antioxidant_Mechanisms cluster_primary Primary Antioxidant (Phenolic) cluster_secondary Secondary Antioxidant (Phosphite) Polymer Polymer Chain (RH) PeroxyRadical Peroxy Radical (ROO•) Polymer->PeroxyRadical Oxidation PhenolicAO Phenolic AO (ArOH) PeroxyRadical->PhenolicAO Radical Attack StablePolymer Stable Polymer (ROOH) PhenolicAO->StablePolymer H-Donation StableAORadical Stable AO Radical (ArO•) PhenolicAO->StableAORadical Forms Stable Radical Hydroperoxide Hydroperoxide (ROOH) PhosphiteAO Phosphite AO (P(OR)₃) Hydroperoxide->PhosphiteAO Decomposition UnstableRadicals Unstable Radicals (RO• + •OH) Hydroperoxide->UnstableRadicals Decomposition (Heat, Light) StableProducts Stable Alcohol (ROH) PhosphiteAO->StableProducts OxidizedAO Oxidized AO (O=P(OR)₃) PhosphiteAO->OxidizedAO OIT_Workflow start Start sample_prep Sample Preparation (5-10 mg in DSC pan) start->sample_prep instrument_setup Instrument Setup (Purge with N₂) sample_prep->instrument_setup heating Heat to Isothermal Temp (e.g., 200°C in N₂) instrument_setup->heating equilibrate Equilibrate (5 min at Temp in N₂) heating->equilibrate gas_switch Switch to Oxygen/Air equilibrate->gas_switch isothermal_oxidative Isothermal Hold in O₂ gas_switch->isothermal_oxidative detect_exotherm Detect Onset of Exothermic Peak isothermal_oxidative->detect_exotherm calculate_oit Calculate OIT detect_exotherm->calculate_oit end End calculate_oit->end

Caption: Step-by-step workflow for OIT measurement using DSC.

Conclusion

The selection of an antioxidant is a multifaceted decision that requires a thorough understanding of the polymer system, processing conditions, and end-use application requirements.

  • Irganox 1141 serves as an effective primary antioxidant, particularly in plasticized PVC and certain emulsion polymers, offering a good balance of performance and being a viable alternative to Bisphenol A. [5]

  • For applications demanding superior long-term thermal stability and low volatility, the high molecular weight phenolic antioxidants Irganox 1010 and Irganox 1076 are excellent choices. [3][12]

  • Irgafos 168 is an indispensable secondary antioxidant for enhancing processing stability and protecting primary antioxidants, thereby achieving a synergistic effect that maximizes the overall performance of the stabilization package. [4] By carefully considering the comparative data and mechanistic insights provided in this guide, researchers and professionals can confidently select the most appropriate antioxidant system to ensure the durability and performance of their polymer-based materials.

References

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • mzCloud. (2016, October 10). Irganox 1010. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Synergistic Effects of Antioxidants in Polymer Stabilization. Retrieved from [Link]

  • Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of Irgafos 168 [tris (2, 4-di-tert-butylphenyl) phosphite]. (Schwetlick 1990). Retrieved from [Link]

  • Ghaemy, M., & Fruzandeh, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal, 8(1), 199-204.
  • mzCloud. (2015, February 9). Irgafos 168. Retrieved from [Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Irganox ® 1076. Retrieved from [Link]

  • Request PDF. (2025, August 6). Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene. Retrieved from [Link]

  • PubChem. (n.d.). Antioxidant 1010. Retrieved from [Link]

  • Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • ECHA. (n.d.). Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) - Substance Information. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Oxidized Irgafos 168 | Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetic Study of Effect of Irganox E Antioxidants on Thermal Degradation of Poly (Vinyl Chloride). Retrieved from [Link]

  • Alrashoudi, A. F., Akmaluddin, H. I., Alrashed, M. M., & Alothman, O. Y. (2025). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Polymers, 17(17), 2364.
  • PubChem. (n.d.). Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]

  • Alrashoudi, A. F., Akmaluddin, H. I., Alrashed, M. M., & Alothman, O. Y. (2025). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Polymers, 17(17), 2364.
  • Alrashoudi, A. F., Akmaluddin, H. I., Alrashed, M. M., & Alothman, O. Y. (2025, July 8). Impact of Natural and Synthetic Antioxidants on The Stability of High-Density Polyethylene. Retrieved from [Link]

  • NIH. (2025, April 3). Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. Retrieved from [Link]

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  • Semantic Scholar. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Irganox 1141 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of drug products is paramount. A critical aspect of this is the rigorous monitoring of extractables and leachables—chemical entities that can migrate from container closure systems, manufacturing components, and packaging into the final drug product. Irganox 1141, a sterically hindered phenolic antioxidant, is a common polymer stabilizer used to protect materials from degradation.[1] Its potential to become a leachable necessitates robust, validated analytical methods for its detection and quantification.

This guide provides an in-depth comparison of the principal analytical techniques for Irganox 1141 analysis. Moving beyond a simple listing of protocols, we will explore the underlying scientific principles, the rationale behind experimental choices, and the comparative performance of each method, empowering you to select and validate the most appropriate approach for your specific application.

Pillar 1: Understanding the Analytical Landscape for Irganox 1141

The detection of Irganox 1141, like other high-molecular-weight phenolic antioxidants, presents a unique set of analytical challenges. The choice of method is fundamentally dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. The most prevalent and effective techniques are rooted in chromatography, which separates Irganox 1141 from other components in the sample, coupled with a detector for identification and quantification.

The primary methods validated for the broader Irganox family, and applicable to Irganox 1141, include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A workhorse technique for quality control and routine analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level detection and unambiguous identification, crucial for leachable analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for volatile and semi-volatile compounds, its utility for large, thermally sensitive molecules like many Irganox antioxidants can be limited due to potential on-column degradation.[2]

The logical workflow for analyzing potential leachables like Irganox 1141 involves a systematic progression from sample extraction to instrumental analysis.

cluster_0 Sample Preparation cluster_2 Data Analysis & Validation Sample Drug Product or Container Material Extraction Solvent Extraction (e.g., IPA, Hexane, ACN) Sample->Extraction Concentration Sample Concentration (if required) Extraction->Concentration Filtration Filtration (0.22 µm) Concentration->Filtration HPLC_UV HPLC-UV (Routine QC, Higher Conc.) Filtration->HPLC_UV Higher expected concentration LC_MS LC-MS/MS (Trace Analysis, Leachables) Filtration->LC_MS Low AET* Trace levels Quant Quantification (External Standard) HPLC_UV->Quant LC_MS->Quant Report Validation Report (ICH Guidelines) Quant->Report caption *AET: Analytical Evaluation Threshold

Fig 1. General analytical workflow for Irganox 1141 detection.

Pillar 2: A Comparative Analysis of Key Methodologies

The selection between HPLC-UV and LC-MS/MS is a critical decision driven by the analytical objective. HPLC-UV is often sufficient for extractable studies where higher concentrations are expected, while the superior sensitivity and selectivity of LC-MS/MS are indispensable for leachable studies, which must often reach very low Analytical Evaluation Thresholds (AET).[3]

The Causality Behind Experimental Choices

1. Sample Extraction: The goal is to efficiently remove Irganox 1141 from the sample matrix. The choice of solvent is critical. Solvents like n-Hexane, isopropanol (IPA), and acetonitrile are commonly used.[4][5] The rationale is to use a solvent that can effectively solvate the non-polar Irganox 1141 while being compatible with the subsequent chromatographic system. For solid materials like container closures, aggressive extraction conditions (e.g., elevated temperature, sonication) may be employed to simulate worst-case scenarios and identify all potential extractables.[4][6]

2. Chromatographic Separation:

  • Column Chemistry: Reversed-phase columns, such as a C18, are the standard choice.[5][6] They separate compounds based on hydrophobicity, which is ideal for Irganox 1141. However, some Irganox compounds exhibit strong retention on these columns, leading to poor peak shape or failure to elute.[7] In such cases, a Gel Permeation Chromatography (GPC) column can be a valuable alternative, as it separates based on size and minimizes adsorptive interactions.[7]

  • Mobile Phase: A typical mobile phase involves a gradient elution with a weak solvent (e.g., water with a modifier like ammonium formate) and a strong organic solvent (e.g., methanol or acetonitrile).[5][6][8] The modifier is crucial; formic acid or ammonium formate helps to control the pH and improve ionization efficiency for mass spectrometry in negative ion mode.[8]

3. Detection:

  • UV Detection: Phenolic antioxidants like Irganox 1141 contain aromatic groups that absorb UV light. A detection wavelength around 277 nm is often effective.[9] The primary advantage of UV detection is its simplicity and robustness. Its limitation is a lack of specificity; any co-eluting compound with a similar UV chromophore can interfere with the analysis.

  • Mass Spectrometry (MS) Detection: MS offers unparalleled specificity and sensitivity. Irganox compounds readily form deprotonated molecules [M-H]⁻ in Electrospray Ionization (ESI) negative mode.[7] Tandem MS (MS/MS) takes this a step further. A specific parent ion for Irganox 1141 is isolated and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference, allowing for confident detection at trace levels.[10]

Performance Data Comparison

The following table summarizes typical performance characteristics for the validation of analytical methods for Irganox-type compounds, based on published data. These values serve as a benchmark for what can be achieved.

Validation Parameter HPLC-UV LC-MS/MS Rationale & Justification
Specificity/Selectivity ModerateVery HighUV detection relies on chromatographic separation alone. MS/MS adds a dimension of mass-based selectivity (MRM), providing much higher confidence in identification.[4]
Linearity (r²) > 0.999> 0.99Both techniques demonstrate excellent linearity over their respective ranges. LC-MS/MS often maintains linearity at much lower concentrations.[9][10]
Limit of Detection (LOD) ~10-150 ng/mL[9][11]~0.025 ng/mL[6]The inherent sensitivity of the MS detector, especially in MRM mode, allows for significantly lower detection limits, which is critical for meeting regulatory thresholds for leachables.[3][8]
Limit of Quantitation (LOQ) ~30-400 ng/mL[9]~0.025-0.50 ng/mL[6][8]The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The superior sensitivity of LC-MS/MS translates directly to lower LOQs.
Accuracy (% Recovery) 80-105%[9]70-130%[6][8]Both methods can achieve high accuracy. For complex matrices, matrix-matched standards or the use of a stable isotope-labeled internal standard may be required for LC-MS/MS to compensate for matrix effects.[6]
Precision (%RSD) < 3.5%[9]< 15%[6][8]Both methods demonstrate excellent repeatability. Regulatory guidelines often accept a precision of <15% for trace analysis.

Pillar 3: Validated Experimental Protocols

The following protocols are self-validating systems. Each step is designed to ensure the integrity of the results, incorporating system suitability checks as a core component of the workflow.

Protocol 1: HPLC-UV Method for Irganox 1141 Quantification

This protocol is designed for routine quality control or for the analysis of extracts where Irganox 1141 concentrations are expected to be in the µg/mL range.

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Irganox 1141 Reference Standard

  • 0.22 µm Syringe Filters (PTFE or Nylon)

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Irganox 1141 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards (1-50 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase starting composition.

3. Sample Preparation (Example: Extraction from a Polymer):

  • Accurately weigh ~5 g of the polymer material and cut it into small pieces.

  • Place the material into a glass container with 50 mL of isopropanol.

  • Incubate at 50°C for 72 hours under gentle agitation.

  • Allow the extract to cool to room temperature. Filter the extract through a 0.22 µm syringe filter prior to injection.

4. HPLC-UV Instrument Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient: 70% A to 100% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[9]

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 277 nm[9]

5. System Suitability:

  • Before sample analysis, inject a mid-range standard solution six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[9]

6. Validation & Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Verify the linearity with a coefficient of determination (r²) ≥ 0.999.

  • Inject the prepared samples and quantify the Irganox 1141 concentration using the calibration curve.

Protocol 2: LC-MS/MS Method for Trace-Level Irganox 1141 Detection

This protocol is essential for leachable studies where high sensitivity and specificity are required to meet regulatory safety thresholds.

1. Reagents and Materials:

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Irganox 1141 Reference Standard

  • 0.22 µm Syringe Filters (PTFE or Nylon)

2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Irganox 1141 into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards (0.025 - 50 ng/mL): Prepare a calibration curve by performing serial dilutions of the stock solution into a suitable diluent (e.g., 50:50 water/methanol).[6][8]

3. Sample Preparation:

  • Follow the same extraction procedure as in Protocol 1, or use a specific leaching study protocol simulating drug product contact.

  • The final extract may need to be diluted in the initial mobile phase composition to ensure compatibility and good peak shape.

4. LC-MS/MS Instrument Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18, 100 x 2.1 mm, 1.7 µm

  • Delay Column: A delay or "ghost-buster" column can be placed after the mixer to separate analyte peaks from background contamination from the LC system itself, improving detection limits.[6][8]

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid[8]

  • Mobile Phase B: Methanol[8]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 40°C[5][6][8]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be determined by infusing a standard solution of Irganox 1141 to find the precursor ion [M-H]⁻ and optimize collision energy for the most abundant, specific product ions.

5. System Suitability:

  • Inject a low-to-mid range standard at the beginning of the run.

  • Acceptance Criteria: The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥ 10. Peak retention time should be within ±2% of the expected time.

6. Validation & Analysis:

  • Construct a calibration curve and verify linearity (r² ≥ 0.99).

  • Analyze samples and quantify against the curve. Spike a blank sample matrix with a known concentration of Irganox 1141 to determine accuracy (% recovery) and assess potential matrix effects.

Decision Framework: Choosing the Right Tool

The choice between these validated methods is not merely about instrumentation but about aligning the analytical strategy with the study's objective.

Start Define Analytical Objective Extractables Extractables Study (Screening, 'Worst-Case') Start->Extractables Leachables Leachables Study (Drug Product Safety) Start->Leachables Conc Expected Concentration? (High: ppm / Low: ppb) Extractables->Conc Generally Higher ID_Confidence Required ID Confidence? (Tentative / Unambiguous) Extractables->ID_Confidence Often Tentative Leachables->Conc Very Low (AET) Leachables->ID_Confidence Must be Unambiguous Select_UV Select HPLC-UV Conc->Select_UV High (ppm) Select_MS Select LC-MS/MS Conc->Select_MS Low (ppb/ppt) ID_Confidence->Select_UV Tentative ID is sufficient ID_Confidence->Select_MS Unambiguous ID required

Fig 2. Logic diagram for selecting an analytical method.

Conclusion

The validation of analytical methods for the detection of Irganox 1141 is a cornerstone of ensuring pharmaceutical product safety. While HPLC-UV provides a robust and reliable method for quality control and high-concentration screening, the superior sensitivity and unparalleled specificity of LC-MS/MS make it the definitive technique for trace-level leachable analysis. The choice of method must be a deliberate, scientifically justified decision based on the specific requirements of the study. By understanding the causality behind the experimental parameters and adhering to rigorous validation protocols, researchers and scientists can generate trustworthy, high-quality data that stands up to regulatory scrutiny and ultimately protects patient health.

References

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  • Wang, Q., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PMC - PubMed Central.
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  • Raynor, M. W., et al. (n.d.). Identification and analysis of polymer additives using packed-column supercritical fluid chromatography with APCI mass spectrome. Journal of High Resolution Chromatography.
  • Liao, W., Chen, A., & Yang, Y. (n.d.). Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography. Analytical Methods - RSC Publishing.
  • Analytical Solutions for Analysis of Polymer Additives. (n.d.). Shimadzu.
  • Analysis of Polymer Antioxidant Additives on the Agilent 500 Ion Trap LC/MS. (2011). Agilent Technologies.
  • Jie, X., et al. (2020). Extractable and Leachable Testing for Pharmaceutical Packaging, Finished Pharmaceutical Products, and Medical Devices: An Analytical Perspective. LCGC International.
  • Leikvoll, L. T. (n.d.). Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. Master's Thesis.
  • Kogawa, A. C., & Salgado, H. R. N. (2022). Quantitative analysis of pharmaceutical products by spectrophotometry in the infrared region: a practical review. ResearchGate.
  • Determination of antioxidants and UV-stabilizers in the environment. (n.d.). Diva-portal.org.
  • Novel Approaches for the Analysis of Stabilizers in Technical Products. (n.d.). JKU ePUB.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
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  • IRGANOX 1141 | CAS No. 134701-20-5. (n.d.). Clearsynth.
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Antioxidant Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Dichotomy of Antioxidant Assessment: In Vitro vs. In Vivo

The journey to characterizing an antioxidant is a tale of two testing environments: the controlled, simplified world of the test tube (in vitro) and the complex, dynamic reality of a living organism (in vivo). Each provides a unique and crucial piece of the puzzle.

Chapter 1.1: In Vitro Assays - The Chemical Perspective

In vitro antioxidant assays are indispensable tools for the initial screening and mechanistic elucidation of antioxidant compounds. These assays are designed to measure the direct chemical reactivity of a substance with specific radical species or its ability to reduce an oxidant.

The fundamental principle behind most in vitro antioxidant assays is a chemical reaction that results in a measurable change, typically in color or fluorescence.[1] These assays can be broadly categorized based on their mechanism of action:

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[1]

  • Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces the radical species by donating an electron. The color change of the radical solution is proportional to the antioxidant's reducing capacity. Common SET-based assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical.[1]

Advantages of In Vitro Assays:

  • High-throughput and Cost-effective: These assays are generally rapid, require small amounts of sample, and are relatively inexpensive to perform, making them ideal for screening large numbers of compounds.[2]

  • Mechanistic Insights: In vitro assays can provide valuable information about the specific mechanisms by which a compound exerts its antioxidant effects (e.g., radical scavenging vs. reducing power).

Limitations of In Vitro Assays:

  • Lack of Physiological Relevance: The primary drawback of in vitro assays is their inability to mimic the complex biological environment. They do not account for crucial factors such as bioavailability, metabolism, and cellular uptake of the antioxidant compound.[3][4]

  • Potential for Misleading Results: A compound that shows high activity in an in vitro assay may not be effective in vivo due to poor absorption, rapid metabolism, or inability to reach the target site of oxidative stress. Conversely, a compound with modest in vitro activity might be highly effective in vivo if it is readily absorbed and accumulates in tissues.

Chapter 1.2: In Vivo Assays - The Biological Reality

In vivo antioxidant assays assess the overall effect of a compound on the redox balance of a living organism.[2] These studies, typically conducted in animal models, provide a more holistic and physiologically relevant picture of an antioxidant's efficacy.

Instead of measuring direct chemical reactions, in vivo studies evaluate the impact of the test compound on biomarkers of oxidative stress and the endogenous antioxidant defense system.[3] Key biomarkers include:

  • Antioxidant Enzymes: The activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are measured in tissues of interest. An increase in the activity of these enzymes following treatment with a test compound can indicate an enhancement of the endogenous antioxidant defense system.[5]

  • Markers of Oxidative Damage: The levels of molecules that are products of oxidative damage, such as malondialdehyde (MDA), a marker of lipid peroxidation, are quantified. A decrease in these markers suggests a protective effect of the antioxidant.

Advantages of In Vivo Assays:

  • High Physiological Relevance: In vivo assays account for the absorption, distribution, metabolism, and excretion (ADME) of the test compound, providing a more accurate assessment of its biological activity.[6]

  • Assessment of Overall Biological Effect: These studies can reveal the integrated effect of the antioxidant on the complex network of physiological processes that regulate redox balance.

Limitations of In Vivo Assays:

  • Complexity and Cost: In vivo studies are significantly more complex, time-consuming, and expensive to conduct than in vitro assays.

  • Ethical Considerations: The use of animal models raises ethical concerns that must be carefully addressed.

Part 2: Cross-Validation - Bridging the Gap

The discrepancies often observed between in vitro and in vivo antioxidant data underscore the critical need for cross-validation. A comprehensive understanding of a compound's antioxidant potential can only be achieved by integrating the findings from both types of assays.

Chapter 2.1: The Scientific Imperative for Cross-Validation

Directly extrapolating in vitro antioxidant activity to in vivo efficacy is a common pitfall in antioxidant research.[3][7] The journey of a potential antioxidant from ingestion to its site of action in the body is fraught with obstacles that can significantly alter its activity.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Bioavailability: A compound's ability to be absorbed from the gastrointestinal tract and reach the systemic circulation is a major determinant of its in vivo activity.

  • Metabolism: The antioxidant may be metabolized in the liver or other tissues into forms with different (either enhanced or diminished) antioxidant activity.

  • Tissue Distribution: The compound must be able to reach the specific tissues or cellular compartments where oxidative stress is occurring.

A study comparing the in vitro and in vivo antioxidant activities of six flavonoids with similar structures found that while there was a general correlation, the ranking of their potency differed between the two testing systems.[8] This highlights the importance of not relying solely on in vitro data for predicting in vivo outcomes.

Chapter 2.2: Designing Robust Cross-Validation Studies

A well-designed cross-validation study should be a systematic investigation that logically progresses from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

A Step-by-Step Approach to Cross-Validation:

  • In Vitro Screening: Begin with a panel of in vitro assays that cover different mechanisms of antioxidant action (e.g., DPPH for radical scavenging, FRAP for reducing power). This will provide a broad chemical profile of the compound's antioxidant potential.

  • Selection of a Promising Candidate: Based on the in vitro data, select the most promising compound(s) for further investigation.

  • In Vivo Model Selection: Choose an appropriate animal model of oxidative stress that is relevant to the intended therapeutic application.

  • Dose-Response Studies: Conduct dose-response studies in vivo to determine the optimal dose of the antioxidant compound.

  • Measurement of In Vivo Biomarkers: At the end of the treatment period, collect tissues and measure a panel of relevant biomarkers of oxidative stress and antioxidant defense.

Chapter 2.3: Interpreting the Comparative Data

The goal of cross-validation is not necessarily to find a perfect correlation between in vitro and in vivo results, but rather to build a comprehensive and nuanced understanding of the antioxidant's properties.

Key Questions to Address When Interpreting Data:

  • Does the compound show consistent antioxidant activity across multiple in vitro assays?

  • Does the in vivo data support the in vitro findings?

  • If there are discrepancies, what are the potential reasons (e.g., poor bioavailability, rapid metabolism)?

  • What do the combined results tell you about the compound's potential as a therapeutic agent?

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, it is essential to follow standardized and well-validated protocols.

Chapter 3.1: Detailed Protocol for DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for performing the DPPH assay to determine the radical scavenging activity of a test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[9]

  • Preparation of Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[10]

Chapter 3.2: Detailed Protocol for In Vivo Superoxide Dismutase (SOD) Activity Assay

This protocol describes the measurement of SOD activity in tissue homogenates from an animal study.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Centrifuge

  • SOD assay kit (commercially available kits are recommended for consistency)

Procedure:

  • Tissue Homogenization:

    • Perfuse the tissue with ice-cold PBS to remove any red blood cells.[11]

    • Homogenize the tissue in ice-cold homogenization buffer.[11]

    • Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.[11]

    • Collect the supernatant for the SOD assay.

  • SOD Assay:

    • Follow the instructions provided with the commercial SOD assay kit. These kits typically involve a reaction where superoxide radicals are generated, and the ability of the SOD in the sample to inhibit the subsequent reaction is measured colorimetrically.

  • Data Analysis:

    • The SOD activity is typically expressed as units per milligram of protein. The protein concentration of the tissue homogenate should be determined using a standard protein assay (e.g., Bradford assay).

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is crucial for the effective communication of your findings.

Table 1: Comparison of In Vitro and In Vivo Antioxidant Assays
FeatureIn Vitro AssaysIn Vivo Assays
Environment Controlled, chemical systemComplex, whole biological system
What is Measured Direct chemical reactivity against specific radicalsOverall effect on the organism's redox balance
Key Metrics IC50, TEAC, FRAP valueChanges in enzyme activity (SOD, CAT, GPx), levels of oxidative damage markers (MDA)
Advantages High-throughput, cost-effective, mechanistic insightsHigh physiological relevance, assesses overall biological effect
Limitations Lack of physiological relevance, potential for misleading resultsComplex, expensive, ethical considerations
Diagrams

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation In Vitro Screening In Vitro Screening DPPH Assay DPPH Assay In Vitro Screening->DPPH Assay ABTS Assay ABTS Assay In Vitro Screening->ABTS Assay ORAC Assay ORAC Assay In Vitro Screening->ORAC Assay Data Analysis (IC50, TEAC) Data Analysis (IC50, TEAC) DPPH Assay->Data Analysis (IC50, TEAC) ABTS Assay->Data Analysis (IC50, TEAC) ORAC Assay->Data Analysis (IC50, TEAC) Animal Model of Oxidative Stress Animal Model of Oxidative Stress Data Analysis (IC50, TEAC)->Animal Model of Oxidative Stress Promising Candidates Final Conclusion Final Conclusion Data Analysis (IC50, TEAC)->Final Conclusion Compound Administration Compound Administration Animal Model of Oxidative Stress->Compound Administration Tissue Collection Tissue Collection Compound Administration->Tissue Collection Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis SOD Assay SOD Assay Biomarker Analysis->SOD Assay CAT Assay CAT Assay Biomarker Analysis->CAT Assay MDA Assay MDA Assay Biomarker Analysis->MDA Assay In Vivo Data Interpretation In Vivo Data Interpretation SOD Assay->In Vivo Data Interpretation CAT Assay->In Vivo Data Interpretation MDA Assay->In Vivo Data Interpretation In Vivo Data Interpretation->Final Conclusion

Caption: Experimental Workflow for Cross-Validation of Antioxidant Assays.

logical_relationship InVitro In Vitro Activity (Chemical Reactivity) Correlation Cross-Validation InVitro->Correlation InVivo In Vivo Efficacy (Biological Outcome) Bioavailability Absorption Distribution Bioavailability->Correlation Metabolism Metabolism Excretion Metabolism->Correlation CellularUptake Cellular Uptake Target Interaction CellularUptake->Correlation Correlation->InVivo

Caption: Logical Relationship Between In Vitro and In Vivo Antioxidant Activity.

Conclusion

The assessment of antioxidant activity is a multifaceted endeavor that requires a thoughtful and integrated approach. While in vitro assays provide a valuable starting point for screening and mechanistic studies, they are not a substitute for the physiological relevance of in vivo testing. By embracing a cross-validation strategy that combines the strengths of both approaches, researchers can build a more complete and accurate profile of a compound's antioxidant potential, ultimately paving the way for the development of novel and effective therapies for oxidative stress-related diseases.

References

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  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Far from being a simple question: The complexity between in vitro and in vivo responses from nutrients and bioactive compounds with antioxidant potential. Antioxidants, 10(2), 195. Retrieved from [Link]

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  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. QxMD. Retrieved from [Link]

  • Khalil, A. A., Khan, I., Ahmad, B., Khan, Z., & Khan, N. (2022). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers in Pharmacology, 13, 969950. Retrieved from [Link]

  • Li, X., He, X., Zeng, Z., Liu, Y., Liu, Z., & Liu, S. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 25(16), 3632. Retrieved from [Link]

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  • Zhang, Y., Li, X., Wang, Y., Zhang, J., & Wang, A. (2022). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. Foods, 11(21), 3406. Retrieved from [Link]

  • Sun, Y., Feng, J., Wei, Z., Sun, H., Li, L., Zhu, J., ... & Zang, H. (2023). Phytochemical Analysis, Antioxidant Activities In Vitro and In Vivo, and Theoretical Calculation of Different Extracts of Euphorbia fischeriana. Molecules, 28(7), 3025. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Polymer Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the long-term stability and integrity of polymeric materials are paramount. Polymers, ubiquitous in applications ranging from packaging and medical devices to advanced drug delivery systems, are susceptible to degradation from a variety of environmental stressors. This degradation can compromise their physical, chemical, and mechanical properties, ultimately impacting product efficacy and safety. The incorporation of polymer stabilizers is a critical strategy to mitigate these degradative processes.

This guide provides an in-depth comparison of the efficacy of different classes of polymer stabilizers, supported by experimental data. It is designed to move beyond a simple listing of options, instead offering a foundational understanding of the mechanisms of polymer degradation and the specific roles different stabilizers play in preventing it. By understanding the causality behind experimental choices and the self-validating nature of established testing protocols, you will be better equipped to select the optimal stabilization package for your specific application.

The Imperative of Stabilization: Understanding Polymer Degradation

Polymers are not inert; they are subject to degradation through various mechanisms, primarily driven by heat, ultraviolet (UV) radiation, and oxidation.[1] These environmental factors can initiate a cascade of chemical reactions, including chain scission, which reduces molecular weight, and crosslinking, which can make the material brittle.[1] The consequences of degradation are manifold, leading to undesirable changes in color, a decrease in mechanical strength, and a loss of overall performance.[2]

To counteract these effects, chemical additives known as polymer stabilizers are incorporated into the material.[2] These stabilizers function through different mechanisms to inhibit or retard the degradation process, thereby extending the service life and maintaining the desired properties of the polymer.

Heat Stabilizers: Combating Thermal Degradation

Thermal degradation is a significant concern during the high-temperature processing of polymers and in applications where the material is exposed to elevated temperatures. Poly(vinyl chloride) (PVC) is particularly susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) in an autocatalytic "unzipping" reaction.[3] This process leads to severe discoloration and a dramatic loss of mechanical integrity.

A Comparative Analysis of Heat Stabilizers for PVC

The selection of an appropriate heat stabilizer for PVC is critical to ensure its processability and long-term performance. Historically, lead-based stabilizers were common, but due to health and environmental concerns, there has been a shift towards alternatives such as mixed-metal soaps (e.g., Calcium-Zinc) and organotin compounds.[3] More recently, organic-based stabilizers (OBS) have emerged as a promising eco-friendly option.

A comparative study on the performance of different heat stabilizers in rigid PVC for pipe applications provides valuable insights into their relative efficacy. The following table summarizes key performance data for a lead-based stabilizer, a Calcium-Zinc (CaZn) stabilizer, and an organic-based stabilizer (OBS).

Table 1: Comparative Performance of Heat Stabilizers in Rigid PVC

Stabilizer TypeThermal Stability (TGA, 5% weight loss) (°C)Impact Strength (Notched Izod) (kJ/m²)Heat Distortion Temperature (HDT) (°C)
Lead-based 295Lower than OBS75.0
Calcium-Zinc (CaZn) 293Lower than OBS74.5
Organic-Based (OBS) 297Higher than Pb and CaZn76.0

Data sourced from a comparative study on heat stabilizers for PVC pipe applications.[4]

Key Insights from Experimental Data:

  • Thermal Stability: The organic-based stabilizer (OBS) exhibited the highest onset temperature for thermal degradation, indicating superior performance in preventing the initial stages of PVC breakdown.[4]

  • Mechanical Properties: The PVC formulation containing the OBS demonstrated a higher impact strength compared to those with lead- and CaZn-based stabilizers, suggesting better toughness and resistance to fracture.[4]

  • Heat Distortion Temperature: The OBS also provided a slight improvement in the heat distortion temperature, indicating better dimensional stability at elevated temperatures.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA) of PVC Compounds

Objective: To determine and compare the thermal stability of PVC formulations containing different heat stabilizers by measuring the temperature at which significant weight loss occurs.

Methodology:

  • Sample Preparation: Prepare small, uniform samples (5-10 mg) of the PVC compound containing the respective heat stabilizer (Lead-based, CaZn, or OBS).

  • Instrument Setup: Utilize a thermogravimetric analyzer (TGA). Place the sample in a suitable pan (e.g., platinum or alumina).

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Determine the onset temperature of degradation, often defined as the temperature at which a 5% weight loss occurs (T5%). A higher T5% indicates greater thermal stability.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Prepare PVC sample (5-10 mg) Load Load sample into TGA pan Prep->Load Place in instrument Heat Heat from ambient to 600°C at 10°C/min Load->Heat Start program Record Record weight vs. temperature Heat->Record Continuous measurement Analyze Determine T5% weight loss temperature Record->Analyze Generate TGA curve Compare Compare thermal stability Analyze->Compare Higher T5% = better stability

Caption: Workflow for Thermogravimetric Analysis.

UV Stabilizers: Preserving Polymers from Photodegradation

Exposure to ultraviolet (UV) radiation from sunlight can initiate photo-oxidative degradation in many polymers, leading to discoloration, embrittlement, and a loss of mechanical properties.[5] UV stabilizers are crucial for outdoor applications and for products exposed to fluorescent lighting. There are two primary classes of UV stabilizers that operate through distinct mechanisms: UV absorbers and Hindered Amine Light Stabilizers (HALS).

  • UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[5]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the chain reactions of photo-oxidation. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5][6]

Comparative Efficacy of UV Stabilizers in Pigmented Silicone Elastomer

The visual appearance of a product is often a critical quality attribute. A study on pigmented silicone elastomers provides a quantitative comparison of the color stability offered by two different UV stabilizers after accelerated weathering.

Table 2: Color Change (ΔE) in Pigmented Silicone Elastomer After Accelerated Weathering*

PigmentUV StabilizerΔE* at 500 hoursΔE* at 1000 hours
Red Control (None)5.199.57
Chimassorb 81 (HALS type)3.665.49
Uvinul 5050 (HALS type)Not specified7.47
Yellow Control (None)4.995.91
Chimassorb 81 (HALS type)2.804.28
Uvinul 5050 (HALS type)Not specified4.09

Data adapted from an in vitro study on the effect of UV stabilizers on the color change of pigmented silicone elastomer.[7] A lower ΔE value indicates less color change and better stability.*

Key Insights from Experimental Data:

  • Superior Performance of Stabilizers: The addition of both UV stabilizers, Chimassorb 81 and Uvinul 5050, significantly reduced the color change compared to the unstabilized control samples for both red and yellow pigments.[7]

  • Consistent Performance of Chimassorb 81: Chimassorb 81 consistently demonstrated a greater reduction in color change for both pigments at both 500 and 1000 hours of accelerated weathering.[7]

Experimental Protocol: Accelerated Weathering and Colorimetry

Objective: To evaluate the efficacy of UV stabilizers in preventing color change in a polymer after exposure to simulated sunlight and weathering conditions.

Methodology:

  • Sample Preparation: Fabricate polymer samples with and without the UV stabilizers being tested. Ensure all samples have a consistent size, shape, and surface finish.

  • Initial Color Measurement: Use a spectrophotometer or colorimeter to measure the initial color of each sample according to the CIE Lab* color space.

  • Accelerated Weathering: Place the samples in an accelerated weathering chamber equipped with a xenon arc or fluorescent UV lamp that simulates the solar spectrum. The chamber should also control for temperature and humidity to mimic environmental conditions. Expose the samples for a predetermined duration (e.g., 500 and 1000 hours).

  • Final Color Measurement: After the designated exposure time, remove the samples and re-measure their color using the same instrument and parameters as the initial measurement.

  • Analysis: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A smaller ΔE value indicates better color stability.

Diagram: UV Stabilization Testing Workflow

UV_Stabilization_Workflow cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_aging Accelerated Weathering cluster_measurement2 Final Measurement cluster_analysis Data Analysis Prep Fabricate polymer samples (with and without UV stabilizer) InitialColor Measure initial color (Lab*) Prep->InitialColor Expose Expose samples in weathering chamber (e.g., 500 & 1000 hours) InitialColor->Expose Place in chamber FinalColor Measure final color (Lab*) Expose->FinalColor Remove from chamber Calculate Calculate color change (ΔE*) FinalColor->Calculate Compare Compare stabilizer efficacy Calculate->Compare Lower ΔE* = better

Caption: Workflow for UV stabilizer efficacy testing.

Antioxidants: Preventing Oxidative Degradation

Oxidative degradation is a common pathway for polymer deterioration, initiated by the reaction of the polymer with atmospheric oxygen. This process is often accelerated by heat and UV radiation.[1] Antioxidants are crucial for protecting polymers during melt processing and throughout their service life. They are broadly classified into primary and secondary antioxidants, which often work synergistically.

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to reactive radicals, thereby terminating the degradation chain reaction.[8]

  • Secondary Antioxidants (Peroxide Decomposers): These are often phosphites or thioesters that decompose hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[8]

Evaluating Antioxidant Efficacy: Oxidative Induction Time (OIT)

A common and effective method for assessing the performance of antioxidants is the Oxidative Induction Time (OIT) test, which is performed using Differential Scanning Calorimetry (DSC). The OIT is the time it takes for the onset of oxidative degradation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates a more effective antioxidant system.[9]

Comparative Performance of Antioxidants in Polyethylene

The choice and combination of antioxidants can significantly impact the long-term thermal stability of polyolefins like polyethylene. A study on high-density polyethylene (HDPE) compared the performance of a synthetic antioxidant (Irganox 1010, a hindered phenol) with a natural antioxidant (vitamin E).

Table 3: Melt Flow Index (MFI) of HDPE with Different Antioxidants After Multiple Processing Passes

Sample FormulationMFI after 1st Pass (g/10 min)MFI after 3rd Pass (g/10 min)
HDPE (Control) 6.831.3
HDPE + 200 ppm Irganox 1010 Not specifiedSignificant increase
HDPE + 200 ppm Vitamin E Not specifiedMFI retained

Data sourced from a study on the impact of natural and synthetic antioxidants on the stability of HDPE.[10]

Key Insights from Experimental Data:

  • Processing Stability: The control HDPE sample showed a significant increase in MFI after multiple processing passes, indicating a decrease in molecular weight due to degradation.[10]

  • Antioxidant Efficacy: While the synthetic antioxidant Irganox 1010 showed a slight improvement, vitamin E was highly effective at maintaining the MFI of the HDPE, even at a low concentration, demonstrating its superior ability to prevent degradation during processing.[10]

Experimental Protocol: Oxidative Induction Time (OIT) by DSC

Objective: To determine the relative effectiveness of different antioxidant packages in a polymer by measuring the time to the onset of oxidation at an elevated temperature.

Methodology:

  • Sample Preparation: Prepare small, uniform samples (5-10 mg) of the polymer containing the antioxidant system to be tested.

  • Instrument Setup: Utilize a Differential Scanning Calorimeter (DSC). Place the sample in an open aluminum pan.

  • Heating and Purging: Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.

  • Oxygen Introduction: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: Record the heat flow signal as a function of time. The onset of oxidation is marked by a sharp exothermic peak.

  • Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.

Diagram: OIT Measurement Principle

OIT_Principle cluster_process OIT Measurement by DSC A Heat sample to isothermal temperature in Nitrogen B Switch to Oxygen atmosphere A->B Stabilize C Measure time until exothermic peak B->C Start timer D Longer time (OIT) = Better antioxidant performance C->D Interpret result

Caption: Principle of Oxidative Induction Time measurement.

Conclusion

The selection of an appropriate stabilizer package is a critical determinant of the long-term performance and reliability of polymeric materials. This guide has provided a comparative overview of the efficacy of different classes of polymer stabilizers, supported by experimental data and standardized testing protocols.

For thermal stabilization, particularly in PVC, modern organic-based stabilizers can offer superior performance in terms of thermal stability and mechanical property retention compared to traditional systems. In the realm of UV stabilization, hindered amine light stabilizers (HALS) demonstrate excellent efficacy in preserving the color and appearance of polymers under prolonged UV exposure. For preventing oxidative degradation, the choice of antioxidant, including both synthetic and natural options, can significantly impact the processing stability and service life of polyolefins.

By understanding the underlying mechanisms of degradation and the specific functions of different stabilizers, and by employing robust, self-validating experimental protocols, researchers and developers can make informed decisions to ensure the longevity and integrity of their polymer-based products.

References

  • Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. MDPI. [Link]

  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. MDPI. [Link]

  • The combination effect of hindered amine light stabilizers with UV absorbers on the radiation resistance of polypropylene. INIS-IAEA. [Link]

  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. ResearchGate. [Link]

  • How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA. [Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. [Link]

  • Comparison of Delta E amplitude of color change. ResearchGate. [Link]

  • Balancing the Color and Physical Property Retention of Polyolefins Through the Use of High Performance Stabilizer Systems. ScienceDirect. [Link]

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  • Effects of UV Stabilizers on Polypropylene Outdoors. ResearchGate. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Substituted Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) that govern the efficacy of substituted phenolic antioxidants. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental chemical principles and experimental nuances that underpin antioxidant performance.

Introduction: The Battle Against Oxidative Stress

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts. An imbalance leading to an excess of these highly reactive molecules results in oxidative stress, a state implicated in aging and a multitude of diseases. Phenolic compounds, a vast class of natural and synthetic molecules, are at the forefront of the defense against oxidative damage. Their defining feature, a hydroxyl (-OH) group attached to an aromatic ring, allows them to neutralize free radicals, thereby mitigating cellular damage. Understanding how modifications to this basic phenolic structure influence antioxidant capacity is paramount for the rational design of novel therapeutics and preservatives.

The Foundational Mechanism: How Phenolic Antioxidants Quench Free Radicals

The primary antioxidant action of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to a free radical, effectively neutralizing it. This process transforms the phenol into a phenoxyl radical. The efficacy of the original antioxidant is critically dependent on the stability of this newly formed radical; a more stable phenoxyl radical is less likely to propagate the radical chain reaction.

Two principal mechanisms describe this process:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•).[1][2][3]

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates. This pathway is often followed by a proton transfer.[1][4]

    • ArOH + R• → ArOH•+ + R:-

    • ArOH•+ → ArO• + H+

The stability of the resulting phenoxyl radical (ArO•) is the key. This stability is achieved through the delocalization of the unpaired electron across the aromatic ring via resonance. Substituents on the ring play a crucial role in modulating this stability.

Caption: Mechanism of free radical scavenging and subsequent resonance stabilization.

Dissecting the Structure: Key Determinants of Antioxidant Activity

The relationship between a phenol's structure and its antioxidant activity is governed by several key factors.

The Indispensable Phenolic Hydroxyl Group

The hydroxyl group is the active site, responsible for donating the hydrogen atom that neutralizes free radicals. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter; a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[5]

Impact of Ring Substituents

Substituents on the aromatic ring profoundly influence the O-H BDE and the stability of the phenoxyl radical.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3), alkyl (-CH3), and amino (-NH2) groups increase antioxidant activity.[6][7][8][9] They donate electron density to the aromatic ring, which achieves two things:

    • It weakens the O-H bond, lowering its BDE.[10]

    • It helps stabilize the resulting phenoxyl radical through resonance and inductive effects.[10] Studies have shown that the antioxidant activity of dendrimers increases with a greater number of EDG groups.[6][7] For instance, syringaldehyde (with two ortho methoxy groups) exhibits significantly higher activity than vanillin (one ortho methoxy group) and 4-hydroxybenzaldehyde (no methoxy groups).[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), carboxyl (-COOH), and aldehyde (-CHO) generally decrease antioxidant activity.[8][9] They pull electron density away from the ring, which strengthens the O-H bond (increasing BDE) and destabilizes the phenoxyl radical.

The Importance of Substituent Position

The position of substituents relative to the hydroxyl group is critical.

  • ortho and para Positions: EDGs at the ortho and para positions (carbons 2, 4, and 6) provide the most significant enhancement of antioxidant activity.[10][11] This is because they can directly participate in the resonance stabilization of the phenoxyl radical, delocalizing the unpaired electron most effectively.

  • meta Position: Substituents at the meta position (carbons 3 and 5) have a much weaker influence on activity as they cannot directly participate in resonance stabilization of the radical.[10]

The Physical Factor: Steric Hindrance

Bulky groups, particularly at the ortho positions, can introduce steric hindrance. This can have a dual effect:

  • Positive Effect: Large groups like tert-butyl can shield the phenoxyl radical, preventing it from participating in further reactions and increasing its stability.[12][13] This is a key feature of widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT).[13]

  • Negative Effect: Excessive steric hindrance can obstruct the hydroxyl group's approach to a free radical, slowing the rate of reaction.[13][14] An excessive number of adjacent hydroxyl groups can also lead to steric hindrance, potentially reducing antioxidant activity.[14]

Quantitative Comparison: A Data-Driven Analysis

To illustrate these principles, the following table summarizes the antioxidant activity of various substituted phenolic compounds, as measured by their ability to scavenge the DPPH radical. The activity is often expressed as an IC50 value (the concentration required to inhibit 50% of the radical), where a lower IC50 indicates higher antioxidant activity.

CompoundKey Structural FeaturesRelative Antioxidant Activity (DPPH Assay)Rationale
Phenol Unsubstituted (Baseline)LowNo stabilizing groups.
p-Cresol para-methyl (weak EDG)ModerateMethyl group provides slight stabilization.
4-Methoxyphenol para-methoxy (strong EDG)HighMethoxy group strongly donates electrons, stabilizing the radical.[15]
Gallic Acid Three -OH groups, one -COOHVery HighMultiple hydroxyl groups for donation; resonance stabilization.[15]
Butylated Hydroxytoluene (BHT) Two ortho-tert-butyl groupsHighBulky groups provide steric protection to the phenoxyl radical.[10][13]
4-Nitrophenol para-nitro (strong EWG)Very LowNitro group withdraws electrons, destabilizing the radical.[8]

Methodologies for Performance Evaluation: A Practical Guide

Several spectrophotometric assays are commonly used to evaluate antioxidant capacity. Each has a distinct mechanism and provides a different facet of a compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid methods. It measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[16]

  • Principle: The DPPH radical is a deep purple-colored, stable free radical.[17] When reduced by an antioxidant, it becomes the pale yellow DPPH-H.[17] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[16][17]

  • Mechanism: Primarily a Single Electron Transfer (SET) based mechanism.[4][14]

DPPH Assay Workflow cluster_workflow DPPH Assay Protocol prep_reagents 1. Prepare Reagents - DPPH Working Solution - Antioxidant Samples - Control (e.g., Trolox) reaction_setup 2. Set up Reaction Add DPPH and Sample/ Control to microplate wells prep_reagents->reaction_setup incubation 3. Incubate ~30 minutes in the dark at room temperature reaction_setup->incubation measurement 4. Measure Absorbance Spectrophotometer at ~517 nm incubation->measurement calculation 5. Calculate % Inhibition [(Abs_control - Abs_sample) / Abs_control] * 100 measurement->calculation

Caption: Standard workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM). Protect from light.[17]

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[17]

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution, standard, or blank (methanol).[17]

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[16][17]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[16]

    • Plot % Inhibition versus concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[18][19] Antioxidants reduce the ABTS•+, causing the solution to decolorize. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[18][19]

  • Mechanism: Primarily a Single Electron Transfer (SET) based mechanism.[4][14]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[20]

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.[20]

    • Dilute the resulting ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction:

    • Add a small volume of the sample (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).

  • Incubation:

    • Incubate the mixture for a specified time (e.g., 5-30 minutes).[18]

  • Measurement:

    • Read the absorbance at 734 nm.[18]

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is unique in that it measures the inhibition of peroxyl radical-induced oxidation over time, making it highly relevant to human biology.

  • Principle: This assay uses a fluorescent probe (commonly fluorescein) that loses its fluorescence upon damage by peroxyl radicals, which are generated by a radical initiator like AAPH.[21][22] An antioxidant protects the fluorescent probe by scavenging the peroxyl radicals, thus preserving the fluorescence signal.[4][14] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[4][23]

  • Mechanism: A Hydrogen Atom Transfer (HAT) based mechanism.[3][4][14]

Experimental Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a fluorescein working solution in a 75 mM phosphate buffer (pH 7.4).[21][22]

    • Prepare an AAPH (radical initiator) solution in the same buffer. This must be made fresh daily.[21][22]

    • Prepare serial dilutions of the test compound and a Trolox standard.

  • Reaction Setup:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the sample, standard, or blank (buffer).[23][24]

    • Incubate the plate at 37 °C for at least 30 minutes.[23][24]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[23][24]

    • Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) pre-set to 37 °C.[25]

    • Measure the fluorescence every 1-2 minutes for 60-90 minutes.[23]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Determine the Net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the Net AUC of the standards against their concentrations to create a standard curve and determine the Trolox Equivalents (TE) of the samples.[23]

Conclusion & Future Outlook

The antioxidant activity of substituted phenols is a finely tuned property governed by a clear set of structure-activity relationships. The presence, position, and electronic nature of substituents on the aromatic ring are the primary determinants of efficacy. Electron-donating groups in the ortho and para positions enhance activity by lowering the O-H bond dissociation energy and stabilizing the resultant phenoxyl radical. Conversely, electron-withdrawing groups and unfavorable steric hindrance can diminish this activity.

Future research will continue to leverage these principles for the design of more potent and specific antioxidants. The integration of computational chemistry to predict BDE and radical stability will accelerate the discovery process, leading to novel compounds with enhanced therapeutic potential for combating oxidative stress-related diseases.

References

  • Liang, N., & Kitts, D. D. (2014). Phenolic antioxidant mechanism of action via HAT and SET. ResearchGate. [Link]

  • Scribd. (n.d.). ORAC Assay Protocol. Scribd. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Sathishkumar, N., et al. (2014). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. PMC. [Link]

  • Matić, S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Sathishkumar, N., et al. (2014). Effect of electron donating groups on polyphenol-based antioxidant dendrimers. PubMed. [Link]

  • ResearchGate. (n.d.). Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. ResearchGate. [Link]

  • Fernandez-Panchon, M. S., et al. (2007). Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. ResearchGate. [Link]

  • Tundis, R., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]

  • Mazzone, G., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]

  • Dahal, A., et al. (2022). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of para-substituents of phenolic antioxidants. ResearchGate. [Link]

  • National Institutes of Health. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. [Link]

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Semantic Scholar. [Link]

  • Scilit. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Scilit. [Link]

  • ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

  • Burton, G. W., et al. (1985). Chain-breaking phenolic antioxidants: steric and electronic effects in polyalkylchromanols, tocopherol analogs, hydroquinones, and superior antioxidants of the polyalkylbenzochromanol and naphthofuran class. ACS Publications. [Link]

  • ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. [Link]

  • S. P. G., & P. S., M. (2014). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]

  • PMC. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC. [Link]

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A Comparative Guide to the Performance of Irganox 1141 in Diverse Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer stabilization, the selection of an appropriate antioxidant is a critical decision that profoundly impacts material performance and longevity. This guide provides an in-depth technical comparison of Irganox 1141, a liquid hindered phenolic antioxidant, against other common alternatives in key polymer systems, including polyvinyl chloride (PVC) and styrenic copolymers like acrylonitrile-butadiene-styrene (ABS) and methacrylate-butadiene-styrene (MBS). While direct, publicly available quantitative comparative data for Irganox 1141 is limited, this guide synthesizes available technical information, qualitative performance descriptions, and illustrative experimental data from related systems to provide a comprehensive understanding of its expected performance.

The Critical Role of Antioxidants in Polymer Durability

Polymers are susceptible to degradation from thermal and oxidative stress during processing and end-use, leading to undesirable changes in their physical, mechanical, and aesthetic properties.[1] This degradation is a free-radical chain reaction that results in chain scission, crosslinking, and the formation of color bodies. Antioxidants are crucial additives that interrupt this degradation process, preserving the integrity of the polymer matrix.[1]

Primary antioxidants, such as the hindered phenolic Irganox 1141, function by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.[2] The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.

Irganox 1141: A Profile

Irganox 1141 is a liquid, synergistic blend of two hindered phenolic antioxidants.[3] Its liquid form offers significant handling and dosing advantages in many processes. It is particularly noted for its performance in PVC and emulsion-polymerized styrenics.[4] Furthermore, it is positioned as a good technical alternative to Bisphenol A (BPA), a compound that has faced regulatory scrutiny in certain applications.[4]

Performance in Polyvinyl Chloride (PVC)

PVC, whether in its rigid or flexible form, is susceptible to thermal degradation at processing temperatures, leading to dehydrochlorination and severe discoloration.[5] Antioxidants play a vital role in mitigating this degradation, especially in plasticized PVC where the plasticizers themselves can be prone to oxidation.

Irganox 1141 is described as a thermal stabilizer package that protects plasticizers against thermal oxidation and PVC compounds against dehydrochlorination.[4] It is reported to confer good retention of physical properties and a reduction in discoloration.[4] Notably, a conference paper has indicated that Irganox 1141 provides superior thermal stabilization in PVC compared to other solid hindered phenols like Irganox 1076.[3] This enhanced performance may be attributed to its liquid nature, which can allow for more intimate mixing and dispersion within the PVC matrix.

Comparison with Bisphenol A (BPA) in PVC:

While direct comparative data is scarce, the positioning of Irganox 1141 as a BPA alternative suggests comparable or superior performance in key aspects.[4] BPA has been a widely used antioxidant in plasticized wire and cable applications.[6] However, concerns over its potential health effects have driven the search for alternatives. For researchers and developers, the key advantages of substituting BPA with Irganox 1141 would be:

  • Improved Regulatory Profile: Avoidance of a substance with increasing regulatory restrictions.

  • Enhanced Handling: The liquid form of Irganox 1141 can simplify processing compared to solid BPA.

  • Comparable or Better Performance: The claim of being a "good technical alternative" implies that critical properties like thermal stability and color hold will be maintained or improved.[4]

Performance in Styrenic Copolymers (ABS & MBS)

In styrenic copolymers like ABS and MBS, the polybutadiene (PB) phase is particularly vulnerable to thermal and oxidative degradation. This degradation leads to a loss of impact strength and increased yellowing.[7][8] Antioxidants are therefore essential for preserving the long-term performance of these materials. Irganox 1141 is specifically recommended for use in emulsion-ABS and -MBS.[4]

Illustrative Performance Data in ABS (Irganox 1076 vs. Irganox 245):

The following table summarizes data from a study by Földes and Lohmeijer, which highlights the kind of performance differences that can be observed between different hindered phenolic antioxidants in ABS. This data is presented for illustrative purposes to guide the reader on the types of evaluations performed.

Antioxidant SystemPolymer TypePerformance MetricResult
Control (No Antioxidant) Emulsion ABSYellowness Index (YI) after processingHigh
Oxidation Onset Temperature (OOT)Low
Irganox 1076 Emulsion ABSYI after processingReduced vs. Control
OOTIncreased vs. Control
Irganox 245 Emulsion ABSYI after processingReduced vs. Control
OOTIncreased vs. Control
Irganox 1076 + Irgafos 168 (Secondary AO) Emulsion ABSSynergistic effect on OOT and OPObserved

This table is a qualitative representation based on the findings in the cited literature and is intended for illustrative purposes.[7][8]

Based on its chemical nature as a liquid hindered phenol, Irganox 1141 would be expected to provide excellent protection to the PB phase in emulsion ABS and MBS, leading to improved color stability and retention of mechanical properties. Its liquid form may offer advantages in achieving a homogeneous distribution within the latex during emulsion polymerization.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, the following are detailed protocols for key performance tests.

Thermal Stability: Oven Aging

This test evaluates the long-term heat stability of a polymer compound.

Apparatus:

  • Forced-air circulating oven with temperature control (e.g., compliant with ASTM D3012).

  • Sample mounting rack.

  • Colorimeter or spectrophotometer.

Procedure:

  • Prepare compression or injection molded plaques of the polymer with the different antioxidant formulations at specified concentrations.

  • Measure the initial color (e.g., Yellowness Index) of the plaques according to ASTM E313.

  • Place the plaques in the oven at a specified temperature (e.g., 150°C for polyolefins, or a temperature relevant to the end-use application of the target polymer).

  • At regular intervals (e.g., every 24 hours), remove the plaques and allow them to cool to room temperature.

  • Visually inspect the plaques for signs of degradation such as cracking, chalking, or severe discoloration.

  • Measure the color of the aged plaques.

  • The time to failure is often defined as the time at which a significant change in color or the appearance of physical defects occurs.

Color Stability: Yellowness Index (YI)

This metric quantifies the degree of yellowness of a plastic sample.

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color in the CIE Lab* color space.

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using a certified white standard.

  • Place the polymer plaque against the measurement port of the instrument.

  • Measure the L, a, and b* values.

  • Calculate the Yellowness Index (YI) using the appropriate formula for the instrument and standard used (e.g., ASTM E313).

  • Compare the YI values of samples with different antioxidant packages before and after aging. A lower YI indicates better color stability.

Processing Stability: Melt Flow Rate (MFR)

MFR is a measure of the ease of flow of a molten thermoplastic and is an indirect measure of its molecular weight. A significant change in MFR after processing indicates polymer degradation.

Apparatus:

  • Extrusion plastometer (Melt Flow Indexer) compliant with ASTM D1238.

  • Analytical balance.

Procedure:

  • Compound the polymer with the different antioxidant formulations using a twin-screw extruder. To simulate multiple processing steps, the extruded pellets can be re-extruded a number of times (e.g., 1x, 3x, 5x).

  • Set the temperature and load on the MFR instrument according to the standard for the specific polymer being tested.

  • Introduce a specified amount of the polymer pellets into the heated barrel of the MFR instrument.

  • Allow the polymer to melt for a specified pre-heat time.

  • Extrude the molten polymer through a standard die and collect the extrudate for a defined period.

  • Weigh the collected extrudate.

  • Calculate the MFR in grams per 10 minutes.

  • A smaller change in MFR after multiple extrusions indicates better processing stability provided by the antioxidant.

Visualization of Concepts

Antioxidant Mechanism of a Hindered Phenol

Antioxidant Mechanism cluster_0 Polymer Degradation Cycle cluster_1 Intervention by Hindered Phenol P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 POO_radical->P_radical + PH - POOH ArOH Hindered Phenol (ArOH) POO_radical->ArOH Radical Scavenging PH Polymer Chain (PH) O2 Oxygen (O2) ArO_radical Stable Phenoxy Radical (ArO•) Non-reactive ArOH->ArO_radical - H•

Caption: Mechanism of a hindered phenolic antioxidant interrupting the polymer degradation cycle.

Experimental Workflow for Antioxidant Performance Evaluation

Experimental Workflow Start Start: Polymer & Antioxidant Selection Compounding Compounding (Twin-Screw Extruder) Start->Compounding Molding Sample Preparation (Injection/Compression Molding) Compounding->Molding Initial_Testing Initial Characterization (Color, MFR) Molding->Initial_Testing Aging Accelerated Aging (Oven, UV Chamber) Initial_Testing->Aging Periodic_Testing Periodic Testing (Color, Mechanical Properties) Aging->Periodic_Testing At Intervals Final_Analysis Final Analysis & Comparison Aging->Final_Analysis Periodic_Testing->Aging Antioxidant Selection Polymer_Type Polymer Type? PVC PVC Polymer_Type->PVC PVC Styrenics Styrenics (ABS, MBS) Polymer_Type->Styrenics Styrenics Polyolefins Polyolefins (PE, PP) Polymer_Type->Polyolefins Polyolefins PVC_Processing Processing Temp? PVC->PVC_Processing Styrenics_Clarity Clarity Required? Styrenics->Styrenics_Clarity High_Temp_PVC High Temp (>200°C) PVC_Processing->High_Temp_PVC High Low_Temp_PVC Low Temp (<200°C) PVC_Processing->Low_Temp_PVC Low Irganox_1141_PVC Irganox 1141 (Liquid, BPA-free) High_Temp_PVC->Irganox_1141_PVC Other_Phenolics Other Hindered Phenols (e.g., Irganox 1076) Low_Temp_PVC->Other_Phenolics Transparent_Styrenics Transparent Styrenics_Clarity->Transparent_Styrenics Yes Opaque_Styrenics Opaque Styrenics_Clarity->Opaque_Styrenics No Irganox_1141_Styrenics Irganox 1141 (esp. for Emulsion Grades) Transparent_Styrenics->Irganox_1141_Styrenics Blends Phenol/Phosphite Blends (e.g., Irganox B-blends) Opaque_Styrenics->Blends

Caption: A simplified decision tree for selecting an antioxidant based on polymer type and application requirements.

Conclusion

Irganox 1141 presents a compelling option for the stabilization of PVC and styrenic copolymers, particularly as a liquid, BPA-free alternative. While direct quantitative comparisons with other antioxidants are not extensively published, its chemical nature and the available technical literature suggest it offers excellent thermal and processing stability. For PVC, its liquid form and superior performance to some solid hindered phenols are key advantages. In emulsion-ABS and -MBS, it is a recommended stabilizer for protecting the vulnerable butadiene phase.

For researchers and formulators, the final selection of an antioxidant will always depend on the specific polymer grade, processing conditions, and end-use requirements. The experimental protocols provided in this guide offer a framework for conducting robust internal evaluations to determine the optimal stabilization package for any given application.

References

  • Fiorio, R., et al. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Polymers, 10(12), 1363.
  • Földes, E., & Lohmeijer, J. (1999). Relationship between chemical structure and performance of primary antioxidants in PBD.
  • ASTM International. (2018). ASTM D3012-18, Standard Practice for Thermal-Oxidative Stability of Plastics Using a Specimen Rotator Within an Oven. Retrieved from [Link]

  • ASTM International. (2018). ASTM E313-15e1, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ASTM International. (2020). ASTM D1238-20, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. Retrieved from [Link]

  • Kanademy. (2022). Role of Antioxidants in PVC Cables. Retrieved from [Link]

  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • ResearchGate. (2021). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved from [Link]

  • ResearchGate. (2018). Thermal degradation, dynamic mechanical and morphological properties of PVC stabilized with natural polyphenol-based epoxy resin. Retrieved from [Link]

  • ResearchGate. (2015). New Additive Solutions for the PVC Industry. Retrieved from [Link]

  • PubMed. (2001). Determination of bisphenol A in, and its migration from, PVC stretch film used for food packaging. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • NIH. (2024). A hindered phenol containing PVC/CuO nanocomposites; study on the mechanical and thermooxidative properties. Retrieved from [Link]

  • MDPI. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of p-phenylenediamine antioxidant effectiveness in styrene-butadiene and polyisoprene rubber through NMR calculations. Retrieved from [Link]

  • ResearchGate. (2008). Accelerated Ageing of Polypropylene Stabilized by Phenolic Antioxidants Under High Oxygen Pressure. Retrieved from [Link]

  • ResearchGate. (2020). Yellow index test results at different cycles. Retrieved from [Link]

  • ResearchGate. (2013). Kinetic Study of Effect of Irganox E Antioxidants on Thermal Degradation of Poly (Vinyl Chloride). Retrieved from [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • MDPI. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Retrieved from [Link]

  • PubMed Central. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Retrieved from [Link]

  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • NIH. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2022). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. Retrieved from [Link]

  • ACS Publications. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Retrieved from [Link]

  • NIH. (2024). Structural Optimization of Antioxidant Copolymers for Drug Delivery Applications. Retrieved from [Link]

  • NIH. (2018). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Retrieved from [Link]

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Benchmarking the Cytotoxicity of a Novel Alkylphenol Against Standard Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical entities is paramount. This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel long-chain alkylphenol, "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-," against the well-established anticancer drugs, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth technical overview of the experimental methodologies and a critical analysis of the comparative data.

The rationale for investigating this particular alkylphenol stems from the growing body of evidence suggesting that certain phenolic compounds exhibit significant anticancer properties.[][2] These compounds can modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4] The long alkyl chain of the subject molecule may also influence its interaction with cellular membranes and its overall bioavailability, making it a compound of considerable interest.

This guide will detail the experimental design for a head-to-head comparison of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" with Doxorubicin and Cisplatin across a panel of human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[5][6][7] We will present a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), a key metric of cytotoxic potency.[8][9] Furthermore, we will explore potential mechanisms of action through assays for caspase-3 activation, reactive oxygen species (ROS) generation, and cell cycle analysis.

Compound and Cell Line Profiles

Test Compound: Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
  • Chemical Structure: A phenol ring substituted with two methyl groups and a long, branched alkyl chain.

  • CAS Number: 134701-20-5[10]

  • Molecular Formula: C24H42O[11]

  • Rationale for Investigation: While data on the specific cytotoxic effects of this compound are scarce, related alkylphenols have demonstrated cytotoxic and genotoxic effects, often linked to the induction of oxidative stress.[12][13] The lipophilic nature of the long alkyl chain may facilitate its entry into cells and interaction with intracellular targets.

Benchmark Anticancer Drugs
  • Doxorubicin: An anthracycline antibiotic widely used in chemotherapy. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species.[][2][11][13][14]

  • Cisplatin: A platinum-based chemotherapeutic agent that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[3][12][15][16][17] This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[12]

Human Cancer Cell Lines
  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortalized human cell lines.[5][18][19] It is known for its robustness and rapid proliferation.[5][20]

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.[6][21][22][23][24] It is a valuable model for studying hormone-responsive breast cancers.[6][21]

  • A549: A human lung adenocarcinoma cell line with characteristics of alveolar type II epithelial cells.[7][25][26][27][28] It is a widely used model for lung cancer research.[7][27]

Experimental Methodology

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][29][30][31][32]

Protocol:

  • Cell Seeding: Plate HeLa, MCF-7, and A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-," Doxorubicin, and Cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining IC50 values using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained for "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" and the benchmark drugs against the three cancer cell lines.

CompoundIC50 (µM) on HeLaIC50 (µM) on MCF-7IC50 (µM) on A549
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-15.825.238.5
Doxorubicin0.80.51.2
Cisplatin5.28.110.7

Interpretation of Hypothetical Results:

Based on this hypothetical data, "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" demonstrates cytotoxic activity against all three cancer cell lines, albeit at a higher concentration compared to the established anticancer drugs, Doxorubicin and Cisplatin. The varying IC50 values across the cell lines suggest a degree of cell-type-specific activity. The higher potency of Doxorubicin and Cisplatin is expected, given their well-established mechanisms of directly targeting DNA and related processes.[][16]

Mechanistic Insights: Downstream Assays

To further understand the cytotoxic mechanism of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-," a series of downstream assays can be performed.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[33][34]

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 hours.

  • Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).[33][35]

  • Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.[33][36]

Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce the production of ROS, leading to oxidative stress and cell death.[37][38][39][40][41]

Protocol:

  • Treat cells with the IC50 concentration of each compound for a shorter duration (e.g., 6 hours).

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).[37][38]

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.[38][41]

Cell Cycle Analysis

Cytotoxic agents often induce cell cycle arrest at specific checkpoints, preventing cell proliferation.[4][42][43][44][45]

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 hours.

  • Fix the cells in ethanol and stain the DNA with a fluorescent dye like propidium iodide (PI).[4][43]

  • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][42]

Hypothetical Mechanistic Pathway

Based on the known activities of other phenolic compounds, a plausible mechanism of action for "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

G Alkylphenol Alkylphenol Cellular Uptake Cellular Uptake Alkylphenol->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Causes Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Leads to Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by the alkylphenol.

Conclusion

This guide has outlined a systematic approach to benchmarking the cytotoxicity of "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" against established anticancer drugs. While the presented data is hypothetical, the methodologies described provide a robust framework for such comparative studies. The initial (hypothetical) findings suggest that this novel alkylphenol possesses cytotoxic properties, warranting further investigation into its mechanism of action and potential as a lead compound in cancer drug discovery. Future studies should focus on confirming these findings with in vivo models and exploring structure-activity relationships within this class of compounds.

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
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  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Total Reactive Oxygen Species (ROS) Assay Kit 520 nm - Thermo Fisher Scientific. (2017-01-23).
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  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28 - Benchchem.
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies.
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  • Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich.

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A Comparative Guide to the Antioxidant Capabilities of Irganox and EDTA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, mitigating oxidative degradation is a critical challenge. The choice of antioxidant can profoundly impact the stability, efficacy, and shelf-life of polymers, pharmaceuticals, and other sensitive materials. This guide provides an in-depth comparative analysis of two widely used synthetic antioxidants: Irganox, a sterically hindered phenolic antioxidant, and Ethylenediaminetetraacetic Acid (EDTA), a chelating agent. While both serve to inhibit oxidation, their mechanisms are fundamentally distinct, making them suitable for different applications. This document will explore these mechanisms, present comparative data, and provide detailed experimental protocols for their evaluation.

The Duality of Antioxidant Mechanisms: Radical Scavenging vs. Metal Chelation

Oxidative stress, driven by an excess of free radicals, is a primary cause of material degradation and can negatively impact human health. Antioxidants are molecules capable of neutralizing these reactive species, thereby preventing damage to everything from polymer packaging to biological molecules like lipids and proteins. The efficacy of an antioxidant is dictated by its mechanism of action. Here, we dissect the two distinct strategies employed by Irganox and EDTA.

Irganox: The Radical Scavenger

Irganox-type antioxidants, such as the common Irganox 1010, belong to the class of sterically hindered phenolic compounds.[1] They are considered primary antioxidants or chain-breaking antioxidants because they directly intercept and neutralize free radicals, thus terminating the auto-oxidation chain reaction.[2]

The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical (e.g., a peroxyl radical, ROO•), which is a key propagator of oxidative damage.[3] This donation neutralizes the radical, preventing it from attacking the substrate material (e.g., a polymer chain).[1]

The resulting Irganox radical is highly stabilized due to two key features:

  • Steric Hindrance: Bulky tert-butyl groups positioned ortho to the hydroxyl group physically obstruct the radicalized oxygen, making it less reactive and preventing it from initiating new oxidation chains.[3]

  • Resonance Stabilization: The unpaired electron on the oxygen can be delocalized across the aromatic ring, further reducing its reactivity.[3]

This mechanism makes Irganox exceptionally effective at protecting organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation during high-temperature processing and long-term use.[4][5]

G cluster_0 Oxidation Chain Reaction cluster_1 Intervention by Irganox Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation (Heat, Light) ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Irganox_OH Irganox-OH ROO_radical->Irganox_OH Attack ROOH->R_radical Generates more radicals Degradation Degraded Polymer ROOH->Degradation Decomposition Irganox_OH->ROOH Irganox_O_radical Stable Irganox Radical (Irganox-O•) Irganox_OH->Irganox_O_radical Donates H• caption Figure 1: Irganox mechanism as a chain-breaking antioxidant.

Figure 1: Irganox mechanism as a chain-breaking antioxidant.
EDTA: The Metal Chelator

Ethylenediaminetetraacetic acid (EDTA) operates as a secondary or preventive antioxidant . Its mechanism is indirect; it does not directly scavenge free radicals. Instead, EDTA functions as a powerful chelating agent, binding and inactivating transition metal ions (e.g., Fe²⁺, Cu²⁺) that are potent catalysts of oxidation.[6][7]

In many systems, particularly aqueous formulations like pharmaceuticals and foods, trace amounts of these metal ions can trigger the formation of highly destructive hydroxyl radicals (•OH) from less reactive precursors like hydrogen peroxide (H₂O₂) via the Fenton reaction.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By sequestering these metal ions into a stable, water-soluble complex, EDTA effectively removes them from the reaction environment, thus preventing the generation of these initiating free radicals.[8][9] This makes EDTA an excellent preservative and stabilizer in pharmaceuticals, where it can prevent the degradation of active ingredients, and in food products, where it helps prevent discoloration and spoilage.[][11]

G cluster_0 Metal-Catalyzed Oxidation (Fenton Reaction) cluster_1 Intervention by EDTA Fe2 Iron (Fe²⁺) OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical + H₂O₂ EDTA EDTA Fe2->EDTA Sequestration H2O2 Hydrogen Peroxide (H₂O₂) Substrate Substrate (e.g., API, Lipid) OH_radical->Substrate Attacks Oxidized_Substrate Oxidized Substrate Substrate->Oxidized_Substrate EDTA_Fe_Complex Stable [Fe-EDTA] Complex EDTA->EDTA_Fe_Complex Chelates Fe²⁺ caption Figure 2: EDTA mechanism as a metal-chelating antioxidant.

Figure 2: EDTA mechanism as a metal-chelating antioxidant.

Comparative Analysis of Antioxidant Capability

A direct comparison of antioxidant potential was performed in a 2023 study using density functional theory (DFT) to calculate thermodynamic parameters that govern antioxidant activity.[12][13] The study concluded that, based on these theoretical calculations, EDTA has a higher antioxidant potential than Irganox .[13]

This finding may seem counterintuitive given Irganox's role as a primary radical scavenger. However, the DFT calculations assess the intrinsic ability to participate in antioxidant reactions through various mechanisms. Let's examine the key parameters.

ParameterDescriptionEDTA (kJ/mol)Irganox (kJ/mol)Interpretation
BDE (Bond Dissociation Enthalpy)Energy required to break an X-H bond. Lower BDE facilitates H-atom donation (HAT mechanism).316.7333.8EDTA's lower BDE suggests it can donate a hydrogen atom more readily than Irganox.
IP (Ionization Potential)Energy required to remove an electron. Lower IP favors electron transfer (SET-PT mechanism).700.1733.1EDTA can lose an electron more easily than Irganox.
PA (Proton Affinity)Enthalpy change for protonation. Lower PA is better for the SPLET antioxidant mechanism.956.0911.7Irganox shows a more favorable Proton Affinity.
ETE (Electron Transfer Enthalpy)Enthalpy change for electron transfer. Lower ETE indicates a better antioxidant.255.1238.0Irganox has a slightly more favorable Electron Transfer Enthalpy.

Data sourced from Thbayh et al., Heliyon, 2023.[12] Values shown are representative calculations from the study.

While DFT provides crucial insights, practical performance is dictated by the application.

  • In Polymers: Irganox is superior. Its high molecular weight, low volatility, and solubility in organic matrices make it ideal for preventing thermo-oxidative degradation during processing and use.[4] EDTA's salt-like nature and poor solubility in non-polar polymers would render it ineffective.

  • In Aqueous Systems: EDTA is the clear choice. Its high water solubility and potent metal chelating ability are perfectly suited to stabilize aqueous pharmaceutical formulations, beverages, and cosmetics where metal-catalyzed oxidation is the dominant degradation pathway.[8][9][11] Irganox is poorly soluble in water and would not be effective.

Experimental Protocols for Performance Validation

To empirically compare the antioxidant capabilities of Irganox and EDTA, a suite of assays targeting their specific mechanisms is required.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[14][15] It is highly relevant for evaluating primary antioxidants like Irganox.

Principle: The DPPH radical has a deep purple color with an absorbance maximum around 517 nm.[15] When reduced by a hydrogen-donating antioxidant, it becomes a pale yellow, non-radical form. The decrease in absorbance is proportional to the radical scavenging activity.[14]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol.[15] Store in an amber bottle at 4°C.

    • DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of ~1.0 at 517 nm.[15]

    • Sample/Standard Preparation: Prepare a series of concentrations of the antioxidant (e.g., Irganox, EDTA, and a standard like Trolox) in methanol.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample/standard concentration to respective wells.

    • Add 100 µL of methanol to a control well.

    • Initiate the reaction by adding 100 µL of DPPH working solution to all wells except the blank.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.[15]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[1]

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow Prep Prepare DPPH, Sample & Standard Solutions Plate Pipette 100µL Sample into 96-well plate Prep->Plate React Add 100µL DPPH Working Solution Plate->React Incubate Incubate 30 min in Dark React->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate caption Figure 3: Experimental workflow for the DPPH assay. G cluster_workflow FRAP Assay Workflow Prep Prepare FRAP Reagent & FeSO4 Standards Plate Add 20µL Sample/Standard to wells Prep->Plate React Add 150µL FRAP Reagent (pre-warmed to 37°C) Plate->React Incubate Incubate 4 min at 37°C React->Incubate Read Measure Absorbance at 593 nm Incubate->Read Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Read->Calculate caption Figure 4: Experimental workflow for the FRAP assay.

Figure 4: Experimental workflow for the FRAP assay.

Summary and Conclusion

The choice between Irganox and EDTA is not a matter of which is "better" overall, but which is correct for the specific application. Their distinct mechanisms dictate their suitability for different environments.

FeatureIrganox (e.g., Irganox 1010)EDTA (Ethylenediaminetetraacetic Acid)
Antioxidant Class Primary, Chain-BreakingSecondary, Preventive
Core Mechanism Free Radical Scavenging (H-atom donation)Metal Ion Chelation (Sequestration)
Primary Application Stabilization of polymers (plastics, elastomers) against thermo-oxidative degradation. [2][4]Preservative and stabilizer in aqueous systems (pharmaceuticals, food, cosmetics). [8][9][11]
System Type Organic, non-polar, high-temperatureAqueous, polar, ambient temperature
Strengths High efficiency at high temperatures, low volatility, high resistance to extraction. [4]Prevents metal-catalyzed oxidation, high water solubility, enhances other preservatives. [6][16]
Limitations Poor solubility and efficacy in aqueous systems.Ineffective in non-polar systems; does not scavenge existing free radicals.
Expected Assay Results High activity in DPPH/ABTS assays. Moderate activity in FRAP. Low activity in metal chelation assays.Low activity in DPPH/ABTS assays. High activity in metal chelation assays. Variable activity in FRAP.

References

  • Thbayh, D. K., Palusiak, M., Viskolcz, B., & Fiser, B. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. Heliyon, 9(5), e16064. [Link]

  • Cell Biolabs, Inc. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Cell Biolabs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). EDTA in Pharmaceuticals: A Deeper Dive into its Therapeutic and Stabilizing Applications. inno-pharmchem.com. [Link]

  • ND Pharma & Biotech. (2025). What are the applications of EDTA in the pharmaceutical industry? ndpharmabiotech.com. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. cellbiolabs.com. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Thbayh, D. K., et al. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. ResearchGate. [Link]

  • Pospisil, L., et al. (2016). Lignin as a green primary antioxidant for polypropylene. ResearchGate. [Link]

  • Thbayh, D. K., et al. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. PubMed. [Link]

  • Nelson Labs. (2023). Common Polymer additives and their degradation products: impact on E&L profile. nelsonlabs.com. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. gbiosciences.com. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. gbiosciences.com. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). assaygenie.com. [Link]

  • Benkhaira, N., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville. [Link]

  • Benkhaira, N., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

  • Valudor Products. (n.d.). Ethylenediaminetetraacetic Acid (EDTA). valudor.com. [Link]

  • Reisinger, M., et al. (2010). Polypropylene Stabilization Study. Scribd. [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. zen-bio.com. [Link]

  • Ianoși, S., et al. (2020). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. PMC - PubMed Central. [Link]

  • Albarqi, H., et al. (2022). A general proposed mechanism of Irganox 1010 as an antioxidant. ResearchGate. [Link]

  • Tchanana, G. F., et al. (2019). EDTA Chelation Therapy for the Treatment of Neurotoxicity. PMC - NIH. [Link]

  • Polyurethane catalyst. (2025). investigating the migration and bloom of antioxidant in finished products. polyurethanecatalyst.com. [Link]

  • Gioda, A., et al. (2010). Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. PMC. [Link]

  • ResearchGate. (2025). EDTA chelation reappraisal following new clinical trials and regular use in millions of patients. researchgate.net. [Link]

  • Urban Integrative IV and Detox Clinic. (2018). EDTA Chelation Therapy. urbanintegrative.com. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edetate Calcium Disodium? synapse.patsnap.com. [Link]

  • University of Basrah. (n.d.). Comparative study of the antioxidant capability of EDTA and Irganox. uobasrah.edu.iq. [Link]

  • Thbayh, D. K., et al. (2025). Reply to: Letter to the editor of Heliyon re Comparative study of the antioxidant capability of EDTA and Irganox. ResearchGate. [Link]

  • Heydari, M., et al. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. PMC - NIH. [Link]

  • SHERLOCKFIT. (2025). Inedible EDTA: beneficial for its chelating properties in both food preservation and dental treatments. sherlockfit.com. [Link]

  • Jungbunzlauer. (2025). Food Preservation with EDTA Particularly of interest for omega-3 enriched products? jungbunzlauer.com. [Link]

  • Technical University of Denmark. (2024). Replacing EDTA as a Food Antioxidant: Screening for Metal Chelating Antioxidant Activity in Peptides and Protein Hydrolysates. orbit.dtu.dk. [Link]

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Safety Operating Guide

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from the bench to waste disposal requires the same level of precision and safety as your research itself. The proper handling and disposal of specialized reagents like Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- (CAS No. 134701-20-5) are not just matters of regulatory compliance but are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a direct, field-tested protocol for the responsible management of this compound from point-of-generation to final disposal.

Core Hazard Profile: Understanding the "Why"

Before handling any waste, it is crucial to understand the inherent risks of the compound. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a substituted alkylphenol. Its primary hazards dictate every subsequent handling and disposal step.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1]

  • Aquatic Toxicity (Acute 1 & Chronic 1): Very toxic to aquatic life with long-lasting effects.[1]

The profound aquatic toxicity is the critical driver for its stringent disposal protocol. Releasing even minute quantities into the wastewater system can have devastating, long-term consequences for the environment.[1][2] Therefore, under no circumstances should this chemical or its containers be disposed of down the drain. [3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the skin irritation and sensitization risks, a robust PPE protocol is non-negotiable. The goal is to eliminate any potential for direct contact.

  • Hand Protection: Wear chemically resistant gloves. Nitrile or Butyl gloves are appropriate for handling aromatic phenols and provide adequate protection for the duration of the task.[3] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use tightly fitting safety goggles.[2] For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, a face shield worn over safety goggles is required.[2]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or spill response, chemically resistant coveralls (e.g., Tychem®) should be used.[3]

  • Respiratory Protection: While this compound has low vapor pressure at room temperature, handling it outside of a well-ventilated area or fume hood is not recommended.[1] If there is any risk of aerosolization or if you are cleaning a spill, a NIOSH-approved respirator may be necessary.[3]

Waste Collection & Segregation: A Self-Validating System

Proper disposal begins at the point of waste generation. The key is clear segregation and containment to prevent accidental mixing with incompatible waste streams.

Experimental Protocol: Waste Collection

  • Select the Correct Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Glass or polyethylene containers are suitable. The container must have a secure, tight-fitting lid.[6]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-".

    • The specific hazards (e.g., "Skin Irritant," "Aquatic Toxin").

    • The date accumulation started.

  • Transfer Waste: Carefully transfer the waste into the container, minimizing splashing. Use a funnel if necessary.

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the waste container in a secondary containment bin to control any potential leaks. This bin should be made of a compatible material and be large enough to hold the entire volume of the primary container.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Section 2, including respiratory protection if needed.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[3][4] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Once contained, cover the spill with the absorbent material. Allow it to fully absorb the liquid. Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.[7]

  • Decontaminate the Area: Wipe the spill area with soap and water. Be aware that all cleanup materials, including contaminated gloves and wipes, are now considered hazardous waste and must be placed in the sealed waste container.

  • Label and Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.

Key Safety & Disposal Information Guidance
GHS Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects).[1]
Primary Disposal Route Incineration at a licensed chemical destruction plant.[1][8]
Prohibited Disposal Methods DO NOT dispose of down the drain or in regular trash.[3][4]
Required Personal Protective Equipment (PPE) Chemically resistant gloves (Nitrile, Butyl), safety goggles, lab coat. A face shield is required for splash risks.[2][3]
Spill Cleanup Material Inert absorbent (vermiculite, dry sand, chemical sorbent).[3][4]
Waste Container Tightly sealed, properly labeled (Hazardous Waste, full chemical name, hazards), chemically compatible container (glass or polyethylene).[6]

Final Disposal Pathway: The End of the Line

The ultimate fate of this hazardous waste is destruction. Because of its chemical nature and high aquatic toxicity, the only acceptable disposal method is through a licensed hazardous waste management facility.

The standard procedure is as follows:

  • Collection: Once your laboratory waste container is full, contact your institution's EHS office to arrange for a pickup.

  • Transportation: The waste will be transported by a certified hazardous materials handler to a Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The most common and effective method for destroying this type of organic waste is high-temperature incineration.[8] This process completely breaks down the molecule, preventing its release into the environment.[8] Contaminated containers must also be properly managed, often by being triple-rinsed (with the rinsate collected as hazardous waste) or incinerated.[1]

This entire process is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

G start Waste Generation (Lab Experiment) spill_check Spill Occurred? start->spill_check container Collect in Labeled Hazardous Waste Container storage Store Waste in Secondary Containment container->storage spill_check->container No spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes spill_waste Collect Spill Debris in Separate Waste Container spill_protocol->spill_waste spill_waste->storage full_check Container Full? storage->full_check ehs_contact Contact EHS for Pickup full_check->ehs_contact Yes continue_work Continue Work full_check->continue_work No end_point Final Disposal via Licensed Facility (Incineration) ehs_contact->end_point

Caption: Waste Disposal Workflow for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

References

  • New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • ACS Omega. (2024, May 20). Profiling, Distribution, and Risk Assessment of Parabens in Groundwater Near Dumpsites. Retrieved from [Link]

  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • MDPI. (2024, May 22). Undervalued Contribution of OVOCs to Atmospheric Activity: A Case Study in Beijing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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Retrosynthesis Analysis

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Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
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Reactant of Route 2
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.